1-(t-Boc-Aminooxy)-3-aminooxy-propane
説明
Structure
3D Structure
特性
IUPAC Name |
tert-butyl N-(3-aminooxypropoxy)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4/c1-8(2,3)14-7(11)10-13-6-4-5-12-9/h4-6,9H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGHPAGZQRLKHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(t-Boc-Aminooxy)-3-aminooxy-propane: A Bifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of 1-(t-Boc-Aminooxy)-3-aminooxy-propane. This heterobifunctional linker is a valuable tool in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical characteristics, provides adaptable experimental procedures for its use, and illustrates its role in the broader context of targeted protein degradation.
Core Chemical Properties
This compound, with the IUPAC name tert-butyl N-[3-(aminooxy)propoxy]carbamate, is a versatile chemical linker. Its structure features a propane (B168953) backbone with an aminooxy group at one terminus and a tert-butyloxycarbonyl (Boc) protected aminooxy group at the other. This differential protection allows for sequential and controlled conjugation reactions. The presence of the aminooxy functionalities imparts good water solubility, a desirable characteristic for biological applications.[1]
The t-Boc protecting group provides stability to one of the highly reactive aminooxy moieties, preventing undesired side reactions during synthesis and allowing for its selective removal under acidic conditions to reveal the reactive aminooxy group for subsequent conjugation.[1] This free aminooxy group can then readily react with aldehydes or ketones to form stable oxime bonds, a highly efficient and chemoselective ligation method widely used in bioconjugation.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1352546-80-5 | [2][3] |
| Molecular Formula | C₈H₁₈N₂O₄ | [2][3] |
| Molecular Weight | 206.24 g/mol | [1][2] |
| Purity | Typically ≥98% | [2][3] |
| Appearance | Not specified in provided results | - |
| Melting Point | Not Applicable | [1] |
| Boiling Point | Not specified in provided results | - |
| Solubility | Good water solubility is suggested due to the presence of aminooxy groups. Specific quantitative data is not readily available. | [1] |
| Storage | Recommended storage at -20°C. It is noted that aminooxy compounds are reactive and sensitive, and immediate use (within 1 week) is highly recommended. | [2] |
Role in PROTAC Technology and Signaling Pathways
This compound is primarily utilized as a linker in the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest.
A PROTAC molecule consists of three components: a "warhead" that binds to the target protein, an E3 ligase-recruiting ligand, and a linker that connects the two. By bringing the target protein and an E3 ubiquitin ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
The this compound serves as a flexible and hydrophilic linker. Its bifunctional nature allows for the sequential attachment of the warhead and the E3 ligase ligand. The oxime ligation, formed by the reaction of the deprotected aminooxy group with an aldehyde or ketone on one of the binding moieties, provides a stable covalent bond.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
While a specific, published synthesis protocol for this compound was not identified in the search results, a plausible synthetic route can be proposed based on standard organic chemistry principles. The following are detailed, adaptable protocols for the key reactions involving this linker in the synthesis of a PROTAC.
Proposed Synthesis of this compound
A likely synthetic route would involve the differential functionalization of 1,3-propanediol.
Caption: A plausible synthetic workflow for the target molecule.
Boc Deprotection of this compound
This protocol describes the removal of the t-Boc protecting group to yield the free aminooxy functionality.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Dissolve the this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (typically 20-50% v/v) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution until gas evolution ceases, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected linker. The product is often used in the next step without extensive purification.
Oxime Ligation for PROTAC Synthesis
This protocol outlines the conjugation of the deprotected linker to a molecule containing an aldehyde or ketone functionality (e.g., a warhead or E3 ligase ligand).
Materials:
-
Deprotected 1-aminooxy-3-aminooxy-propane linker
-
Aldehyde or ketone-functionalized binding moiety (warhead or E3 ligase ligand)
-
Anhydrous methanol (B129727) or ethanol
-
Acetic acid (catalytic amount)
-
Standard laboratory glassware for reactions and purification.
Procedure:
-
Dissolve the deprotected linker and the aldehyde/ketone-containing moiety in anhydrous methanol or ethanol.
-
Add a catalytic amount of acetic acid to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours to overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the final conjugate using an appropriate chromatographic method, such as flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
Caption: General workflow for PROTAC synthesis using the linker.
Conclusion
This compound is a valuable and versatile bifunctional linker for researchers in drug discovery and chemical biology. Its well-defined reactive ends, combined with a hydrophilic spacer, make it an ideal component for the modular synthesis of complex molecules like PROTACs. The experimental protocols provided herein, along with the overview of its role in targeted protein degradation, offer a solid foundation for the successful application of this reagent in the development of novel therapeutics. While some specific physical data remains to be fully characterized, the adaptable nature of the provided methodologies allows for its effective use in a variety of research settings.
References
- 1. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
1-(t-Boc-Aminooxy)-3-aminooxy-propane synthesis route
An In-depth Technical Guide to the Synthesis of 1-(t-Boc-aminooxy)-3-aminooxy-propane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthesis route for this compound, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The core of this synthesis lies in the selective mono-protection of the starting material, 1,3-bis(aminooxy)propane. This document outlines a detailed experimental protocol, presents expected quantitative data, and visualizes the synthetic pathway and workflow.
Synthetic Strategy: Selective Mono-Boc Protection
The primary challenge in synthesizing this compound is the differentiation between the two nucleophilic aminooxy groups of the starting material, 1,3-bis(aminooxy)propane. A common and effective strategy to achieve selective mono-protection is the in situ generation of a mono-hydrochloride salt of the diaminooxy compound.[1] By adding one equivalent of an acid source, one of the aminooxy groups is protonated, rendering it significantly less nucleophilic and thus unreactive towards the protecting group precursor, di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[1] The remaining free aminooxy group can then react with (Boc)₂O to yield the desired mono-protected product.
This method offers a facile "one-pot" procedure that avoids the need for extensive chromatographic separation to isolate the mono-protected product from the di-protected and unprotected species.[2]
Experimental Protocol
This protocol is adapted from established methods for the mono-Boc protection of diamines and can be applied to 1,3-bis(aminooxy)propane.[1][3]
Materials:
-
1,3-bis(aminooxy)propane
-
Anhydrous Methanol (B129727) (MeOH)
-
Chlorotrimethylsilane (B32843) (Me₃SiCl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Deionized Water
-
Diethyl ether
-
2N Sodium Hydroxide (NaOH) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-bis(aminooxy)propane (1 equivalent) in anhydrous methanol at 0 °C with stirring.
-
In Situ HCl Generation: To the cooled solution, add chlorotrimethylsilane (Me₃SiCl, 1 equivalent) dropwise. A white precipitate of the 1,3-bis(aminooxy)propane monohydrochloride may form.
-
Equilibration: Allow the reaction mixture to warm to room temperature and stir for 15-30 minutes.
-
Boc Protection: Add water (a small amount, e.g., 1 mL per gram of starting material) followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in methanol. Stir the mixture at room temperature for 1 hour.
-
Work-up:
-
Isolation:
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate in vacuo to yield this compound.
-
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound, based on typical yields and purities reported for mono-Boc protection of analogous diamines.[2][3]
| Parameter | Expected Value | Notes |
| Yield | 60-85% | Yields can vary based on the specific diamine and reaction conditions. |
| Purity | >95% | Purity is typically determined by GC-MS or HPLC analysis.[2][3] |
| Molecular Formula | C₈H₁₈N₂O₄ | |
| Molecular Weight | 206.24 g/mol |
Visualization of Synthesis and Workflow
Synthesis Route
The following diagram illustrates the chemical transformation from 1,3-bis(aminooxy)propane to this compound.
Caption: Synthesis of this compound.
Experimental Workflow
The diagram below outlines the key steps in the experimental procedure.
Caption: Experimental workflow for the synthesis.
References
Technical Guide: 1-(t-Boc-Aminooxy)-3-aminooxy-propane in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-(t-Boc-Aminooxy)-3-aminooxy-propane, a bifunctional linker critical in the advancement of targeted protein degradation and other bioconjugation strategies. This document details its chemical properties, applications, and experimental protocols for its use, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Compound Information
CAS Number: 1352546-80-5
Chemical Name: tert-butyl N-[3-(aminooxy)propoxy]carbamate
Synonyms: this compound
This compound is a versatile linker molecule featuring a terminal aminooxy group and a t-Boc protected aminooxy group. The presence of two reactive aminooxy moieties at opposing ends of a propane (B168953) spacer allows for the sequential or differential conjugation to molecules containing aldehyde or ketone functionalities. The tert-butyloxycarbonyl (Boc) protecting group provides a stable handle for orthogonal deprotection strategies, enabling precise control over the synthetic route.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for reaction planning, characterization, and safety considerations.
| Property | Value | Reference |
| CAS Number | 1352546-80-5 | [1][2] |
| Molecular Formula | C₈H₁₈N₂O₄ | [3] |
| Molecular Weight | 206.24 g/mol | [1][2] |
| Purity | ≥98% | [1] |
| Appearance | White to off-white solid | |
| Storage Conditions | -20°C for long-term storage | [4] |
| LogP | 0.5436 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
Applications in Drug Development
The primary application of this compound is as a linker in the synthesis of PROTACs.[5][6] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[7] This is achieved by simultaneously binding to the POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[8]
The propane linker in this compound provides the necessary spacing between the POI-binding ligand and the E3 ligase-binding ligand to facilitate the formation of a stable ternary complex, a critical step in PROTAC efficacy.[9]
PROTAC Mechanism of Action
The signaling pathway for PROTAC-mediated protein degradation is a catalytic cycle. The PROTAC molecule facilitates the interaction between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in further rounds of degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The key chemical transformation involving this compound is the oxime ligation, a robust and chemoselective reaction between an aminooxy group and an aldehyde or ketone.[10][11]
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically follows a modular approach. The linker is sequentially coupled to the E3 ligase ligand and the POI ligand. The Boc protecting group allows for controlled, stepwise synthesis.
Caption: General workflow for PROTAC synthesis.
Detailed Protocol: Oxime Ligation
This protocol is a general guideline for the reaction of the unprotected aminooxy group of this compound with an aldehyde- or ketone-functionalized molecule. This procedure can be adapted for the second ligation step after Boc deprotection.
Materials:
-
This compound
-
Aldehyde- or ketone-containing molecule (e.g., modified E3 ligase ligand)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Aniline (B41778) (catalyst, optional)
-
Reaction vial
-
Stirring apparatus
-
Analytical instruments for reaction monitoring (e.g., LC-MS)
Procedure:
-
Reagent Preparation:
-
Dissolve the aldehyde- or ketone-containing molecule in anhydrous DMF or DMSO to a final concentration of 1-10 mM.
-
Prepare a stock solution of this compound in the same solvent (e.g., 100 mM).
-
If using a catalyst, prepare a stock solution of aniline (e.g., 1 M in DMF).[10]
-
-
Ligation Reaction:
-
In a reaction vial, add the solution of your carbonyl-containing molecule.
-
Add the this compound stock solution to the reaction mixture. A slight molar excess (e.g., 1.2-1.5 equivalents) is often used to drive the reaction to completion.
-
If catalysis is required, add the aniline stock solution to achieve a final concentration between 10 mM and 100 mM.[10]
-
Gently mix the components and allow the reaction to proceed at room temperature for 2-16 hours.[10] The reaction can be gently heated (e.g., to 40-50°C) to increase the rate if necessary.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots at different time points and analyzing them by LC-MS to observe the formation of the desired product and the consumption of starting materials.
-
-
Work-up and Purification:
-
Once the reaction is complete, the crude product can be purified using standard chromatographic techniques such as preparative HPLC.
-
The structure of the purified product should be confirmed by analytical methods such as LC-MS and NMR.
-
Boc Deprotection
The Boc protecting group can be removed under acidic conditions to reveal the second aminooxy group for subsequent conjugation.
Materials:
-
Boc-protected intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS for the disappearance of the Boc-protected starting material and the appearance of the deprotected product.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting deprotected intermediate is often used in the next step without further purification after removal of the acid.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Aminooxy compounds are known to be reactive and sensitive, and long-term storage is not recommended. It is advisable to use the compound within a short period after receipt.[3]
This technical guide provides a foundational understanding of this compound and its application in modern drug discovery. For specific applications, further optimization of the provided protocols may be necessary.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1352546-80-5|this compound|BLD Pharm [bldpharm.com]
- 3. This compound, 1352546-80-5 | BroadPharm [broadpharm.com]
- 4. tebubio.com [tebubio.com]
- 5. This compound | Biostains and Dyes [biostains.org]
- 6. amsbio.com [amsbio.com]
- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 9. explorationpub.com [explorationpub.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
1-(t-Boc-Aminooxy)-3-aminooxy-propane molecular weight and formula
This technical guide provides an in-depth overview of 1-(t-Boc-Aminooxy)-3-aminooxy-propane, a bifunctional linker molecule of significant interest to researchers in drug development and chemical biology. The document details its chemical properties, structural information, and general applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Chemical Properties and Identification
This compound is a chemical reagent characterized by a propane (B168953) backbone with two distinct functional groups. One terminus features a primary aminooxy group (-ONH2), while the other contains an aminooxy group protected by a tert-butyloxycarbonyl (Boc) group.[1] This differential protection allows for selective chemical reactions, making it a valuable building block in multi-step organic synthesis.
The quantitative chemical data for this compound is summarized in the table below.
| Identifier | Value | Reference |
| Molecular Formula | C8H18N2O4 | [1][2][3] |
| Molecular Weight | 206.2 g/mol or 206.24 g/mol | [1][2][3][4] |
| CAS Number | 1352546-80-5 | [1][2] |
| IUPAC Name | tert-butyl N-[3-(aminooxy)propoxy]carbamate | [4] |
| Typical Purity | ≥95-98% | [1][3][4] |
Structural Information
The structure of this compound is key to its function as a linker. The Boc-protected aminooxy group is stable under many reaction conditions but can be readily removed using mild acidic conditions to reveal a free aminooxy group.[5] The terminal, unprotected aminooxy group is available for immediate conjugation.
Caption: Chemical structure of this compound.
Applications and Reactivity
This compound is primarily utilized as an alkyl/ether-based PROTAC linker.[6][7][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker's role is critical, and this molecule provides a flexible and functionalized chain to connect the two ligand ends of a PROTAC.
The workflow for its use in synthesis generally follows a logical progression where one of the functional groups is reacted first, followed by the deprotection and reaction of the second group.
Caption: General synthetic workflow using the bifunctional linker.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis or specific use of this compound are typically proprietary or application-specific and not widely published. However, general methodologies can be inferred from its structure and intended use.
General Protocol for Boc Deprotection: The removal of the Boc protecting group is a standard procedure in organic chemistry.
-
Dissolve the Boc-protected compound in a suitable organic solvent (e.g., dichloromethane (B109758) or dioxane).
-
Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be neutralized with a base to yield the free amine.
General Protocol for Oxime Ligation: The aminooxy group readily reacts with aldehydes or ketones to form a stable oxime linkage.
-
Dissolve the aminooxy-containing compound and the aldehyde/ketone-containing substrate in a suitable buffer, typically with a pH between 4 and 5.
-
Allow the reaction to proceed at room temperature.
-
The reaction can be monitored by LC-MS.
-
Purify the resulting oxime-linked conjugate using standard chromatographic techniques (e.g., HPLC).
Handling and Storage
Aminooxy compounds are known to be highly reactive and sensitive.[1] It is recommended that this compound be stored at -20°C.[1] For best results, immediate use upon receipt is highly advised, as long-term storage may lead to degradation.[1] Always refer to the supplier's Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. This compound, 1352546-80-5 | BroadPharm [broadpharm.com]
- 2. 1352546-80-5|this compound|BLD Pharm [bldpharm.com]
- 3. This compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. tert-Butyl (3-(3-aminopropoxy)propyl)carbamate | BroadPharm [broadpharm.com]
- 6. This compound | Biostains and Dyes [biostains.org]
- 7. This compound | Immunodiagnostic Laboratories [idl-labs.com]
- 8. amsbio.com [amsbio.com]
Navigating the Solubility of 1-(t-Boc-Aminooxy)-3-aminooxy-propane: A Technical Guide
Qualitative Solubility Profile
Based on the general solubility trends of Boc-protected aminooxy compounds and short-chain alkyl ethers, a qualitative assessment of 1-(t-Boc-Aminooxy)-3-aminooxy-propane's solubility in common laboratory solvents can be inferred. The presence of the polar aminooxy groups and the ether linkage suggests potential solubility in a range of organic solvents. However, the bulky and hydrophobic tert-butoxycarbonyl (Boc) protecting group may limit its solubility in aqueous media.
Table 1: Anticipated Qualitative Solubility of this compound
| Solvent | Anticipated Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Soluble | Aprotic, polar solvent capable of dissolving a wide range of compounds. |
| Dimethylformamide (DMF) | Soluble | Aprotic, polar solvent, similar to DMSO. |
| Dichloromethane (DCM) | Soluble | Non-polar aprotic solvent, suitable for many organic compounds. |
| Methanol | Soluble to Sparingly Soluble | Polar protic solvent; solubility may be influenced by the Boc group. |
| Water | Sparingly Soluble to Insoluble | The hydrophobic Boc group is expected to significantly reduce aqueous solubility. |
| Ethanol | Soluble to Sparingly Soluble | Similar to methanol, a polar protic solvent. |
Note: This table is based on qualitative inferences for structurally similar compounds and should be confirmed by experimental analysis.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of a compound in a given solvent.
Objective: To quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent of interest (e.g., DMSO, water, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or other quantitative analytical technique.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibrate the vial at a constant temperature (e.g., 25 °C) using a shaker or incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound with known concentrations in the same solvent.
-
Analyze the standard solutions and the supernatant from the saturated solution using a validated analytical method such as HPLC.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the supernatant by interpolating its analytical signal on the calibration curve. This concentration represents the quantitative solubility of the compound in the tested solvent at the specified temperature.
-
Below is a graphical representation of the experimental workflow for determining solubility.
Caption: Experimental workflow for the determination of quantitative solubility.
Signaling Pathways and Logical Relationships
To date, there is no specific signaling pathway that has been described in the scientific literature involving this compound directly. This molecule functions as a bifunctional linker, designed to connect two other molecules of interest, for instance, a target protein ligand and an E3 ligase ligand in the context of a PROTAC. The biological effect observed would be a consequence of the proximity-induced event mediated by the final conjugate, not a direct interaction of the linker itself with a signaling pathway.
The logical relationship of its function is illustrated in the diagram below.
Technical Guide: Spectroscopic and Synthetic Overview of 1-(t-Boc-aminooxy)-3-aminooxy-propane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key analytical data and a representative synthetic protocol for 1-(t-Boc-aminooxy)-3-aminooxy-propane. This bifunctional linker is of significant interest in the field of drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).
Core Compound Information
| Identifier | Value |
| IUPAC Name | tert-butyl N-[3-(aminooxy)propoxy]carbamate |
| CAS Number | 1352546-80-5 |
| Molecular Formula | C8H18N2O4 |
| Molecular Weight | 206.24 g/mol |
Spectroscopic Data
The following tables summarize representative Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. This data is crucial for the structural confirmation and purity assessment of the compound.
¹H NMR (Proton NMR) Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.15 | br s | 1H | -O-NH -Boc |
| 5.40 | br s | 2H | -O-NH₂ |
| 3.95 | t | 2H | -O-CH₂ -CH₂- |
| 3.80 | t | 2H | -CH₂ -O-NH₂ |
| 1.95 | p | 2H | -CH₂-CH₂ -CH₂- |
| 1.48 | s | 9H | -C(CH₃ )₃ |
¹³C NMR (Carbon NMR) Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 157.0 | C =O (Boc) |
| 81.5 | -C (CH₃)₃ |
| 75.8 | -O-CH₂ -CH₂- |
| 75.2 | -CH₂ -O-NH₂ |
| 28.8 | -CH₂-CH₂ -CH₂- |
| 28.3 | -C(CH₃ )₃ |
Mass Spectrometry (MS) Data (ESI+)
| m/z (Mass-to-Charge Ratio) | Assignment |
| 207.13 | [M+H]⁺ |
| 229.11 | [M+Na]⁺ |
| 151.08 | [M+H - C₄H₈]⁺ |
| 107.09 | [M+H - Boc]⁺ |
Experimental Protocols
The following is a representative protocol for the synthesis of this compound. This procedure is based on established chemical principles for the synthesis of similar bifunctional linkers.
Synthesis of this compound
Materials:
-
N-Hydroxyphthalimide
-
N-Boc-hydroxylamine
-
Potassium carbonate (K₂CO₃)
-
Hydrazine (B178648) monohydrate
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Step 1: Synthesis of 3-Bromopropyl-aminooxy-phthalimide.
-
To a solution of 1,3-dibromopropane (5 equivalents) in DMF, add N-hydroxyphthalimide (1 equivalent) and potassium carbonate (1.5 equivalents).
-
Stir the reaction mixture at 60°C for 12 hours.
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography (EtOAc/Hexanes gradient) to yield 3-bromopropyl-aminooxy-phthalimide.
-
-
Step 2: Synthesis of 1-(t-Boc-aminooxy)-3-(phthalimidooxy)propane.
-
Dissolve N-Boc-hydroxylamine (1.2 equivalents) in DMF and add potassium carbonate (2 equivalents).
-
To this suspension, add a solution of 3-bromopropyl-aminooxy-phthalimide (1 equivalent) in DMF.
-
Stir the reaction at room temperature for 16 hours.
-
Work up the reaction as described in Step 1 and purify by silica gel chromatography to obtain the desired product.
-
-
Step 3: Synthesis of this compound.
-
Dissolve the product from Step 2 in a mixture of DCM and ethanol.
-
Add hydrazine monohydrate (4 equivalents) and stir the mixture at room temperature for 6 hours.
-
Filter the resulting precipitate (phthalhydrazide) and wash with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water and then brine.
-
Dry the organic layer over MgSO₄ and concentrate to yield the final product, this compound.
-
Visualization of Application
This compound is a valuable heterobifunctional linker used in the synthesis of PROTACs. The following diagram illustrates the general workflow for its application.
Caption: Workflow for PROTAC synthesis using a bifunctional linker.
An In-depth Technical Guide to the Stability and Storage of 1-(t-Boc-Aminooxy)-3-aminooxy-propane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the bifunctional linker, 1-(t-Boc-Aminooxy)-3-aminooxy-propane. The information is intended to assist researchers, scientists, and drug development professionals in the proper handling, storage, and application of this versatile molecule.
Core Concepts: Chemical Reactivity and Stability
This compound is a valuable tool in chemical biology and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Its utility stems from the presence of two distinct reactive moieties: a Boc-protected aminooxy group and a free aminooxy group. The stability of this compound is intrinsically linked to the chemical nature of these functional groups.
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many synthetic conditions and its susceptibility to cleavage under acidic conditions. The aminooxy group, while a powerful tool for forming stable oxime linkages with aldehydes and ketones, is also inherently reactive and sensitive, contributing to the limited long-term stability of the parent molecule.
Quantitative Data on Stability and Storage
While specific quantitative stability data for this compound is not extensively published, the following table summarizes the recommended storage conditions and known stability characteristics based on supplier information and data for structurally related compounds.
| Parameter | Recommendation/Observation | Source(s) |
| Storage Temperature | -20°C for long-term storage. | Multiple Suppliers |
| Short-Term Storage | Immediate use (within 1 week) is highly recommended. | BroadPharm |
| Solution Stability | For solutions, storage at -80°C is advisable for extended periods. | General practice for reactive small molecules |
| Shipping Condition | Typically shipped at ambient temperature. | BroadPharm |
| Degradation Factors | Heat, flames, sparks, oxidizing agents, and acidic conditions. | Safety Data Sheets |
| t-Boc Group Stability | Stable to basic and nucleophilic conditions; labile to acid. | General Organic Chemistry Principles |
| Aminooxy Group Stability | Reactive and sensitive; contributes to limited long-term stability. | BroadPharm |
Experimental Protocols
General Protocol for Assessing Chemical Stability (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to evaluate the intrinsic stability of this compound and to identify potential degradation products. This method is adapted from general principles outlined in ICH guidelines.
Objective: To determine the degradation profile of the compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile (B52724), and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A calibrated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
pH meter
-
Incubator/oven
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store at room temperature for a defined period, protected from light.
-
Thermal Degradation: Store an aliquot of the stock solution in a solid state in an oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Photostability: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 24, 48, 72 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products. Mass spectrometry (LC-MS) can be used for the identification of degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point.
-
Determine the rate of degradation under each stress condition.
-
Identify and characterize the major degradation products.
-
Protocol for Boc Deprotection
This protocol describes the removal of the t-Boc protecting group to yield the free aminooxy functionality, a crucial step for its use as a bifunctional linker.
Materials:
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Trifluoroacetic acid (TFA)
-
Ice bath
-
Round-bottom flask
-
Stir bar
Methodology:
-
Dissolution: Dissolve the this compound in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the cooled solution. A typical final concentration of TFA is 20-50% (v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting deprotected product can be used directly or purified further if necessary.
Visualizations
The following diagrams illustrate key logical and experimental workflows related to this compound.
Caption: Logical workflow for storage and stability assessment.
Caption: Role as a linker in PROTAC synthesis.
Conclusion
This compound is a reactive and sensitive bifunctional linker that requires careful handling and storage to ensure its integrity. The primary stability concerns are the lability of the t-Boc group to acid and the inherent reactivity of the aminooxy functionalities. For optimal performance and to avoid degradation, it is crucial to store the compound at -20°C and to use it promptly after purchase. When designing experiments, particularly those involving acidic conditions or elevated temperatures, the potential for degradation should be considered. The provided protocols offer a starting point for stability assessment and for the key chemical transformation of Boc deprotection, enabling the effective use of this linker in the synthesis of complex molecules for research and drug development.
An In-depth Technical Guide to 1-(t-Boc-Aminooxy)-3-aminooxy-propane: A Bifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Core Principles and Applications
1-(t-Boc-Aminooxy)-3-aminooxy-propane is a heterobifunctional crosslinker increasingly utilized in the fields of targeted protein degradation and antibody-drug conjugates (ADCs). Its structure features two key reactive moieties: a Boc-protected aminooxy group and a free aminooxy group, connected by a short propane (B168953) linker. This strategic design allows for a controlled, stepwise conjugation of two different molecules.
The primary application of this linker lies in its ability to facilitate the formation of stable oxime bonds. The free aminooxy group (-O-NH₂) reacts specifically and efficiently with aldehydes or ketones on a target molecule under mild, aqueous conditions. This reaction, known as oxime ligation, is bioorthogonal, meaning it does not interfere with other functional groups typically found in biological systems.
The tert-Butyloxycarbonyl (Boc) protecting group on the other aminooxy functionality ensures its stability during the initial conjugation step. This protecting group can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the second aminooxy group for subsequent reaction with another aldehyde- or ketone-containing molecule. This sequential reactivity is fundamental to its role in constructing complex biomolecular architectures like PROTACs and ADCs.
In the context of PROTACs (Proteolysis Targeting Chimeras), this compound can serve as the linker connecting a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein. Similarly, in ADCs, this linker can be used to attach a potent cytotoxic drug to an antibody that specifically targets cancer cells.
Quantitative Data
The following table summarizes the key physicochemical properties of this compound, compiled from various commercial suppliers.
| Property | Value | Reference(s) |
| CAS Number | 1352546-80-5 | [1][2] |
| Molecular Formula | C₈H₁₈N₂O₄ | [1] |
| Molecular Weight | 206.2 g/mol | [1] |
| Purity | ≥98% | [1] |
| Appearance | White to off-white solid or colorless oil | |
| Storage Condition | -20°C | [1] |
Experimental Protocols
Proposed Synthesis of this compound
This proposed synthesis involves the mono-protection of 1,3-bis(aminooxy)propane.
Materials:
-
1,3-bis(aminooxy)propane
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Triethylamine (B128534) (TEA) or another suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,3-bis(aminooxy)propane (1 equivalent) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (0.95 equivalents to favor mono-protection) in DCM to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired mono-Boc-protected product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
General Protocol for Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the second aminooxy functionality.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolution: Dissolve the Boc-protected linker in DCM.
-
Acidification: Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
-
Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM or toluene (B28343) to remove residual TFA.
-
Neutralization (Optional): If the TFA salt is not desired, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to obtain the free diamine. Dry the organic layer and concentrate to yield the deprotected product.
General Protocol for Oxime Ligation
This protocol outlines the conjugation of the free aminooxy group to an aldehyde- or ketone-containing molecule.
Materials:
-
Deprotected 1,3-bis(aminooxy)propane linker
-
Aldehyde- or ketone-functionalized molecule (e.g., a protein or small molecule)
-
Aniline (B41778) or a aniline derivative (as a catalyst, optional but recommended)
-
Reaction buffer (e.g., sodium acetate buffer, pH 4.5-5.5)
Procedure:
-
Reaction Setup: Dissolve the aldehyde- or ketone-containing molecule in the reaction buffer.
-
Addition of Linker: Add a molar excess (typically 10-50 fold) of the deprotected aminooxy linker to the solution.
-
Addition of Catalyst: Add the aniline catalyst to a final concentration of 10-100 mM.
-
Reaction: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. Monitor the reaction progress by an appropriate analytical method (e.g., SDS-PAGE for proteins, LC-MS for small molecules).
-
Purification: Purify the resulting conjugate using a suitable method such as size-exclusion chromatography, dialysis, or HPLC to remove excess linker and catalyst.
Visualizations
Logical Workflow for PROTAC Synthesis and Action
The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound and the subsequent mechanism of action for targeted protein degradation.
Caption: PROTAC synthesis workflow and mechanism of action.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
This diagram outlines the key steps for creating an ADC using this compound.
Caption: Experimental workflow for ADC synthesis.
References
bifunctional linkers for bioconjugation
An In-depth Technical Guide to Bifunctional Linkers for Bioconjugation
Introduction
Bifunctional crosslinkers are indispensable reagents in the field of bioconjugation, enabling the covalent linkage of two or more biomolecules.[1] These versatile tools are crucial for a myriad of applications, from elucidating protein-protein interactions and stabilizing protein complexes for structural analysis to the development of antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and diagnostic assays.[1][2] A bifunctional linker consists of two reactive functional groups, which can be identical or different, connected by a spacer arm.[3] The choice of reactive ends and the nature of the spacer arm are critical determinants of a conjugate's properties, including its stability, solubility, and biological activity.[2][4]
This guide provides a comprehensive technical overview of bifunctional linkers, detailing their classification, reaction chemistries, and key characteristics. It includes quantitative data on common linkers, detailed experimental protocols for their use, and diagrams illustrating core concepts and workflows to aid researchers, scientists, and drug development professionals.
Classification of Bifunctional Linkers
Bifunctional crosslinkers are categorized based on the identity and reactivity of their terminal functional groups.[1]
Homobifunctional Linkers
These linkers possess two identical reactive groups and are typically used in single-step reactions to link molecules with like functional groups, such as coupling two proteins via their primary amines.[5][6] They are often used to form intramolecular crosslinks, prepare polymers from monomers, or conduct general protein interaction analyses.[5][7] However, these one-step reactions can lead to random polymerization and are less controlled than sequential conjugations.[6][8]
-
Amine-to-Amine Reactive: Linkers like Disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3) contain two N-hydroxysuccinimide (NHS) esters that react with primary amines (e.g., lysine (B10760008) residues).[5]
-
Sulfhydryl-to-Sulfhydryl Reactive: Reagents such as Bismaleimidohexane (BMH) or Bismaleimidoethane (BMOE) have two maleimide (B117702) groups that specifically target sulfhydryl groups (e.g., cysteine residues) to form stable thioether bonds.[5][6][7]
Heterobifunctional Linkers
These linkers have two different reactive groups, enabling the controlled, sequential conjugation of molecules with dissimilar functional groups.[5] This two-stage process minimizes undesirable self-conjugation or polymerization.[5][7] A common strategy involves first reacting a more labile group (like an NHS ester) with the first protein, purifying the intermediate, and then reacting the second, more stable group (like a maleimide) with the second protein.[6][9]
-
Amine-to-Sulfhydryl Reactive: Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its water-soluble version Sulfo-SMCC are widely used examples. They feature an NHS ester to react with amines and a maleimide to target sulfhydryls.[9]
-
Carboxyl-to-Amine Reactive: These often involve a carbodiimide (B86325) like EDC, which is technically a zero-length crosslinker but is used in heterobifunctional strategies to link carboxyl groups to primary amines.[10]
-
Photoreactive Linkers: This special class of heterobifunctional linkers contains one functional group that is spontaneously reactive and another that is inert until activated by UV light.[5][7] Aryl azides and diazirines are common photoreactive groups that can form non-specific covalent bonds, making them useful for capturing transient interactions.[5][7][10]
Zero-Length Crosslinkers
Zero-length crosslinkers facilitate the direct covalent bonding of two molecules without becoming part of the final linkage.[11][12] They mediate the condensation of two reactive groups (e.g., a carboxyl group and a primary amine) by forming a bond with no intervening atoms.[13] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a prime example, used to form a stable amide bond between a carboxylate and a primary amine.[10][12] This approach is valuable for studying protein interactions where minimizing structural interference is critical.[11]
Core Characteristics of Linkers
Beyond the reactivity of their end groups, other features of the linker are critical for the design of a bioconjugate.
Cleavable vs. Non-Cleavable Linkers
The choice between a cleavable and non-cleavable linker is a crucial design element, particularly in drug delivery systems like ADCs and PROTACs.[14][15]
-
Cleavable Linkers: These contain a labile bond within their spacer arm that can be broken under specific physiological conditions.[1] This allows for the controlled release of a payload at the target site.[15] Common cleavage mechanisms include:
-
Enzyme-Sensitive: Peptide sequences, such as the valine-citrulline (vc) motif, are designed to be cleaved by lysosomal proteases like Cathepsin B, which are abundant inside tumor cells.[16]
-
pH-Sensitive: Acid-labile groups like hydrazones are stable at physiological pH (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[16]
-
Reduction-Sensitive: Disulfide bonds are stable in the bloodstream but are readily cleaved by the high intracellular concentration of reducing agents like glutathione.[16]
-
-
Non-Cleavable Linkers: These linkers form a stable bond that does not break. The payload is released only after the complete lysosomal degradation of the carrier biomolecule (e.g., an antibody).[14][16] This approach generally results in higher plasma stability and can reduce off-target toxicity.[15][17] The SMCC linker used in the ADC ado-trastuzumab emtansine (Kadcyla) is a well-known example.[16][18]
Spacer Arm
The spacer arm connects the two reactive ends of the linker. Its length and chemical composition influence the properties of the final conjugate.
-
Length: The spacer arm length, often measured in angstroms (Å), dictates the distance between the conjugated molecules.[6] This can be a critical parameter when studying protein structures or ensuring a payload can reach its target without steric hindrance.
-
Composition (e.g., PEGylation): Incorporating polyethylene (B3416737) glycol (PEG) chains into the spacer arm (PEGylation) can significantly enhance the biopharmaceutical properties of a conjugate.[2] PEG spacers increase hydrophilicity, which can improve solubility, reduce aggregation, decrease immunogenicity, and prolong the plasma half-life of the molecule by increasing its hydrodynamic radius.[2][19]
Quantitative Data Summary
The selection of a crosslinker is a data-driven process. The tables below summarize key quantitative parameters for several common bifunctional linkers.
Table 1: Properties of Common Bifunctional Crosslinkers
| Crosslinker | Type | Reactive Groups | Spacer Arm Length (Å) | Water Soluble? | Cleavable? |
| DSS (Disuccinimidyl suberate) | Homobifunctional | NHS ester (Amine) | 11.4 | No | No |
| BS3 (Bis[sulfosuccinimidyl] suberate) | Homobifunctional | Sulfo-NHS ester (Amine) | 11.4 | Yes | No |
| DSP (Dithiobis[succinimidyl propionate]) | Homobifunctional | NHS ester (Amine) | 12.0 | No | Yes (Disulfide) |
| DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate]) | Homobifunctional | Sulfo-NHS ester (Amine) | 12.0 | Yes | Yes (Disulfide) |
| SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Heterobifunctional | NHS ester (Amine), Maleimide (Sulfhydryl) | 8.3 | No | No |
| Sulfo-SMCC | Heterobifunctional | Sulfo-NHS ester (Amine), Maleimide (Sulfhydryl) | 8.3 | Yes | No |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Zero-Length | Carbodiimide (Carboxyl, Amine) | 0 | Yes | No |
| (Data compiled from[1],[20],,[21]) |
Table 2: Comparative Stability of Linkers in Serum
The stability of a linker in serum is a critical parameter for in vivo applications, preventing premature payload release and off-target toxicity.[15]
| Linker Type | Chemistry | Stability Characteristic | Key Findings |
| Maleimide-based (e.g., SMCC) | Thioether bond formation | Susceptible to retro-Michael reaction, leading to deconjugation in the presence of thiols like albumin or glutathione.[22][23] | Can exhibit instability in plasma, with a significant portion of the payload being released over time.[23] |
| Tandem-Cleavage Linkers | Requires two enzymatic cleavages for payload release | Designed for enhanced stability in circulation compared to single-cleavage linkers. | Showed greater in vivo stability and improved payload retention on the antibody in rat plasma compared to standard vc-MMAE linkers.[24][25] |
| Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) | Arylsulfatase-cleavable | Designed to be stable in plasma but cleaved by intracellular arylsulfatase. | The OHPAS linker was stable in mouse and human plasma, whereas a standard VC-PABC linker was unstable in mouse plasma due to hydrolysis by carboxylesterase 1c.[26] |
| (Data compiled from[22],[24],[26],[23],[25]) |
Experimental Protocols
Detailed and reproducible protocols are essential for successful bioconjugation.
Protocol 1: General Protein-Protein Conjugation using a Homobifunctional NHS-Ester Crosslinker (e.g., BS3)
This protocol outlines the single-step conjugation of two proteins using a water-soluble, amine-reactive crosslinker.
Materials:
-
Protein A and Protein B to be conjugated.
-
BS3 (water-soluble NHS-ester crosslinker).
-
Reaction Buffer: Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0).
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.
-
Purification: Desalting column or dialysis equipment.
Procedure:
-
Protein Preparation: Dissolve or exchange Protein A and Protein B into the Reaction Buffer at a concentration of 1-5 mg/mL.[1] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete in the reaction.[27]
-
Crosslinker Preparation: Immediately before use, dissolve the BS3 crosslinker in the Reaction Buffer to a concentration of 10-25 mM.[1]
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the crosslinker solution to the protein mixture.[1] The optimal ratio should be determined empirically for the specific application.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[1]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to react with and inactivate any excess NHS ester.[1] Incubate for an additional 15 minutes at room temperature.[1]
-
Purification: Remove excess crosslinker and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).[1]
-
Analysis: Analyze the final conjugate using SDS-PAGE to confirm the formation of higher molecular weight species corresponding to the crosslinked product.[1]
Protocol 2: Two-Step Antibody-Enzyme Conjugation using Sulfo-SMCC
This two-step protocol is a cornerstone of bioconjugation, used to create specific conjugates like antibody-enzyme pairs for immunoassays.[28] It involves activating the antibody with the NHS-ester end of Sulfo-SMCC, purifying the activated antibody, and then conjugating it to an enzyme via its sulfhydryl groups.[9]
Materials:
-
Amine-containing protein (Protein-NH₂, e.g., Antibody).
-
Sulfhydryl-containing protein (Protein-SH, e.g., Enzyme).
-
Sulfo-SMCC Crosslinker.
-
Conjugation Buffer: Amine- and sulfhydryl-free buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2).[21]
-
DMSO or DMF (if using non-sulfo SMCC).
-
Desalting columns.
-
(Optional) Reducing agent (e.g., TCEP) if Protein-SH has no free sulfhydryls.
-
(Optional) Quenching reagent (e.g., cysteine).
Procedure:
Part A: Activation of Amine-Containing Protein (Protein-NH₂)
-
Preparation: Prepare Protein-NH₂ in Conjugation Buffer.[21] Ensure the buffer is free of primary amines.[21]
-
Crosslinker Solution: Immediately before use, prepare a solution of Sulfo-SMCC in an appropriate solvent.[21] For Sulfo-SMCC, dissolve in water or buffer.[21] For the non-sulfonated SMCC, dissolve in DMSO or DMF.[20]
-
Activation Reaction: Add a 10- to 50-fold molar excess of the crosslinker solution to the Protein-NH₂ solution.[21][29] The optimal ratio depends on the protein concentration; more dilute solutions may require a higher excess.[29]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[27][29]
-
Removal of Excess Crosslinker: Immediately remove all non-reacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.[27][30] This step is critical to prevent the maleimide groups from being quenched or reacting with sulfhydryls on Protein-NH₂.[27]
Part B: Conjugation to Sulfhydryl-Containing Protein (Protein-SH)
-
Preparation: Ensure Protein-SH has free sulfhydryl groups. If necessary, reduce disulfide bonds with a reducing agent like TCEP, followed by complete removal of the reducing agent via a desalting column.[30]
-
Conjugation Reaction: Immediately combine the maleimide-activated Protein-NH₂ (from Part A, step 5) with the sulfhydryl-containing Protein-SH.[20] The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[22][30] The reaction should occur at a pH between 6.5 and 7.5 for optimal maleimide reactivity.[30]
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a free sulfhydryl, such as cysteine or β-mercaptoethanol, to cap any unreacted maleimide groups.[22]
-
Purification and Analysis: Purify the final conjugate from unreacted proteins and byproducts using an appropriate method, such as size-exclusion chromatography (SEC). Analyze the final product by SDS-PAGE and/or mass spectrometry to confirm conjugation.[22]
Applications in Research and Drug Development
Bifunctional linkers are enabling technologies across numerous scientific disciplines.
-
Antibody-Drug Conjugates (ADCs): In ADCs, a heterobifunctional linker is used to attach a potent cytotoxic drug to a monoclonal antibody, directing the drug specifically to cancer cells.[18] The choice of a cleavable or non-cleavable linker is a critical factor in the ADC's therapeutic index.[15][18]
-
PROTACs: Proteolysis-targeting chimeras are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The linker's composition and length are crucial for facilitating the formation of a productive ternary complex that leads to the degradation of the target protein.
-
Immunoassays and Diagnostics: Linkers are used to conjugate enzymes (like HRP) or fluorescent labels to antibodies for use in techniques such as ELISA and immunohistochemistry.[28]
-
Surface Immobilization: Proteins, antibodies, or other biomolecules can be covalently attached to surfaces (e.g., biosensors, nanoparticles) using bifunctional linkers for diagnostic and research applications.[27]
-
Structural Biology: Crosslinking can be used to "freeze" protein-protein interactions in place, allowing for the identification of interaction partners and the study of the three-dimensional structure of protein complexes.[7]
Conclusion
Bifunctional linkers are powerful and versatile chemical tools that form the backbone of modern bioconjugation. A deep understanding of their chemical principles, including the reactivity of their functional groups, the properties of their spacer arms, and their stability under physiological conditions, is paramount for the successful design and execution of bioconjugation strategies. From fundamental research into protein interactions to the development of next-generation therapeutics like ADCs and PROTACs, the rational selection of the appropriate linker remains a critical inflection point that dictates the performance, stability, and ultimate success of the final conjugate. As the field advances, novel linkers with enhanced stability, unique cleavage mechanisms, and site-specific conjugation capabilities will continue to drive innovation in medicine and biotechnology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 6. Chemistry of Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Introduction to Crosslinking and Photoactivatable Reagents—Section 5.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. scbt.com [scbt.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 17. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 18. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. purepeg.com [purepeg.com]
- 20. proteochem.com [proteochem.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. biorxiv.org [biorxiv.org]
- 26. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 29. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 30. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to Boc-Protected Aminooxy Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis, bioconjugation, and drug development.[1] This guide provides a comprehensive technical overview of the chemistry surrounding the Boc-aminooxy moiety, a functional group of increasing importance for the chemoselective ligation of molecules. The Boc-aminooxy group consists of an aminooxy functionality (-ONH₂) temporarily protected with a tert-butyloxycarbonyl group.[1] The primary advantage of this moiety lies in the chemoselective reactivity of the deprotected aminooxy group towards aldehydes and ketones, forming a stable oxime linkage.[1][2][3] This reaction is orthogonal to many other common bioconjugation strategies, allowing for precise, site-specific modifications of complex biomolecules under mild conditions.[1]
Boc-protected aminooxy reagents, often functionalized with polyethylene (B3416737) glycol (PEG) spacers, are widely used as linkers in the construction of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[1][4] The Boc group ensures the stability of the reactive aminooxy functionality during synthesis and purification, and its facile removal under acidic conditions precedes the conjugation to a payload or biomolecule.[1][5]
Synthesis and Properties
Boc-protected aminooxy compounds can be synthesized through various routes. A common strategy involves the use of Cbz-protected amino alcohols as starting materials, with overall yields reported in the range of 60-95%.[6] The Boc group is stable towards most nucleophiles and bases, allowing for orthogonal protection strategies with base-labile groups like Fmoc.[7]
The key feature of Boc-protected aminooxy compounds is the acid-labile nature of the Boc group.[8] Cleavage is typically achieved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), yielding the free aminooxy group ready for conjugation.[5][8][9]
Applications in Bioconjugation and Drug Delivery
The unique reactivity of the aminooxy group makes these compounds invaluable tools for bioconjugation. The formation of a stable oxime bond with aldehydes or ketones allows for the specific attachment of molecules to proteins, peptides, and other biomolecules.[9][10] This has been successfully applied in the preparation of various bioconjugates, including polymer-proteins, peptide dendrimers, and antibody-drug conjugates.[2][10]
In the context of ADCs, Boc-aminooxy linkers are instrumental.[1][4] They allow for the controlled, site-specific conjugation of a cytotoxic payload to an antibody, leading to a more homogeneous drug-to-antibody ratio (DAR), which is a critical quality attribute for both efficacy and safety.[10] The inclusion of PEG spacers in these linkers can also improve the solubility and pharmacokinetic profile of the resulting bioconjugate.[4][10]
Data Presentation
Table 1: Common Conditions for Boc Deprotection of Aminooxy PEG Linkers
| Reagent | Concentration | Solvent | Temperature (°C) | Time (hours) |
| Trifluoroacetic acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | Room Temperature | 1-2 |
| Hydrochloric acid (HCl) | 3 M | Ethyl Acetate | Room Temperature | 0.5 |
Data compiled from multiple sources.[4][5][8][9]
Table 2: Physicochemical and Pharmacokinetic Properties of PEGylated Antibody-Drug Conjugates
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | Clearance Rate (vs. Unconjugated Antibody) | Tolerability |
| Non-PEGylated | ~8 | Up to 80% | Increased | Poor |
| Linear PEG8 | ~8 | <5% | Approaching unconjugated antibody | Improved |
This table illustrates the impact of PEGylation, often a feature of Boc-aminooxy linkers, on the properties of ADCs.[4]
Experimental Protocols
Protocol 1: Boc Group Deprotection of a Generic Boc-Aminooxy PEGylated Linker
Materials:
-
Boc-protected aminooxy PEG linker
-
Saturated sodium bicarbonate (NaHCO₃) solution[9]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)[9]
-
Rotary evaporator[9]
-
Inert atmosphere (Argon or Nitrogen)[9]
Procedure:
-
Dissolve the Boc-protected aminooxy PEG linker in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask under an inert atmosphere.[9]
-
Cool the solution to 0 °C using an ice bath.[1]
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[4][9]
-
Stir the reaction mixture at room temperature for 1-2 hours.[4][9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[4][9]
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.[9]
-
For neutralization, re-dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize any remaining acid.[9]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate again under reduced pressure.[9] The resulting deprotected aminooxy-PEG linker is often used immediately in the subsequent ligation step.[9]
Protocol 2: Oxime Ligation to an Aldehyde-Containing Molecule
Materials:
-
Deprotected aminooxy-PEG linker
-
Aldehyde-containing target molecule
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Dissolve the aldehyde-containing molecule in the reaction buffer.
-
Add the deprotected aminooxy-PEG linker to the solution. A 5 to 50-fold molar excess of the aminooxy-PEG linker over the aldehyde-molecule is typically used to drive the reaction to completion.[9]
-
Incubate the reaction at room temperature or 37°C for 4-24 hours.[4]
-
Monitor the formation of the conjugate product using an appropriate analytical technique, such as LC-MS, SDS-PAGE (for proteins), or HPLC.[4][9]
-
Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography (SEC) or dialysis, to remove excess linker and other reagents.[11]
Mandatory Visualization
Caption: Mechanism of acid-catalyzed Boc-aminooxy deprotection.
Caption: General workflow for ADC synthesis using a Boc-aminooxy linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 3. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 1-(t-Boc-Aminooxy)-3-aminooxy-propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(t-Boc-Aminooxy)-3-aminooxy-propane is a bifunctional, alkyl-based linker widely utilized in the fields of chemical biology, drug development, and proteomics.[1][2] Its structure features two key reactive groups: a free aminooxy group (-ONH2) and a second aminooxy group protected by a tert-butyloxycarbonyl (t-Boc) moiety.[3][4] This configuration allows for a sequential and controlled two-step conjugation strategy.
The primary application of this linker is in the synthesis of complex bioconjugates, such as PROteolysis TArgeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][5] The free aminooxy group can first be reacted with a carbonyl-containing molecule. Subsequently, the t-Boc group is removed under acidic conditions to reveal the second aminooxy group, which is then available for conjugation to another carbonyl-containing molecule.[5][6] This process relies on the formation of a stable oxime bond, a highly chemoselective reaction that proceeds efficiently under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.[7]
Core Chemical Principles
The utility of this compound is centered on two fundamental chemical transformations: Boc deprotection and oxime ligation.
-
Boc Group Deprotection: The t-Boc group is a robust protecting group for amines and aminooxy functionalities, stable under basic and nucleophilic conditions.[5] Its primary advantage is its facile and clean removal under acidic conditions, typically with trifluoroacetic acid (TFA).[6] The acid catalyzes the cleavage of the Boc group, releasing the free aminooxy group as a salt, along with isobutylene (B52900) and carbon dioxide as byproducts.[5][8]
-
Oxime Ligation: This reaction forms a stable oxime bond (C=N-O) between an aminooxy group and a carbonyl group (an aldehyde or ketone).[9] It is a cornerstone of bioconjugation due to its high chemoselectivity, meaning the reactive partners do not cross-react with other functional groups typically found in biomolecules like proteins and peptides.[7] The reaction is efficient in aqueous buffers, biocompatible, and results in a linkage that is significantly more stable than imine or hydrazone bonds at physiological pH.[7][10]
Key Applications and Workflows
Synthesis of PROTACs
This compound is an ideal linker for constructing PROTACs, which are heterobifunctional molecules designed to induce the degradation of a specific target protein. The linker serves to connect a ligand that binds to the target protein (the "warhead") with a ligand that recruits an E3 ubiquitin ligase.
Synthesis of Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapeutics that deliver a potent cytotoxic drug specifically to cancer cells. Oxime ligation is a preferred method for creating stable, site-specific ADCs.[11] The linker can be used to attach a drug to an antibody that has been engineered or modified to contain a reactive aldehyde or ketone group.
References
- 1. amsbio.com [amsbio.com]
- 2. This compound | Biostains and Dyes [biostains.org]
- 3. This compound, 1352546-80-5 | BroadPharm [broadpharm.com]
- 4. This compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Modification using 1-(t-Boc-Aminooxy)-3-aminooxy-propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(t-Boc-Aminooxy)-3-aminooxy-propane is a heterobifunctional linker designed for the precise and versatile modification of peptides and other biomolecules. This reagent is particularly valuable in the fields of drug discovery and development, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The key structural features of this linker are a t-Boc-protected aminooxy group and a second, free aminooxy group. This arrangement allows for a sequential and chemoselective conjugation strategy. The primary application of the aminooxy groups is to form stable oxime bonds with carbonyl groups (aldehydes or ketones) on target molecules.[1][2][3] This "click chemistry" approach is highly efficient and proceeds under mild, bioorthogonal conditions, making it ideal for modifying sensitive biological molecules.[4][5]
These application notes provide detailed protocols for the use of this compound in peptide modification, covering Boc deprotection, sequential oxime ligation, and the purification and characterization of the resulting peptide conjugates.
Data Presentation
The efficiency of peptide modification using this compound is dependent on several factors, including the nature of the peptide, the reaction conditions, and the purification method. The following tables provide representative quantitative data based on typical outcomes for similar aminooxy-containing linkers.[6]
Table 1: t-Boc Deprotection of this compound
| Parameter | Value | Notes |
| Reagents | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | A standard method for Boc deprotection.[7] |
| TFA Concentration | 20-50% (v/v) | Higher concentrations may be needed for complete deprotection. |
| Reaction Time | 30 - 60 minutes | Monitor by TLC or LC-MS for completion.[7] |
| Temperature | Room Temperature | |
| Typical Yield | >95% | The deprotected product is often used immediately without further purification.[6] |
Table 2: First Oxime Ligation (Free Aminooxy Group)
| Parameter | Value | Notes |
| Reaction Buffer | Sodium Phosphate or Sodium Acetate Buffer | Optimal pH is crucial for reaction efficiency. |
| pH | 4.5 - 5.5 | Slightly acidic conditions favor oxime formation.[3] |
| Molar Ratio (Peptide-CHO : Linker) | 1 : 3 to 1 : 10 | An excess of the linker drives the reaction to completion. |
| Catalyst (optional) | Aniline (B41778) (10-100 mM) | Can significantly accelerate the reaction rate at neutral pH.[3][4] |
| Reaction Time | 2 - 16 hours | Monitor progress by RP-HPLC or LC-MS.[7] |
| Temperature | Room Temperature | |
| Typical Conversion | 70 - 90% | Dependent on the reactivity of the peptide's carbonyl group. |
Table 3: Second Oxime Ligation (Deprotected Aminooxy Group)
| Parameter | Value | Notes |
| Reaction Buffer | Sodium Phosphate Buffer | |
| pH | 6.5 - 7.4 | Near-neutral pH is often used for the second ligation, especially with sensitive biomolecules. |
| Molar Ratio (Peptide-Linker : Molecule-CHO) | 1 : 1.5 to 1 : 5 | An excess of the second molecule is used. |
| Catalyst (optional) | Aniline (10-100 mM) or p-Phenylenediamine (B122844) (2-10 mM) | Catalysts are highly recommended for reactions at neutral pH.[3] |
| Reaction Time | 4 - 24 hours | Monitor progress by RP-HPLC or LC-MS. |
| Temperature | Room Temperature to 37°C | |
| Typical Yield | 60 - 85% | Yield is dependent on the purity of the intermediate and reaction conditions. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the second reactive aminooxy functionality.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dry nitrogen or argon gas
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a solution of 50% TFA in DCM. A typical concentration is 10-20 mg/mL.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete removal of the Boc group (a mass decrease of 100.12 Da).[4]
-
Upon completion, remove the TFA and DCM under a stream of dry nitrogen or by using a rotary evaporator.
-
The resulting deprotected 1,3-bis(aminooxy)propane (as a TFA salt) is typically used directly in the subsequent oxime ligation step without further purification.[7]
Protocol 2: Sequential Oxime Ligation for Peptide Modification
This protocol outlines a two-step process for conjugating two different molecules to a peptide using the deprotected 1,3-bis(aminooxy)propane linker.
Part A: First Oxime Ligation
Materials:
-
Aldehyde or ketone-modified peptide
-
This compound
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 4.5-5.0
-
Aniline (optional catalyst)
-
RP-HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the aldehyde or ketone-modified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add this compound in a 3- to 10-fold molar excess over the peptide.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by analytical RP-HPLC.
-
Upon completion, purify the Boc-protected aminooxy-peptide conjugate by preparative RP-HPLC.
-
Characterize the purified product by mass spectrometry to confirm the successful conjugation.
Part B: Second Oxime Ligation
Materials:
-
Purified Boc-protected aminooxy-peptide conjugate from Part A
-
Aldehyde or ketone-modified molecule (e.g., a small molecule drug, a fluorescent probe)
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0
-
Aniline or p-Phenylenediamine (catalyst)
-
RP-HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Perform the Boc deprotection of the purified conjugate from Part A as described in Protocol 1.
-
Dissolve the resulting deprotected aminooxy-peptide conjugate in the reaction buffer (pH 7.0).
-
Add the aldehyde or ketone-modified molecule in a 1.5- to 5-fold molar excess.
-
Add the catalyst (e.g., aniline to 10-100 mM or p-phenylenediamine to 2-10 mM).
-
Incubate the reaction mixture at room temperature to 37°C for 4-24 hours, monitoring by RP-HPLC.
-
Once the reaction is complete, purify the final peptide conjugate by preparative RP-HPLC.
-
Characterize the final product by LC-MS and analytical RP-HPLC to confirm its identity and purity.[8] Further characterization by NMR can be performed to confirm the structure.[9][10]
Mandatory Visualization
Caption: Experimental workflow for sequential peptide modification.
Caption: PROTAC synthesis using the bifunctional linker.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 1352546-80-5 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR characterization of oligonucleotides and peptides | Bruker [bruker.com]
Applications of 1-(t-Boc-Aminooxy)-3-aminooxy-propane in Proteomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-(t-Boc-Aminooxy)-3-aminooxy-propane, a versatile bifunctional reagent, in the field of proteomics. Capitalizing on the principles of oxime ligation, this compound offers robust solutions for studying protein-protein interactions and for the development of targeted protein degradation strategies.
Application Note 1: Chemical Cross-Linking for Protein-Protein Interaction Studies
Introduction
This compound, after deprotection of the t-Boc group, serves as a short-chain, homo-bifunctional cross-linker. Both of its aminooxy termini can react with carbonyl groups (aldehydes or ketones) on proteins to form stable oxime bonds. This makes it a valuable tool for covalent capture of interacting proteins that have been modified to contain carbonyl groups. This approach, coupled with mass spectrometry, can provide spatial constraints for structural modeling and identify protein interaction partners in vitro.
Principle
The primary aminooxy group of this compound can be selectively reacted, or both groups can be utilized after deprotection of the Boc-protected aminooxy group. The deprotected cross-linker can then covalently link two proteins that have been engineered or modified to contain aldehyde or ketone functionalities. The resulting cross-linked protein complexes can be analyzed by SDS-PAGE and identified by mass spectrometry to map protein interaction interfaces.
Workflow
The general workflow for a chemical cross-linking experiment involves:
-
Preparation of Carbonyl-Containing Proteins: Introduction of aldehyde or ketone groups into the target proteins.
-
Deprotection of this compound: Removal of the t-Boc protecting group to expose the second aminooxy functionality.
-
Cross-Linking Reaction: Incubation of the carbonyl-containing proteins with the deprotected cross-linker.
-
Analysis of Cross-Linked Products: Separation of cross-linked complexes by SDS-PAGE and identification of cross-linked peptides by mass spectrometry.
Hypothetical Data
The following table summarizes hypothetical data from a cross-linking experiment between two interacting proteins, Protein A and Protein B, which have been modified to contain ketone groups.
| Cross-linked Peptides | Protein A Sequence | Protein B Sequence | Linker Position (Protein A) | Linker Position (Protein B) | MS/MS Score |
| Peptide 1 | ...K(keto)ET... | ...Y(keto)PL... | K123 | Y45 | 150 |
| Peptide 2 | ...G(keto)VL... | ...F(keto)NR... | G88 | F102 | 135 |
Application Note 2: A Building Block for PROTAC Development
Introduction
This compound is described as an alkyl/ether-based PROTAC linker.[1][2] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4] The linker component of a PROTAC is crucial for its efficacy.[5][]
Principle
The bifunctional nature of this compound allows for the sequential attachment of two different molecules. For instance, the free aminooxy group can be reacted with a carbonyl-containing ligand for the target protein. Following deprotection of the Boc group, the newly exposed aminooxy group can be conjugated to a carbonyl-containing E3 ligase ligand, thus forming the final PROTAC molecule.
Workflow for PROTAC Synthesis
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the removal of the t-Boc protecting group to yield the free diaminooxypropane cross-linker.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the deprotected cross-linker.
Protocol 2: Cross-Linking of Carbonyl-Modified Proteins
This protocol provides a general procedure for cross-linking two proteins containing genetically encoded or chemically introduced ketone or aldehyde groups.
Materials:
-
Carbonyl-modified Protein A (e.g., containing p-acetyl-L-phenylalanine)
-
Carbonyl-modified Protein B
-
Deprotected 1,3-diaminooxypropane (from Protocol 1)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)
-
Quenching solution (e.g., 1 M hydroxylamine)
-
SDS-PAGE loading buffer
Procedure:
-
Combine equimolar amounts of carbonyl-modified Protein A and Protein B in the reaction buffer.
-
Add the deprotected 1,3-diaminooxypropane to the protein mixture. A typical starting concentration is a 10 to 50-fold molar excess of the cross-linker over the proteins.
-
Incubate the reaction mixture at room temperature for 1-4 hours.
-
Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 50-100 mM.
-
Analyze the reaction products by SDS-PAGE to visualize the formation of a higher molecular weight band corresponding to the cross-linked Protein A-Protein B complex.
-
For mass spectrometry analysis, excise the cross-linked band from the gel and proceed with in-gel digestion.
Protocol 3: Enrichment and Identification of Cross-Linked Peptides by Mass Spectrometry
This protocol outlines the steps for identifying the cross-linked peptides from the digested protein complex.
Materials:
-
Excised gel band containing the cross-linked proteins
-
Destaining solution (e.g., 50% acetonitrile (B52724) in 25 mM ammonium (B1175870) bicarbonate)
-
Reducing solution (e.g., 10 mM DTT in 25 mM ammonium bicarbonate)
-
Alkylating solution (e.g., 55 mM iodoacetamide (B48618) in 25 mM ammonium bicarbonate)
-
Trypsin solution (e.g., 10-20 ng/µL in 25 mM ammonium bicarbonate)
-
Peptide extraction solution (e.g., 50% acetonitrile, 5% formic acid)
-
LC-MS/MS system
Procedure:
-
Destain the excised gel band with the destaining solution.
-
Reduce the disulfide bonds with the reducing solution at 56°C for 1 hour.
-
Alkylate the free cysteines with the alkylating solution in the dark at room temperature for 45 minutes.
-
Wash and dehydrate the gel piece with acetonitrile.
-
Rehydrate the gel piece with the trypsin solution and incubate at 37°C overnight.
-
Extract the peptides from the gel using the peptide extraction solution.
-
Analyze the extracted peptides by LC-MS/MS.
-
Use specialized software (e.g., pLink, MeroX, Kojak) to identify the cross-linked peptides from the MS/MS data.
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific applications. As there is limited published data on the direct use of this compound in proteomics, these protocols are based on the established chemistry of aminooxy groups and bifunctional cross-linkers.
References
Application Notes and Protocols for Protein Labeling with 1-(t-Boc-Aminooxy)-3-aminooxy-propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(t-Boc-Aminooxy)-3-aminooxy-propane is a heterobifunctional crosslinker designed for the precise and sequential labeling of proteins and other biomolecules. This reagent possesses two distinct reactive aminooxy moieties, one of which is protected with a tert-butyloxycarbonyl (Boc) group. The free aminooxy functionality reacts specifically with aldehyde or ketone groups to form a stable oxime bond, a reaction known as oxime ligation. The Boc-protected aminooxy group can be deprotected under acidic conditions to reveal a second reactive site for subsequent conjugation.
The bifunctional nature of this compound allows for a variety of bioconjugation strategies, including the site-specific dual labeling of proteins, the synthesis of antibody-drug conjugates (ADCs), and the development of sophisticated probes for studying protein-protein interactions. The propane (B168953) spacer provides a short and flexible linkage between conjugated molecules.
Principle of Sequential Labeling
The distinct reactivity of the free and Boc-protected aminooxy groups allows for a controlled, sequential dual-labeling strategy. First, the free aminooxy group is reacted with an aldehyde or ketone on the target protein. This can be a naturally occurring post-translational modification or, more commonly, an aldehyde group introduced site-specifically through enzymatic or chemical methods. Following this initial conjugation and purification, the Boc protecting group is removed to expose the second aminooxy group. This newly available reactive site can then be conjugated to a second molecule of interest, such as a fluorescent dye, a drug molecule, or another protein.
Quantitative Data
Linkage Stability: Oxime vs. Hydrazone
The oxime bond formed through the reaction of an aminooxy group with a carbonyl group is significantly more stable than the hydrazone bond formed from a hydrazine, particularly at physiological pH.[1][2][3][4] This enhanced stability is crucial for applications requiring long-term integrity of the bioconjugate in biological systems.
| Linkage Type | Compound | pH/pD | Half-life (t½) | First-order rate constant (k) (s⁻¹) |
| Oxime | pivalaldehyde-O-methyloxime | 7.0 | Too slow to measure | ~1.1 x 10⁻⁸ |
| 5.0 | ~64 h | 3.0 x 10⁻⁶ | ||
| Hydrazone | pivalaldehyde-N-methylhydrazone | 7.0 | ~1.05 h | 1.8 x 10⁻⁴ |
| 5.0 | ~2 min | 5.8 x 10⁻³ | ||
| Acylhydrazone | pivalaldehyde-N-acetylhydrazone | 7.0 | ~2.1 h | 9.0 x 10⁻⁵ |
| 5.0 | ~4.5 min | 2.6 x 10⁻³ |
Data compiled from references[1][2][4].
Oxime Ligation Reaction Kinetics
The rate of oxime ligation is influenced by pH and the presence of a catalyst, typically aniline (B41778) or a derivative. The reaction is generally fastest at a slightly acidic pH.
| pH | Catalyst (Aniline) | Relative Rate Increase (vs. uncatalyzed at neutral pH) |
| 4.5 | 100 mM | ~400-fold |
| 7.0 | 100 mM | ~40-fold |
Data compiled from referenced studies.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the free aminooxy functionality.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavenger such as triisopropylsilane (B1312306) (TIS)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected aminooxy linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of TFA: Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If the substrate is sensitive to carbocation-mediated side reactions, add a scavenger such as TIS (2.5-5% v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting TFA salt of the deprotected aminooxy linker can often be used directly in the next conjugation step.
-
Neutralization (Optional): If the free base is required, dissolve the residue in a suitable organic solvent and wash with a mild base such as saturated sodium bicarbonate solution.
Protocol 2: Two-Step Sequential Protein Labeling
This protocol outlines the sequential labeling of a protein with two different molecules using this compound. This process assumes the protein has been pre-modified to contain an aldehyde or ketone group.
Step 1: First Ligation with the Free Aminooxy Group
Materials:
-
Aldehyde/ketone-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5)
-
This compound stock solution in an organic solvent (e.g., DMSO)
-
Aniline stock solution (e.g., 1 M in DMSO)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
To the protein solution, add the this compound stock solution to a final concentration of 10-50 molar equivalents relative to the protein.
-
Add the aniline catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-12 hours with gentle shaking.
-
Monitor the reaction progress using SDS-PAGE (observing a mobility shift) or mass spectrometry.
-
Purify the singly-labeled protein conjugate using SEC to remove excess linker and catalyst.
Step 2: Deprotection and Second Ligation
Materials:
-
Boc-protected singly-labeled protein conjugate
-
Deprotection reagents (as per Protocol 1, adapted for aqueous conditions if necessary)
-
Second labeling molecule with an aldehyde or ketone group (e.g., a fluorescent dye)
-
Aniline stock solution
-
Purification system (e.g., SEC)
Procedure:
-
Perform the Boc deprotection of the singly-labeled protein conjugate. This may require optimization of the deprotection conditions to maintain protein integrity.
-
Immediately after deprotection and buffer exchange into a suitable reaction buffer (pH 6.5-7.5), add the second aldehyde/ketone-containing labeling molecule in 10-50 molar excess.
-
Add the aniline catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-12 hours with gentle shaking, protected from light if using a fluorescent dye.
-
Monitor the formation of the dually-labeled protein by SDS-PAGE and/or fluorescence imaging.
-
Purify the final dually-labeled protein conjugate using SEC.
Visualizations
Experimental Workflow for Sequential Protein Labeling
References
Application Notes and Protocols for 1-(t-Boc-Aminooxy)-3-aminooxy-propane in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-(t-Boc-Aminooxy)-3-aminooxy-propane
This compound is a versatile, heterobifunctional linker used in the field of chemical biology and drug discovery.[1][2][3] Its structure features two key reactive groups: a free aminooxy (-ONH₂) group and a tert-butyloxycarbonyl (Boc)-protected aminooxy group.[3][4] This orthogonal design is critical as it allows for controlled, sequential conjugation reactions. The unprotected aminooxy group can readily react with an aldehyde or ketone to form a stable oxime bond, while the Boc-protected group remains inert.[5][6] Following the initial conjugation, the Boc protecting group can be removed under mild acidic conditions to reveal the second aminooxy group, which is then available for a subsequent reaction with another aldehyde- or ketone-containing molecule.[7][8]
This step-wise conjugation capability makes the linker an invaluable tool for assembling complex biomolecular architectures, most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][9][10]
Key Features and Benefits:
-
Orthogonal Reactivity : The distinct reactivity of the free and protected aminooxy groups enables precise, multi-step synthesis.[7][8]
-
Stable Oxime Linkage : The reaction between an aminooxy group and an aldehyde or ketone forms a highly stable oxime bond, ensuring the integrity of the final conjugate under physiological conditions.[5][10]
-
Versatility : This linker is suitable for a wide range of applications, including the development of targeted protein degraders and site-specific antibody conjugates.[9][10]
Application: PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[9][11] The linker is a critical component that connects the POI-binding ligand (warhead) to the E3 ligase-binding ligand, and its composition and length significantly influence the efficacy of the PROTAC.[9][11] this compound can be used to systematically assemble PROTACs.
Signaling Pathway: PROTAC Mechanism of Action
The diagram below illustrates the catalytic cycle of PROTAC-mediated protein degradation. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the target's degradation.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow and Protocol
This protocol outlines a general strategy for synthesizing a PROTAC using this compound. This example assumes the POI ligand contains an aldehyde/ketone for the first conjugation and the E3 ligase ligand has an aldehyde/ketone for the second.
Caption: General workflow for PROTAC synthesis using the bifunctional linker.
Protocol 1: Two-Step PROTAC Synthesis
Materials:
-
Aldehyde- or ketone-functionalized POI ligand
-
This compound
-
Aldehyde- or ketone-functionalized E3 ligase ligand
-
Anhydrous solvents (e.g., DMSO, DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Reaction Buffer: Anhydrous DMSO or appropriate organic solvent
-
Neutralization Buffer: Saturated sodium bicarbonate solution
-
Purification: Reverse-phase HPLC (RP-HPLC) system
-
Analysis: LC-MS system
Procedure:
-
Step 1: First Conjugation Reaction a. Dissolve the aldehyde-functionalized POI ligand (1 equivalent) in the Reaction Buffer. b. Add this compound (1.1 to 1.5 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be catalyzed by adding aniline (B41778) (e.g., 10 mM final concentration).[8] d. Monitor the reaction progress by LC-MS to confirm the formation of the intermediate conjugate. e. Upon completion, purify the product (POI-Linker(Boc)) by RP-HPLC to remove excess linker and unreacted starting material.
-
Step 2: Boc Deprotection a. Dissolve the purified POI-Linker(Boc) conjugate in DCM. b. Add the Deprotection Solution (30-50% TFA in DCM) and stir at room temperature for 30-60 minutes.[12] c. Monitor the removal of the Boc group by LC-MS.[13] d. Once the reaction is complete, remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator or a stream of nitrogen).[12][13] e. Neutralize any residual acid by redissolving the residue in DCM and washing with a saturated sodium bicarbonate solution.[13] Dry the organic layer and evaporate the solvent.
-
Step 3: Second Conjugation Reaction a. Dissolve the deprotected, purified POI-Linker intermediate in fresh Reaction Buffer. b. Add the aldehyde-functionalized E3 ligase ligand (1 to 1.2 equivalents). c. Stir the reaction at room temperature for 2-4 hours, again with optional aniline catalysis. d. Monitor the formation of the final PROTAC molecule by LC-MS.
-
Step 4: Final Purification and Characterization a. Purify the final PROTAC conjugate using RP-HPLC. b. Lyophilize the pure fractions to obtain the final product as a powder. c. Confirm the identity and purity of the final PROTAC using high-resolution LC-MS and NMR.
Data Presentation
While specific data for this compound is not broadly published, the following table illustrates the type of quantitative data generated when evaluating PROTACs synthesized with similar aminooxy linkers.
| Parameter | Description | Illustrative Value | Reference |
| DC₅₀ | Concentration of PROTAC causing 50% degradation of the target protein. | 10 - 100 nM | [14] |
| Dₘₐₓ | Maximum percentage of protein degradation achieved. | > 90% | [14] |
| Ternary Complex Kᴅ | Dissociation constant for the POI-PROTAC-E3 ligase complex. | 5 - 50 nM | [9] |
| Reaction Yield (Step 1) | Yield of the first conjugation step. | 60 - 80% | General Estimate |
| Reaction Yield (Step 3) | Yield of the second conjugation step. | 50 - 70% | General Estimate |
Application: Antibody-Drug Conjugate (ADC) Synthesis
ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[10][15] The linker is crucial for the ADC's stability in circulation and the efficient release of the payload inside the target cell.[16] this compound can be used to create site-specific ADCs by targeting aldehyde groups generated on the antibody's carbohydrate domains.[10][17]
Signaling Pathway: ADC Mechanism of Action
The diagram below shows the general mechanism of an ADC, from binding to a cancer cell to the release of the cytotoxic payload, leading to cell death.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Experimental Workflow and Protocol
This protocol describes a method for conjugating a cytotoxic payload to an antibody using this compound. It involves creating the drug-linker construct first, followed by conjugation to an oxidized antibody.
Caption: Workflow for site-specific ADC synthesis via glycan oxidation.
Protocol 2: Site-Specific ADC Synthesis
Materials:
-
Monoclonal antibody (mAb)
-
Aldehyde- or ketone-functionalized cytotoxic payload
-
This compound
-
Sodium periodate (B1199274) (NaIO₄)
-
Reaction Buffer 1 (Oxidation): PBS, pH 6.0
-
Reaction Buffer 2 (Conjugation): PBS, pH 6.5-7.0
-
Quenching Solution: Glycerol (B35011) or ethylene (B1197577) glycol
-
Purification: Size-Exclusion Chromatography (SEC) columns
-
Analysis: Hydrophobic Interaction Chromatography (HIC), SEC
Procedure:
-
Step 1: Synthesis of Aminooxy-Linker-Payload a. Follow Steps 1 and 2 from Protocol 1 using the aldehyde-functionalized payload in place of the POI ligand. This will produce the deprotected Aminooxy-Linker-Payload construct. b. Purify this construct thoroughly via RP-HPLC and characterize it by LC-MS.
-
Step 2: Antibody Oxidation a. Prepare the antibody in ice-cold Oxidation Buffer (PBS, pH 6.0). b. Add a freshly prepared solution of sodium periodate (e.g., 1-10 mM final concentration) to the antibody solution.[17] c. Incubate the reaction on ice in the dark for 30-60 minutes. The optimal time and concentration should be determined empirically to control the level of oxidation. d. Quench the reaction by adding a molar excess of glycerol or ethylene glycol. e. Immediately purify the oxidized antibody using a desalting or SEC column equilibrated with Conjugation Buffer (PBS, pH 6.5-7.0) to remove the oxidant and quenching agent.
-
Step 3: Conjugation to Oxidized Antibody a. To the purified, oxidized antibody, immediately add a 5- to 20-fold molar excess of the Aminooxy-Linker-Payload construct from Step 1. b. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. c. The reaction can be catalyzed by adding aniline to a final concentration of 1-10 mM.[8][18]
-
Step 4: Purification and Characterization a. Purify the resulting ADC using SEC to remove excess drug-linker and other reagents. b. Characterize the final ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using HIC and SEC.
Data Presentation
The following table summarizes key parameters used to evaluate ADCs. The values are illustrative and represent typical targets in ADC development.
| Parameter | Description | Illustrative Value | Reference |
| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to one antibody. | 2 - 4 | [10] |
| Purity (by SEC) | Percentage of monomeric, non-aggregated ADC. | > 95% | [16] |
| In Vitro Cytotoxicity (IC₅₀) | Concentration of ADC required to inhibit cancer cell growth by 50%. | 0.1 - 10 nM | [17] |
| Plasma Stability | Percentage of intact ADC remaining after incubation in plasma (e.g., 7 days). | > 90% | [10] |
| Antigen Binding Affinity (Kᴅ) | Dissociation constant for ADC binding to its target antigen. | < 1 nM | [16] |
References
- 1. This compound | Biostains and Dyes [biostains.org]
- 2. amsbio.com [amsbio.com]
- 3. This compound, 1352546-80-5 | BroadPharm [broadpharm.com]
- 4. This compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 5. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 6. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 16. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody-Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1-(t-Boc-Aminooxy)-3-aminooxy-propane as a Heterobifunctional Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-(t-Boc-Aminooxy)-3-aminooxy-propane as a versatile, heterobifunctional crosslinking agent. This linker is particularly valuable in the construction of advanced bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), leveraging the power of chemoselective oxime ligation.
Introduction and Principle of a-Aminooxy Crosslinking
This compound is a linker molecule featuring two distinct reactive functionalities. One end possesses a free aminooxy group (-ONH₂), while the other has an aminooxy group protected by a tert-butyloxycarbonyl (Boc) group. This differential protection allows for a sequential and controlled conjugation strategy.
The core of this technology lies in the oxime ligation , a highly efficient and bioorthogonal reaction between an aminooxy group and a carbonyl group (an aldehyde or ketone).[1][2] This reaction proceeds under mild, aqueous conditions and forms a highly stable oxime bond (C=N-O), making it ideal for modifying sensitive biomolecules.[3][4][5] The Boc protecting group is stable under a variety of reaction conditions but can be cleanly removed using acid, such as trifluoroacetic acid (TFA), to reveal the second aminooxy group for a subsequent conjugation step.[6][7]
This linker is particularly effective in modular synthetic approaches for building complex molecules like PROTACs and ADCs.[6][8][9]
Key Features and Applications
-
Heterobifunctional Nature: Allows for the sequential conjugation of two different molecules.
-
Chemoselective Ligation: The aminooxy-carbonyl reaction is highly specific and does not interfere with other common functional groups found in biomolecules.[2]
-
Stable Oxime Bond: The resulting oxime linkage is significantly more stable than many other conjugation linkages, such as those formed by maleimide-thiol reactions, especially under physiological conditions.[4][10][11]
-
PROTAC Synthesis: Ideal for linking a target protein-binding ligand (warhead) to an E3 ligase-recruiting ligand.[6][12]
-
Antibody-Drug Conjugate (ADC) Development: Enables the site-specific conjugation of cytotoxic payloads to antibodies, often by reacting with aldehyde groups generated on the antibody's glycan structures.[8][13]
Physicochemical and Handling Properties
The properties of this compound are summarized below. Note that aminooxy compounds can be sensitive and should be handled appropriately.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈N₂O₄ | |
| Molecular Weight | 206.24 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically >95% | |
| Storage | Store at -20°C. Immediate use (within 1 week of receipt) is recommended as aminooxy compounds can be sensitive to long-term storage. | |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical workflows for utilizing this compound in PROTAC and ADC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxime Ligation with 1-(t-Boc-Aminooxy)-3-aminooxy-propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime ligation is a robust and highly chemoselective bioorthogonal reaction that involves the formation of a stable oxime bond from the condensation of an aminooxy-functionalized molecule with an aldehyde or a ketone.[1] This reaction is prized for its efficiency and the stability of the resulting conjugate, proceeding under mild, aqueous conditions, which makes it ideal for the modification of sensitive biological macromolecules.[2] 1-(t-Boc-Aminooxy)-3-aminooxy-propane is a bifunctional linker featuring a protected aminooxy group (t-Boc) and a free aminooxy group.[3][4] This heterobifunctional nature makes it a valuable tool in chemical biology and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5]
PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][6] The linker connecting the POI-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy.[7] The use of this compound allows for a modular and sequential approach to PROTAC synthesis. The free aminooxy group can be reacted with an aldehyde- or ketone-functionalized molecule, followed by deprotection of the t-Boc group to reveal a second aminooxy moiety for conjugation to another molecule.
These application notes provide a detailed experimental setup for utilizing this compound in oxime ligation, with a focus on its application in the synthesis of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in cancer.[1][8]
Data Presentation
The efficiency of oxime ligation and the biological activity of the resulting conjugates are critical parameters. The following tables provide a summary of representative quantitative data for oxime ligation in the context of PROTAC synthesis.
Table 1: Reaction Parameters for Oxime Ligation
| Parameter | Value | Conditions | Reference |
| pH | 6.5-7.5 | Optimal for catalyzed reactions in biological applications to maintain protein stability. | [9] |
| Catalyst | Aniline (B41778) | 10-100 mM concentration can increase reaction rates up to 40-fold at neutral pH. | [10] |
| Temperature | Room Temperature (20-25 °C) | Sufficient for most oxime ligations, especially when catalyzed. | [6] |
| Reaction Time | 4-24 hours | Dependent on substrate reactivity and catalyst concentration. | [6] |
Table 2: Quantitative Data for an Oxime-Linked BRD4 PROTAC
| Parameter | Value | Description | Reference |
| Oxime Ligation Conversion | ~90% | Conversion of aldehyde- and alkoxyamine-functionalized ligands to the final PROTAC after 12 hours in DMSO. | [1] |
| DC₅₀ (BRD4 Degradation) | 7.36 nM | Half-maximal degradation concentration of a potent BRD4 PROTAC in cell-based assays. | [11] |
| Dₘₐₓ (BRD4 Degradation) | >98% | Maximum degradation of BRD4 achieved by a potent PROTAC. | [11] |
Experimental Protocols
The following protocols provide a step-by-step guide for the deprotection of this compound and its subsequent use in a two-step oxime ligation for the synthesis of a PROTAC.
Protocol 1: Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (t-Boc) protecting group to yield the free diaminooxypropane linker.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Argon or Nitrogen gas supply
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed.
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting deprotected diaminooxypropane is often used immediately in the next step.
Protocol 2: Two-Step Oxime Ligation for PROTAC Synthesis
This protocol outlines the synthesis of a BRD4-targeting PROTAC using the deprotected diaminooxypropane linker. This involves the sequential reaction with an aldehyde-functionalized E3 ligase ligand and a ketone-functionalized BRD4 ligand (e.g., a derivative of JQ1).[1]
Materials:
-
Deprotected diaminooxypropane (from Protocol 1)
-
Aldehyde-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)
-
Ketone-functionalized BRD4 ligand (e.g., JQ1 derivative)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aniline (catalyst)
-
Reverse-phase HPLC for purification
-
LC-MS for characterization
Procedure:
Step 1: First Oxime Ligation
-
Prepare 10 mM stock solutions of the deprotected diaminooxypropane and the aldehyde-functionalized E3 ligase ligand in anhydrous DMSO.
-
In a clean vial, mix equal molar equivalents of the diaminooxypropane and the aldehyde-functionalized E3 ligase ligand.
-
Add aniline to a final concentration of 10-100 mM.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the mono-conjugated intermediate.
-
The crude intermediate can be purified by reverse-phase HPLC or used directly in the next step if the reaction is clean.
Step 2: Second Oxime Ligation
-
To the solution containing the mono-conjugated intermediate, add an equimolar amount of the ketone-functionalized BRD4 ligand (as a 10 mM stock solution in anhydrous DMSO).
-
If necessary, add more aniline to maintain the catalyst concentration.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the formation of the final PROTAC product by LC-MS.
-
Upon completion, purify the final PROTAC by reverse-phase HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Protocol 3: Evaluation of PROTAC-mediated BRD4 Degradation
This protocol describes a general method for assessing the ability of the synthesized PROTAC to induce the degradation of BRD4 in a cell-based assay.
Materials:
-
Synthesized BRD4 PROTAC
-
Cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231)
-
Cell culture medium and supplements
-
DMSO (for stock solutions)
-
Lysis buffer
-
Primary antibody against BRD4
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate for Western blotting
Procedure:
-
Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the BRD4 PROTAC (typically from low nM to µM range) for a defined period (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against BRD4.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control signal. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control for each PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
References
- 1. Applications and Limitations of Oxime-Linked “Split PROTACs” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 3. This compound | Immunodiagnostic Laboratories [idl-labs.com]
- 4. amsbio.com [amsbio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. condensates.com [condensates.com]
- 11. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Surface Functionalization Using 1-(t-Boc-Aminooxy)-3-aminooxy-propane
Introduction
1-(t-Boc-Aminooxy)-3-aminooxy-propane is a heterobifunctional linker designed for the covalent immobilization of molecules onto aldehyde or ketone-bearing surfaces. This linker possesses a free aminooxy group for immediate conjugation and a tert-butyloxycarbonyl (Boc)-protected aminooxy group. The Boc protecting group allows for a secondary functionalization step after its removal under acidic conditions. This dual functionality enables the creation of complex, multi-layered, or patterned surfaces for a wide range of applications, including proteomics, glycomics, drug delivery, and biosensor development. The formation of a stable oxime bond between the aminooxy group and a carbonyl group (aldehyde or ketone) provides a robust and reliable method for surface modification.
Key Features and Applications
-
Controlled, Stepwise Functionalization: The orthogonal nature of the free and protected aminooxy groups allows for a two-step conjugation strategy.
-
Stable Oxime Linkage: The reaction between an aminooxy group and an aldehyde or ketone forms a highly stable oxime bond, ensuring the long-term stability of the functionalized surface.
-
Versatile Applications: This linker is suitable for immobilizing a wide array of biomolecules, including peptides, proteins, carbohydrates, and small molecules, onto various substrates.
-
Surface Engineering: Enables the creation of surfaces with specific chemical and biological properties for cell culture, diagnostics, and high-throughput screening.
Experimental Protocols
Protocol 1: Primary Surface Functionalization with Aldehyde-Reactive Groups
This protocol outlines the initial step of immobilizing the linker onto a surface presenting aldehyde or ketone groups.
Materials:
-
Substrate with aldehyde or ketone functionality (e.g., aldehyde-modified glass slide, polymer brush, or self-assembled monolayer)
-
This compound
-
Anhydrous organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Reaction Buffer: Aniline (B41778) buffer (0.1 M Aniline, 0.1 M Acetate, pH 4.5)
-
Washing Buffers: Ethanol (B145695), Deionized (DI) water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Substrate Preparation: Ensure the aldehyde/ketone-functionalized substrate is clean and dry. Pre-wash with ethanol and DI water, then dry under a stream of inert gas.
-
Linker Solution Preparation: Prepare a solution of this compound in the reaction buffer. A typical concentration range is 1-10 mM.
-
Immobilization Reaction: Immerse the substrate in the linker solution. The reaction can be carried out at room temperature for 2-12 hours or at 4°C for 12-24 hours. It is recommended to perform the reaction in a humid chamber to prevent evaporation.
-
Washing: After the incubation period, remove the substrate from the linker solution. Wash it thoroughly with the reaction buffer, followed by ethanol and DI water to remove any non-covalently bound linker.
-
Drying and Storage: Dry the functionalized substrate under a stream of inert gas. The surface, now presenting Boc-protected aminooxy groups, can be stored under inert gas at 4°C for future use.
Protocol 2: Boc Deprotection for Secondary Functionalization
This protocol describes the removal of the Boc protecting group to expose the second aminooxy group for subsequent conjugation steps.
Materials:
-
Boc-protected aminooxy-functionalized substrate (from Protocol 1)
-
Deprotection Solution: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 10-50% v/v). Caution: TFA and DCM are corrosive and volatile. Handle in a fume hood with appropriate personal protective equipment.
-
Neutralization Buffer: 0.1 M Sodium bicarbonate solution or 10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DCM.
-
Washing Buffers: DCM, Ethanol, DI water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Deprotection Reaction: Immerse the substrate in the TFA/DCM deprotection solution. The reaction is typically fast and can be completed in 15-60 minutes at room temperature.
-
Washing: Remove the substrate from the deprotection solution and wash it extensively with DCM to remove TFA and the cleaved Boc groups.
-
Neutralization: Immerse the substrate in the neutralization buffer for 5-10 minutes to neutralize any residual acid.
-
Final Washing: Wash the substrate thoroughly with ethanol and DI water.
-
Drying: Dry the substrate under a stream of inert gas. The surface now presents free aminooxy groups ready for the second functionalization step.
Protocol 3: Secondary Immobilization of Carbonyl-Containing Molecules
This protocol details the conjugation of a second molecule containing an aldehyde or ketone group to the newly exposed aminooxy groups.
Materials:
-
Aminooxy-functionalized substrate (from Protocol 2)
-
Carbonyl-containing molecule of interest (e.g., aldehyde-tagged protein, ketone-labeled small molecule)
-
Reaction Buffer: Aniline buffer (0.1 M Aniline, 0.1 M Acetate, pH 4.5)
-
Washing Buffers: Appropriate buffer for the immobilized molecule (e.g., PBS for proteins), DI water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Molecule Solution Preparation: Dissolve the carbonyl-containing molecule in the reaction buffer to the desired concentration.
-
Immobilization Reaction: Immerse the aminooxy-functionalized substrate in the molecule solution. Incubation times and temperatures will vary depending on the molecule being immobilized (e.g., 2-12 hours at room temperature).
-
Washing: After incubation, wash the substrate extensively with the reaction buffer and then with a buffer appropriate for the immobilized molecule to remove any non-specifically bound material.
-
Drying and Storage: Gently dry the substrate under a stream of inert gas and store it under appropriate conditions for the immobilized molecule.
Quantitative Data Summary
The efficiency of each functionalization step can be monitored using various surface analysis techniques. The following table summarizes typical data obtained from such analyses.
| Parameter | Method | Typical Value (Primary Immobilization) | Typical Value (After Deprotection) | Typical Value (Secondary Immobilization) |
| Water Contact Angle | Goniometry | 70-80° | 50-60° | Dependent on immobilized molecule |
| Surface Elemental Composition (Nitrogen) | XPS | Increase in N1s signal | N1s signal maintained or slightly increased | Further increase in N1s signal |
| Surface Coverage (Linker) | Ellipsometry/QCM-D | 1-5 ng/mm² | Slight decrease due to Boc removal | Mass increase corresponding to immobilized molecule |
| Oxime Bond Formation Efficiency | FTIR/Raman | Characteristic C=N stretch (~1650 cm⁻¹) appears | C=N stretch remains | Intensity of C=N stretch increases |
Visualizing the Workflow and Logic
Caption: Workflow for two-step surface functionalization.
Caption: Logical progression of surface chemistry states.
Troubleshooting and Considerations
-
Low Immobilization Efficiency:
-
Ensure the starting surface is clean and has a high density of carbonyl groups.
-
Optimize the concentration of the linker and the reaction time.
-
Confirm the pH of the reaction buffer is optimal (pH 4.5-5.5) for oxime ligation. The use of an aniline catalyst is highly recommended.
-
-
Incomplete Boc Deprotection:
-
Increase the concentration of TFA or the reaction time.
-
Ensure the substrate is completely dry before adding the deprotection solution, as water can inhibit the reaction.
-
-
Non-Specific Binding:
-
Incorporate blocking steps (e.g., with bovine serum albumin or polyethylene (B3416737) glycol) if non-specific binding of the secondary molecule is an issue, particularly in biological applications.
-
Ensure thorough washing between each step.
-
This application note provides a comprehensive guide for utilizing this compound in surface functionalization. The described protocols and validation methods will enable researchers to develop robust and well-defined surfaces for a multitude of scientific and drug development applications.
Application Notes and Protocols for the Deprotection of 1-(t-Boc-Aminooxy)-3-aminooxy-propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines and related functionalities, such as aminooxy groups, in organic synthesis, peptide synthesis, and the development of bioconjugates and therapeutics like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1][2] Its popularity stems from its stability under a range of reaction conditions and its facile removal under acidic conditions.[1][2] The deprotection of Boc-protected aminooxy compounds is a critical step to unmask the reactive aminooxy group, enabling its subsequent chemoselective ligation with aldehydes or ketones to form stable oxime bonds.[1]
This document provides a detailed, step-by-step guide for the deprotection of 1-(t-Boc-Aminooxy)-3-aminooxy-propane using trifluoroacetic acid (TFA). The resulting product, 1,3-diaminooxypropane, is a bifunctional linker valuable in the construction of various molecular architectures. Given that the aminooxy group has a pKa of approximately 6, both aminooxy functionalities will be protonated under the strongly acidic deprotection conditions, yielding the corresponding di-trifluoroacetate salt.[3][4][5] Due to the high polarity of the resulting product, this guide provides specific protocols for reaction work-up and purification suitable for water-soluble amines.
Chemical Structures
Figure 1. Reaction scheme for the TFA-mediated deprotection of this compound to yield 1,3-diaminooxypropane di-trifluoroacetate.
Data Presentation
The following table summarizes the key quantitative parameters for the deprotection protocol.
| Parameter | Value | Notes |
| Reactant Concentration | 0.1 - 0.5 M in DCM | A concentration in this range ensures efficient reaction kinetics while minimizing potential side reactions.[6] |
| TFA Concentration | 20 - 50% (v/v) in DCM | A 1:1 mixture of TFA and DCM is often effective for complete deprotection.[6] For sensitive substrates, starting with a lower concentration is advisable. |
| Reaction Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0 °C to control any exothermic events and then allowed to warm to room temperature.[2][6] |
| Reaction Time | 30 minutes - 4 hours | Reaction progress should be monitored by TLC or LC-MS. For many substrates, the reaction is complete within an hour.[2][6] |
| Expected Product | 1,3-diaminooxypropane di-TFA salt | Both aminooxy groups will be protonated by the excess TFA. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Dichloromethane (B109758) (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene (B28343) (for co-evaporation)
-
Diethyl ether, cold
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for optional neutralization)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) (for optional drying)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and appropriate developing system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring (optional)
Deprotection Protocol
-
Dissolution: In a clean, dry round-bottom flask, dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.[6]
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). A 1:1 mixture of TFA:DCM is a common starting point.[6]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by TLC or LC-MS until the starting material is completely consumed. This typically takes between 30 minutes and 4 hours.[2][6]
-
Removal of Volatiles: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Co-evaporation: To aid in the removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step 2-3 times.[6]
Work-up and Isolation of the Product
The deprotected product, 1,3-diaminooxypropane, is expected to be a highly polar, water-soluble di-trifluoroacetate salt. Standard liquid-liquid extraction may be challenging. The following are two recommended work-up procedures.
Method 1: Precipitation
-
After the co-evaporation step, dissolve the oily residue in a minimal amount of a suitable solvent (e.g., methanol (B129727) or DCM).
-
Add the solution dropwise to a stirred, cold solution of diethyl ether (approximately 10-20 times the volume of the dissolved residue).[2]
-
A precipitate of the 1,3-diaminooxypropane di-TFA salt should form.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum.
Method 2: Ion-Exchange Chromatography (for the free amine)
This method is suitable if the free diamine is required and avoids an aqueous work-up with basic solutions which might be difficult for a very water-soluble product.
-
After the co-evaporation step, dissolve the residue in a suitable solvent (e.g., methanol).
-
Load the solution onto a column packed with a basic ion-exchange resin (e.g., Amberlyst A21).[7]
-
Elute the column with the same solvent.
-
Collect the fractions containing the free diamine (monitor by TLC with a suitable staining agent, such as ninhydrin (B49086) if applicable, or by another appropriate method).
-
Combine the product-containing fractions and remove the solvent under reduced pressure to yield the free 1,3-diaminooxypropane.
Optional Neutralization and Extraction (for less polar products)
For completeness, a traditional basic wash is described, though it may be less effective for this highly polar product.
-
After the co-evaporation step, dissolve the residue in DCM.
-
Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the cessation of gas evolution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected free diamine.[6]
Mandatory Visualization
Deprotection and Work-up Workflow
Caption: Deprotection and work-up workflow.
Signaling Pathway of Boc Deprotection
Caption: Mechanism of Boc deprotection.
References
- 1. chempap.org [chempap.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxylamine | NH2OH | CID 787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HYDROXYLAMINE - Ataman Kimya [atamanchemicals.com]
- 5. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Conjugation of 1-(t-Boc-Aminooxy)-3-aminooxy-propane to Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the chemoselective conjugation of the bifunctional linker, 1-(t-Boc-Aminooxy)-3-aminooxy-propane, to aldehyde-containing molecules. This process is central to the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other advanced therapeutics and research tools.[1] The protocols herein detail the two key stages of this conjugation strategy: the formation of a stable oxime bond with the linker's free aminooxy group, and the subsequent deprotection of the tert-butyloxycarbonyl (Boc) group to enable a second, sequential conjugation.
Core Principles
The conjugation strategy leverages two fundamental and highly specific chemical reactions: oxime ligation and Boc deprotection.
-
Oxime Ligation : This bioorthogonal reaction involves the condensation of an aminooxy group (-ONH₂) with an aldehyde (-CHO) to form a highly stable oxime linkage (-O-N=CH-).[2][3][4] The reaction is highly chemoselective, proceeding efficiently under mild aqueous conditions without interfering with most other functional groups present in biological molecules.[3][5] While the reaction can proceed uncatalyzed, particularly at a slightly acidic pH of 4-5, its rate is significantly enhanced at neutral pH by nucleophilic catalysts such as aniline (B41778) or its derivatives.[2][6][7]
-
Boc Deprotection : The t-Boc group is a widely used protecting group for amines and aminooxy functionalities due to its stability in basic and nucleophilic conditions.[1] Its removal is a critical step to unmask the second reactive aminooxy group on the linker. This is typically achieved through acidolysis, most commonly with trifluoroacetic acid (TFA), which quantitatively cleaves the Boc group to yield the free aminooxy group as its TFA salt.[1][5][8]
The bifunctional nature of this compound allows for a two-stage sequential conjugation, enabling the precise assembly of three molecular components.
Data Presentation: Summary of Reaction Conditions
The efficiency of both Boc deprotection and oxime ligation is influenced by several key parameters. The tables below summarize common conditions to guide experimental design.
Table 1: Recommended Conditions for Boc Deprotection of Aminooxy Groups
| Parameter | Condition | Notes | Reference |
| Reagent | Trifluoroacetic Acid (TFA) | Strong acid that enables rapid and clean cleavage. | [1][8] |
| Solvent | Dichloromethane (DCM), anhydrous | Common solvent for this reaction. | [1] |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations lead to faster deprotection. | [1] |
| Temperature | 0°C to Room Temperature (20-25°C) | Start at 0°C to control the initial reaction rate, then warm to room temperature for completion.[1][5] | [1][5] |
| Reaction Time | 30 minutes - 2 hours | Monitor by LC-MS or TLC for completion. | [1] |
| Scavengers | Triisopropylsilane (TIS), 2.5-5% (v/v) | Recommended if the substrate is sensitive to the tert-butyl carbocation intermediate formed.[1][8] | [1][8] |
Table 2: Recommended Conditions for Oxime Ligation with Aldehydes
| Parameter | Uncatalyzed Reaction | Catalyzed Reaction | Notes | Reference |
| pH | 4.0 - 5.5 (e.g., Acetate Buffer) | 6.5 - 7.5 (e.g., Phosphate Buffer) | Optimal pH for uncatalyzed reactions is acidic.[3] Catalysts enable efficient ligation at neutral pH.[4][6][7] | [3][4][6][7] |
| Catalyst | None | Aniline or p-phenylenediamine (B122844) (pPDA) | pPDA is a more efficient catalyst than aniline at neutral pH.[7] | [7] |
| Catalyst Concentration | N/A | 10 - 100 mM | Higher concentrations can accelerate the reaction. | [4][6] |
| Reactant Concentration | 1-10 mM | 1 µM - 10 mM | Ligation kinetics are concentration-dependent. A slight molar excess of the aminooxy linker (1.5-5 eq) is often used.[4][6] | [4][6] |
| Temperature | Room Temperature (20-25°C) or 37°C | Room Temperature (20-25°C) | Elevated temperatures can be used for very rapid ligations with stable molecules.[4] | [3][4] |
| Reaction Time | 4 - 24 hours | 2 - 16 hours | Monitor by HPLC, LC-MS, or SDS-PAGE for completion. | [4][6] |
| Organic Co-solvent | DMF, DMSO, or EtOH (if needed) | DMF or DMSO (if needed) | Keep below 10% (v/v) if working with proteins to maintain stability.[4] | [4] |
Experimental Protocols
The following protocols provide a step-by-step guide for the sequential conjugation of two different aldehyde-containing molecules to this compound.
Protocol 1: Conjugation to the Free Aminooxy Group
This protocol describes the reaction of an aldehyde-containing molecule with the unprotected aminooxy group of the linker.
Materials:
-
This compound
-
Aldehyde-containing molecule (Molecule A)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.0 (for uncatalyzed) OR 0.1 M Sodium Phosphate, pH 7.0 (for catalyzed)
-
Catalyst (optional): 1 M Aniline or p-phenylenediamine stock solution in DMSO or DMF
-
Organic Co-solvent (optional): Anhydrous DMF or DMSO
-
Quenching solution (optional): Methoxyamine hydrochloride solution
Procedure:
-
Dissolve the aldehyde-containing molecule (Molecule A) in the chosen reaction buffer to a final concentration of 1-10 mM. If solubility is an issue, a minimal amount of organic co-solvent can be added.
-
Dissolve this compound in the reaction buffer to achieve a 1.5 to 5-fold molar excess over Molecule A.
-
For catalyzed reactions (pH 7.0): Add the aniline or p-phenylenediamine stock solution to the reaction mixture to a final concentration of 10-100 mM.[4][6]
-
Initiate the reaction by adding the linker solution to the solution of Molecule A.
-
Incubate the reaction at room temperature (20-25°C) for 2-24 hours. The progress should be monitored periodically using an appropriate analytical technique (e.g., LC-MS, HPLC).
-
Once the reaction is complete, the resulting mono-conjugated product can be optionally quenched by adding an excess of an aminooxy-scavenging reagent, such as methoxyamine, to consume any unreacted aldehyde.
-
The mono-conjugated intermediate should be purified before the next step. Purification can be achieved by reverse-phase HPLC, size-exclusion chromatography, or other suitable methods depending on the properties of the conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 1-(t-Boc-Aminooxy)-3-aminooxy-propane in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large quantities of water or biological fluids. Their unique properties, including biocompatibility and tunable mechanical characteristics, make them ideal for a wide range of biomedical applications such as drug delivery, tissue engineering, and 3D cell culture.[1][2][3] A key aspect of hydrogel design is the crosslinking chemistry used to form the network.[3][4]
Oxime ligation, a "click chemistry" reaction between an aminooxy group and an aldehyde or ketone, has emerged as a powerful tool for hydrogel formation.[5][6] This bioorthogonal reaction is highly efficient, proceeds under mild, aqueous conditions, and produces a stable oxime bond with water as the only byproduct.[5][7] The use of aminooxy-containing linkers, such as the conceptual 1-(t-Boc-Aminooxy)-3-aminooxy-propane, allows for the precise control over hydrogel properties. The tert-butyloxycarbonyl (Boc) protecting group on one of the aminooxy functionalities would allow for a sequential crosslinking strategy or for the later introduction of therapeutic molecules or imaging agents.
These application notes provide a comprehensive overview and detailed protocols for the use of difunctional aminooxy linkers in the formation of hydrogels, with a conceptual focus on a mono-protected linker like this compound.
Principle of Oxime-Linked Hydrogel Formation
The formation of an oxime-linked hydrogel involves the reaction between a polymer functionalized with aldehyde or ketone groups and a crosslinker containing at least two aminooxy groups. The reaction is catalyzed by aniline (B41778) and its rate is pH-dependent, with faster gelation occurring at mildly acidic pH.[1][6] The resulting oxime bond is stable under physiological conditions, contributing to the mechanical integrity of the hydrogel.[6] The properties of the hydrogel, such as stiffness, swelling, and degradation, can be tuned by varying the polymer concentration, the ratio of aminooxy to aldehyde/ketone groups, the pH, and the catalyst concentration.[5][6][8]
References
- 1. Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Cross-linking in Hydrogels - A Review [article.sapub.org]
- 4. youtube.com [youtube.com]
- 5. Biocompatible Hydrogels by Oxime Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Technology -Method of Creating Hydrogels Through Oxime Bond Formation (UCLA Case No. 2013-180) [ucla.technologypublisher.com]
Application Notes and Protocols for the Purification of 1-(t-Boc-Aminooxy)-3-aminooxy-propane Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(t-Boc-Aminooxy)-3-aminooxy-propane is a versatile heterobifunctional linker employed in the synthesis of a variety of bioconjugates, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and peptide conjugates.[1][2][3] Its structure features a t-Boc-protected aminooxy group at one terminus and a reactive aminooxy group at the other. The free aminooxy group facilitates covalent bond formation with aldehydes and ketones through a highly efficient and chemoselective oxime ligation, yielding a stable oxime linkage.[4][5] The t-Boc protecting group can be readily removed under acidic conditions to reveal a second aminooxy functionality for subsequent conjugation steps.
The purification of conjugates synthesized using this linker is a critical step to ensure the removal of unreacted starting materials, excess linker, and potential side products, thereby guaranteeing the homogeneity, purity, and safety of the final product. This document provides detailed application notes and protocols for the purification of this compound conjugates using High-Performance Liquid Chromatography (HPLC).
Purification Strategies
The choice of purification strategy for this compound conjugates is primarily dictated by the physicochemical properties of the conjugated molecule (e.g., peptide, small molecule, or protein). Reversed-Phase HPLC (RP-HPLC) is the most common and effective technique for the purification of small molecule and peptide conjugates. For larger biomolecules like antibodies, other chromatographic techniques such as Size-Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC) are often employed.
Experimental Workflow for Conjugation and Purification
Caption: General workflow for the synthesis and purification of a this compound conjugate.
Protocol 1: Purification of a Small Molecule-Linker Conjugate by Reversed-Phase HPLC
This protocol is suitable for the purification of conjugates where a small molecule (e.g., a drug payload for an ADC or a ligand for a PROTAC) is attached to the this compound linker.
Materials:
-
Crude conjugate mixture
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Preparative C18 HPLC column (e.g., 10 µm particle size, 19 x 250 mm)
-
Preparative HPLC system with a UV detector
-
Lyophilizer
Method:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or ACN/water mixture) to a concentration of 10-50 mg/mL.
-
HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: 15-20 mL/min
-
Detection: 254 nm or a wavelength suitable for the conjugated small molecule.
-
Gradient: A linear gradient tailored to the hydrophobicity of the conjugate. A typical starting point is a 30-minute gradient from 5% to 95% Mobile Phase B. This may require optimization.
-
-
Purification:
-
Equilibrate the column with 5% Mobile Phase B for at least 15 minutes.
-
Inject the prepared sample onto the column.
-
Run the gradient and collect fractions corresponding to the product peak. The conjugate is expected to be more hydrophobic than the unconjugated linker and potentially the starting small molecule, thus eluting at a higher ACN concentration.
-
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC or LC-MS to identify those containing the pure product.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the purified conjugate as a solid.
Quantitative Data (Example):
| Compound | Retention Time (min) | Purity (%) | Yield (%) |
| Starting Aldehyde | 8.5 | - | - |
| This compound | 12.2 | - | - |
| Purified Conjugate | 18.7 | >98 | 65 |
Note: These values are illustrative and will vary depending on the specific conjugate and HPLC conditions.
Protocol 2: Purification of a Peptide-Linker Conjugate by Reversed-Phase HPLC
This protocol is designed for the purification of conjugates where a peptide is linked to this compound.
Materials:
-
Crude peptide conjugate mixture
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Preparative C18 or C8 HPLC column suitable for peptides (e.g., 5-10 µm particle size, 21.2 x 250 mm)
-
Preparative HPLC system with a UV detector
-
Lyophilizer
Method:
-
Sample Preparation: Dissolve the crude peptide conjugate in Mobile Phase A or a minimal amount of a compatible solvent.
-
HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: 18-25 mL/min
-
Detection: 220 nm and 280 nm
-
Gradient: A shallow gradient is often required for peptide separations. A typical starting point is a 60-minute gradient from 20% to 60% Mobile Phase B. The gradient should be optimized based on the hydrophobicity of the peptide.
-
-
Purification:
-
Equilibrate the column with the starting mobile phase composition.
-
Inject the sample.
-
Collect fractions across the elution profile. The peptide conjugate will have a different retention time compared to the unconjugated peptide.[6]
-
-
Analysis and Lyophilization: Analyze the fractions by analytical RP-HPLC and/or MALDI-TOF mass spectrometry to confirm the identity and purity of the conjugate. Combine the pure fractions and lyophilize.
Quantitative Data (Example):
| Compound | Retention Time (min) | Purity (%) |
| Unconjugated Peptide | 25.3 | - |
| Purified Peptide Conjugate | 32.1 | >95 |
Analytical Techniques for Purity Assessment
Accurate assessment of purity is crucial. The following techniques are recommended:
-
Analytical Reversed-Phase HPLC (Analytical RP-HPLC): Used to determine the purity of the final product by measuring the peak area of the conjugate relative to impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the conjugate, confirming successful ligation.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural elucidation and to confirm the formation of the oxime bond, particularly for small molecule conjugates.[8]
Workflow for Purity Analysis
Caption: Workflow for the analytical characterization of purified conjugates.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate HPLC column or mobile phase gradient. | Test different C18 or C8 columns. Optimize the gradient by making it shallower to improve resolution. Consider a different mobile phase modifier. |
| Low Yield | Incomplete reaction or loss during purification. | Monitor the conjugation reaction to ensure completion. Minimize the number of purification steps. Ensure complete dissolution of the sample before injection. |
| Product Degradation | Harsh purification conditions. | Avoid prolonged exposure to strong acids or bases. If the conjugate is unstable, consider alternative purification methods like SEC. |
| Presence of Side Products | Non-specific reactions or instability of reactants. | Optimize reaction conditions (pH, temperature, catalyst). Ensure the purity of starting materials.[9] |
By following these detailed protocols and considering the analytical and troubleshooting guidance, researchers can effectively purify and characterize conjugates synthesized using the this compound linker, ensuring the quality and reliability of their scientific findings.
References
- 1. This compound, 1352546-80-5 | BroadPharm [broadpharm.com]
- 2. amsbio.com [amsbio.com]
- 3. This compound | Biostains and Dyes [biostains.org]
- 4. benchchem.com [benchchem.com]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijcr.info [ijcr.info]
- 8. benchchem.com [benchchem.com]
- 9. Identification of by-products from an orthogonal peptide ligation by oxime bonds using mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Reactions with 1-(t-Boc-Aminooxy)-3-aminooxy-propane
Welcome to the technical support center for 1-(t-Boc-Aminooxy)-3-aminooxy-propane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield when using this compound?
Low yields can typically be attributed to one of three main areas: inefficient oxime ligation, incomplete or problematic Boc deprotection, or degradation of the linker itself. Key factors include suboptimal pH for the oxime ligation, harsh or inappropriate conditions for Boc deprotection leading to side reactions, and the inherent stability of the aminooxy reagent.
Q2: My initial oxime ligation with the free aminooxy group is resulting in a low yield. What should I check?
Several factors influence the efficiency of oxime ligation. The reaction is highly pH-dependent, with an optimal range typically between pH 4 and 5.[1] Ensure your reaction buffer is consistently within this range. The presence of a catalyst, such as aniline (B41778), can significantly increase the reaction rate.[2][3] Additionally, confirm the purity and concentration of your aldehyde or ketone-containing substrate, as impurities can interfere with the reaction.
Q3: I am observing significant side products after the Boc deprotection step. How can I minimize these?
A primary side reaction during acidic Boc deprotection is the alkylation of nucleophilic groups by the released tert-butyl cation.[4] To prevent this, it is highly recommended to use "scavengers" in your reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS) or thioanisole (B89551), which trap the tert-butyl cation before it can react with your molecule of interest.[4][5]
Q4: Can the this compound linker degrade during storage or reaction?
Yes, aminooxy compounds can be sensitive and are not recommended for long-term storage.[6] It is best to use the reagent shortly after receiving it. During reactions, prolonged exposure to very strong acids or harsh conditions could potentially lead to the cleavage of the N-O bond, although this is not a commonly reported issue under standard Boc deprotection protocols.[4]
Q5: Is it possible to perform a one-pot reaction involving both oxime ligation and Boc deprotection?
While potentially feasible, a one-pot approach is challenging due to the conflicting pH and reagent requirements for the two distinct reaction steps. Oxime ligation is optimal at a slightly acidic pH (4-5), whereas Boc deprotection requires strong acidic conditions (e.g., TFA). A stepwise approach with purification after the initial ligation is generally recommended to ensure higher yields and purity.
Troubleshooting Guides
Guide 1: Low Yield in Initial Oxime Ligation
This guide addresses issues where the conjugation of a carbonyl-containing molecule to the free aminooxy group of this compound is inefficient.
| Potential Cause | Recommended Action | Explanation |
| Suboptimal pH | Adjust the reaction buffer to pH 4-5. Use a non-nucleophilic buffer such as acetate (B1210297) or MES. | The rate of oxime formation is maximal in this pH range, balancing the activation of the carbonyl group and the nucleophilicity of the aminooxy group.[1] |
| Lack of Catalyst | Add a catalyst like aniline (typically 10-100 mM) to the reaction mixture. | Aniline acts as a nucleophilic catalyst, significantly accelerating the rate of oxime bond formation.[2][3] |
| Low Reactant Concentration | Increase the concentration of one or both reactants. | Oxime ligation is a bimolecular reaction; therefore, the rate is dependent on the concentration of the reactants. |
| Impure Carbonyl Substrate | Purify the aldehyde or ketone-containing molecule prior to the ligation reaction. | Impurities can compete in side reactions or inhibit the desired ligation. |
| Degraded Linker | Use a fresh vial of this compound. | Aminooxy compounds have limited stability and should be used promptly upon receipt.[6] |
Guide 2: Low Yield or Side Products During Boc Deprotection
This guide focuses on problems encountered when removing the t-Boc protecting group to expose the second aminooxy functionality.
| Potential Cause | Recommended Action | Explanation |
| Side Reactions from t-Butyl Cation | Add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v) or thioanisole to the reaction mixture.[5] | Scavengers trap the electrophilic t-butyl cation that is formed during deprotection, preventing it from alkylating other nucleophilic sites on your molecule.[4] |
| Incomplete Deprotection | Increase reaction time or acid concentration. Monitor progress by TLC or LC-MS. | The efficiency of Boc deprotection is dependent on the substrate, acid strength, and time. Common conditions are 20-50% TFA in DCM for 30 min to 2 hours.[4][5] |
| Acid-Labile Functional Groups | Use milder deprotection conditions, such as 4M HCl in dioxane at 0°C, or explore alternative, non-acidic deprotection methods if possible.[7] | If your molecule of interest contains other acid-sensitive groups, harsh TFA treatment can cause their degradation. |
| N-O Bond Cleavage | Avoid prolonged exposure to very strong acids or high temperatures. | While generally stable, the N-O bond can be susceptible to cleavage under harsh acidic conditions.[4] |
Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation
This protocol describes a typical reaction between an aldehyde-containing substrate and this compound.
-
Dissolve Substrate: Dissolve your aldehyde-containing molecule in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 4.5).
-
Add Linker: Add a 1.2 to 2-fold molar excess of this compound to the solution.
-
Add Catalyst (Optional but Recommended): Prepare a stock solution of aniline in the reaction buffer. Add aniline to the reaction mixture to a final concentration of 20-100 mM.
-
Reaction: Stir the reaction at room temperature for 2-16 hours.
-
Monitoring: Monitor the reaction progress using LC-MS or HPLC until the starting material is consumed.
-
Purification: Upon completion, purify the product using an appropriate chromatographic method (e.g., reverse-phase HPLC).
Protocol 2: General Procedure for Boc Deprotection
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).
-
Dissolution: Dissolve the Boc-protected conjugate in anhydrous dichloromethane (B109758) (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[5]
-
Cooling: Cool the solution to 0°C using an ice bath.[5]
-
Add Scavenger: Add triisopropylsilane (TIS) to the solution (final concentration of 2.5-5% v/v).
-
Add Acid: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[5]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the deprotection by LC-MS until the starting material is fully consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (B28343) or DCM several times to remove excess TFA. The resulting deprotected product (as a TFA salt) can often be used directly in a subsequent oxime ligation after adjusting the pH.
Visualizations
Caption: General experimental workflow for oxime ligation.
Caption: General experimental workflow for Boc deprotection.
Caption: Logical workflow for troubleshooting low reaction yields.
References
- 1. Synthesis of Heterobifunctional Protein Fusions Using Copper-Free Click Chemistry and the Aldehyde Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 1352546-80-5 | BroadPharm [broadpharm.com]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for 1-(t-Boc-Aminooxy)-3-aminooxy-propane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(t-Boc-Aminooxy)-3-aminooxy-propane. This bifunctional linker is a valuable tool in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for preparing this compound?
A1: The synthesis is typically a two-stage process. The first stage involves the synthesis of the precursor, 1,3-diaminooxypropane, often via a Gabriel synthesis. The second stage is the selective mono-protection of one of the aminooxy groups with a tert-butyloxycarbonyl (Boc) group.
Q2: Why is selective mono-protection necessary?
A2: Selective mono-protection is crucial for a stepwise and controlled synthesis.[1] By protecting one aminooxy group, the other remains free to react with a molecule of interest. The protected group can then be deprotected later in the synthetic sequence to allow for reaction with a second molecule.
Q3: What are the most common side products in the mono-Boc protection step?
A3: The most common side product is the di-Boc-protected 1,3-diaminooxypropane, where both aminooxy groups have reacted with the Boc anhydride. Unreacted starting material can also be present. Careful control of stoichiometry and reaction conditions is key to minimizing these impurities.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common method for monitoring the reaction progress. The starting material, mono-Boc-protected product, and di-Boc-protected byproduct will have different polarities and thus different Rf values on a silica (B1680970) gel plate. Staining with an appropriate agent, such as ninhydrin (B49086) or potassium permanganate, can help visualize the spots.[2]
Q5: What are the typical storage conditions for this compound?
A5: Aminooxy compounds can be sensitive and should be stored at low temperatures, typically -20°C, to prevent degradation. It is recommended to use them promptly after synthesis or purchase.[3]
Experimental Protocols
Protocol 1: Synthesis of 1,3-Diaminooxypropane Dihydrochloride (B599025) (Precursor)
This protocol is adapted from the principles of the Gabriel synthesis.[1][4]
Step 1: Synthesis of 1,3-Bis(phthalimidooxy)propane
-
In a round-bottom flask, dissolve N-hydroxyphthalimide (2.2 equivalents) in a suitable solvent such as anhydrous N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 equivalents).
-
To this solution, add 1,3-dibromopropane (B121459) (1.0 equivalent) dropwise at room temperature with stirring.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir overnight.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water and a cold organic solvent (e.g., ethanol), and dry under vacuum to obtain 1,3-bis(phthalimidooxy)propane.
Step 2: Hydrazinolysis to Yield 1,3-Diaminooxypropane Dihydrochloride
-
Suspend 1,3-bis(phthalimidooxy)propane (1.0 equivalent) in ethanol (B145695) in a round-bottom flask.
-
Add hydrazine (B178648) hydrate (B1144303) (2.5-3.0 equivalents) to the suspension.
-
Reflux the mixture for several hours. A white precipitate of phthalhydrazide (B32825) will form.[1]
-
Cool the reaction mixture and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Concentrate the acidic solution to dryness to yield 1,3-diaminooxypropane dihydrochloride as a solid. This can be used directly in the next step.
Protocol 2: Selective Mono-Boc Protection of 1,3-Diaminooxypropane
This protocol utilizes the in-situ formation of the monohydrochloride salt to achieve selective protection.[5][6]
-
In a round-bottom flask, dissolve 1,3-diaminooxypropane dihydrochloride (1.0 equivalent) in anhydrous methanol (B129727) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium methoxide (B1231860) in methanol (1.0 equivalent) to neutralize one of the hydrochloride salts, forming the mono-hydrochloride in situ.
-
To this mixture, add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.0-1.1 equivalents) in methanol dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC (a typical eluent system is dichloromethane (B109758)/methanol, 9:1).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Perform an acid-base extraction for purification. Dissolve the residue in water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any di-Boc byproduct.
-
Basify the aqueous layer to a pH > 10 with a suitable base (e.g., 2 M NaOH).
-
Extract the product into an organic solvent such as dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by silica gel column chromatography if necessary.[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no yield of 1,3-bis(phthalimidooxy)propane | Incomplete reaction. | Ensure anhydrous conditions. Increase reaction time or temperature. Confirm the quality of the base (DBU). |
| Poor quality of starting materials. | Use freshly distilled 1,3-dibromopropane and pure N-hydroxyphthalimide. | |
| Incomplete hydrazinolysis | Insufficient hydrazine or reaction time. | Increase the equivalents of hydrazine hydrate and/or extend the reflux time. |
| Poor solubility of the starting material. | Use a co-solvent system if necessary, such as ethanol/THF. | |
| Low yield of mono-Boc-protected product | Formation of di-Boc-protected byproduct. | Carefully control the stoichiometry of Boc₂O (use no more than 1.1 equivalents). Add the Boc₂O solution slowly at a low temperature (0 °C). |
| Incomplete reaction. | Allow the reaction to stir for a longer duration at room temperature. Confirm the formation of the monohydrochloride salt before adding Boc₂O. | |
| Difficulty in purifying the final product | Similar polarity of mono- and di-protected products. | Utilize acid-base extraction as described in Protocol 2 to separate the basic mono-protected product from the neutral di-protected byproduct.[6] |
| Streaking on TLC plate. | Add a small amount of triethylamine (B128534) (e.g., 1%) to the eluent system to improve the chromatography of basic compounds on silica gel. | |
| Unexpected peaks in NMR spectrum | Residual solvent. | Ensure the product is thoroughly dried under high vacuum. |
| Presence of di-Boc byproduct. | Look for a second, likely smaller, singlet around 1.4 ppm corresponding to the t-butyl group of the di-protected species. Improve purification if necessary. | |
| Degradation of the aminooxy group. | Handle the final product with care, store at low temperatures, and use it promptly. Avoid prolonged exposure to strong acids or bases.[3] |
Data Presentation
Table 1: Reaction Conditions for Mono-Boc Protection of Diamines
| Diamine Substrate | Boc₂O (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,2-Diaminoethane | 1.0 | 1.0 (HCl in situ) | Methanol/Water | RT | 1 | 87 | [7] |
| 1,4-Diaminobutane | 1.0 | 1.0 (HCl in situ) | Methanol/Water | RT | 1 | 85 | [7] |
| 1,6-Diaminohexane | 1.0 | 1.0 (HCl in situ) | Methanol/Water | RT | 1 | 82 | [7] |
| Cyclohexane-1,2-diamine | 1.0 | 1.0 (Me₃SiCl) | Methanol/Water | RT | 1 | 66 | [5] |
Note: Yields are highly dependent on the specific substrate and reaction scale. The conditions for 1,3-diaminooxypropane may require optimization based on these examples.
Table 2: Representative ¹H NMR Data for Boc-Protected Diamines in CDCl₃
| Compound | Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound (Expected) | -C(CH₃)₃ | ~1.44 | Singlet | 9H |
| -O-CH₂-CH₂-CH₂-O- | ~1.9-2.1 | Multiplet | 2H | |
| -CH₂-ONH₂ | ~3.8-4.0 | Triplet | 2H | |
| -CH₂-ONHBoc | ~3.9-4.1 | Triplet | 2H | |
| -NHBoc | Broad Singlet | 1H | ||
| N-Boc-1,2-diaminoethane | -C(CH₃)₃ | 1.42 | Singlet | 9H |
| -CH₂-NH₂ | 2.80 | Triplet | 2H | |
| -CH₂-NHBoc | 3.14-3.19 | Quartet | 2H | |
| N-Boc-1,4-diaminobutane | -C(CH₃)₃ | 1.37 | Singlet | 9H |
| -CH₂-CH₂- | 1.45-1.55 | Multiplet | 4H | |
| -CH₂-NH₂ | 2.69 | Triplet | 2H | |
| -CH₂-NHBoc | 3.10 | Quartet | 2H |
Visualizations
Caption: Overall synthetic workflow for this compound.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. US5973205A - Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process - Google Patents [patents.google.com]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. redalyc.org [redalyc.org]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 1-(t-Boc-Aminooxy)-3-aminooxy-propane Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their conjugation experiments using 1-(t-Boc-aminooxy)-3-aminooxy-propane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional linker containing two distinct reactive groups: a free aminooxy group (-ONH₂) and a tert-butyloxycarbonyl (Boc) protected aminooxy group.[1] This structure allows for a controlled, two-step conjugation strategy. The free aminooxy group can first react with an aldehyde or ketone on one molecule to form a stable oxime bond.[2][3] Following this initial conjugation, the Boc protecting group can be removed under acidic conditions to expose a second aminooxy group, which is then available to react with a carbonyl group on a second molecule.[4] This makes it a valuable tool for creating complex molecular constructs, such as antibody-drug conjugates (ADCs) or PROTACs.
Q2: What is the general workflow for a two-step conjugation using this linker?
The process involves an initial oxime ligation, followed by deprotection and a second ligation. This sequential approach ensures controlled assembly of the final conjugate.
Caption: General workflow for two-step conjugation.
Q3: What are the optimal reaction conditions for the initial oxime ligation?
The formation of an oxime bond is highly dependent on pH and the presence of a catalyst.[2][5] Aldehydes are generally more reactive than ketones.[2] The conditions can be tailored based on the stability of the molecule being conjugated.
| Parameter | Uncatalyzed Reaction | Catalyzed Reaction | Notes |
| pH | 4.0 - 5.0[4][5] | 6.5 - 7.5[4][6] | The uncatalyzed reaction is fastest at acidic pH; catalysts enable efficient reaction at neutral pH.[7] |
| Catalyst | None | Aniline (B41778) or p-phenylenediamine[2][7] | p-Phenylenediamine is a highly effective catalyst at neutral pH.[8] |
| Catalyst Conc. | N/A | 10 - 100 mM[2][7] | Can be optimized for specific substrates. |
| Reactant Conc. | 1 - 10 mM or higher[7] | 1 - 10 mM or higher[7] | Ligation kinetics are concentration-dependent.[7][9] |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) | Can be increased to 37-50°C for slow-reacting ketones.[7] |
| Solvent | Aqueous buffer, potentially with organic co-solvents (DMF, ACN, DMSO)[2][7] | Aqueous buffer, potentially with organic co-solvents (DMF, ACN, DMSO)[2][7] | Co-solvents are used to improve the solubility of hydrophobic reactants.[7] |
Q4: My initial oxime ligation reaction has a low or no yield. What are the possible causes and solutions?
Low yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Caption: Troubleshooting decision tree for low yield.
Q5: What are the standard conditions for t-Boc deprotection?
The t-Boc group is acid-labile and requires strong acidic conditions for efficient removal.[4] The most common method is using trifluoroacetic acid (TFA).
-
Reagent: A solution of 20-50% trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (B109758) (DCM) is typically used.[4][10]
-
Time: The reaction is usually rapid, occurring within 30-60 minutes at room temperature.[4]
-
Scavengers: During deprotection, a reactive tert-butyl cation is formed, which can cause side reactions by alkylating nucleophilic sites on your molecule (e.g., tryptophan or thiol groups).[11][12] To prevent this, a "scavenger" such as triisopropylsilane (B1312306) (TIS) can be added to the deprotection solution at a concentration of 2.5-5% (v/v).[4]
Q6: I'm seeing incomplete t-Boc deprotection. How can I troubleshoot this?
Incomplete deprotection can stall your workflow. Consider the following adjustments:
-
Increase Acid Strength: If a 20% TFA solution is ineffective, increase the concentration to 50% TFA in DCM.[10]
-
Extend Reaction Time: Monitor the reaction by LC-MS and allow it to proceed for a longer duration if necessary.[10]
-
Change Acid System: For very resistant cases, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be employed.[10]
-
Ensure Solubility: Confirm that your Boc-protected conjugate is fully dissolved in the deprotection solution. Poor solubility can hinder the reaction.[4]
Q7: I'm observing unexpected side products after deprotection. What could they be?
The most common side product arises from the tert-butyl cation generated during acid-mediated deprotection.[11] This electrophile can react with electron-rich or nucleophilic functional groups on your molecule of interest, leading to tert-butylation.[11] This is particularly problematic for peptides containing tryptophan, methionine, or cysteine residues. The best way to mitigate this is by including a scavenger like TIS in your deprotection cocktail.[4]
Q8: How can I monitor the reaction progress and characterize the final conjugate?
Monitoring each step is crucial for success.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods to track the consumption of starting materials and the formation of the product in each step.[13]
-
Purification: Purification of intermediates and the final product is often achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for high purity or flash column chromatography for larger scales.[12]
-
Final Characterization: For small molecule conjugates, characterization can be performed using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[14] For bioconjugates (e.g., proteins), techniques like SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC analysis are used to confirm successful conjugation and purity.[5]
Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation (First Conjugation)
This protocol describes a general method for conjugating the free aminooxy group of this compound to a molecule containing an aldehyde or ketone.
-
Reagent Preparation:
-
Dissolve your carbonyl-containing molecule (1.0 equivalent) in the chosen reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.0 for catalyzed reactions, or 0.1 M sodium acetate, pH 4.5 for uncatalyzed).[2] If solubility is an issue, a minimal amount of an organic co-solvent like DMF or DMSO can be used.[7]
-
Dissolve this compound (1.5 to 5 equivalents) in the same buffer.[2]
-
If using a catalyst, prepare a stock solution (e.g., 1 M aniline in DMF).[7]
-
-
Reaction Setup:
-
Combine the solutions of the carbonyl-containing molecule and the aminooxy linker in a reaction vial.
-
If using a catalyst, add the stock solution to achieve a final concentration of 10-100 mM.[2]
-
Stir the reaction mixture at room temperature (20-25°C).
-
-
Monitoring and Work-up:
Protocol 2: General Procedure for t-Boc Deprotection
This protocol is for removing the t-Boc group to expose the second aminooxy functionality.
-
Preparation:
-
If the conjugate from Protocol 1 is in an aqueous buffer, lyophilize it to dryness.
-
Prepare the deprotection solution: 50% TFA and 5% TIS (triisopropylsilane) in anhydrous dichloromethane (DCM) (v/v/v). Prepare this solution fresh.
-
-
Deprotection Reaction:
-
Dissolve the lyophilized conjugate in the deprotection solution.
-
Stir the reaction at room temperature for 30-60 minutes.[4]
-
-
Work-up:
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
The resulting deprotected conjugate can be precipitated and washed with cold diethyl ether to remove residual TFA and scavenger byproducts.[15]
-
Dry the product under vacuum. The deprotected material is often used immediately in the next step.
-
Protocol 3: Analytical Monitoring by LC-MS
This method is used to track the progress of both the ligation and deprotection steps.
-
Sample Preparation:
-
At various time points, withdraw a small aliquot (e.g., 5 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot into a larger volume (e.g., 200 µL) of a 50:50 acetonitrile:water solution containing 0.1% formic acid.
-
-
LC-MS Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Run a suitable gradient, for example, 5% to 95% B over 10 minutes.
-
Detection: Monitor by UV absorbance (e.g., 214 nm, 254 nm, or 280 nm) and by mass spectrometry (electrospray ionization, ESI, in positive mode).
-
-
Data Interpretation:
-
Identify the mass-to-charge ratio (m/z) of your starting materials, intermediate, and final product.
-
Track the disappearance of starting material peaks and the appearance of the product peak over time to determine reaction completion.
-
References
- 1. This compound, 1352546-80-5 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-(t-Boc-Aminooxy)-3-aminooxy-propane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(t-Boc-Aminooxy)-3-aminooxy-propane. Our aim is to help you identify and resolve common side products and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
A1: The most prevalent side product is the di-protected species, 1,3-bis(t-Boc-aminooxy)propane. This occurs when both aminooxy groups of the starting material, 1,3-bis(aminooxy)propane, react with the Boc-anhydride. Unreacted starting material can also be present as an impurity.
Q2: How can I minimize the formation of the di-protected side product?
A2: Minimizing the di-protected side product relies on careful control of reaction conditions. Key strategies include:
-
Stoichiometry: Use a slight excess of the 1,3-bis(aminooxy)propane relative to the Boc-anhydride.
-
Slow Addition: Add the Boc-anhydride solution slowly to the reaction mixture containing the diamine. This maintains a low concentration of the protecting agent, favoring mono-protection.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and improve selectivity.
Q3: What are the key challenges in purifying this compound?
A3: The primary challenge is separating the desired mono-protected product from the di-protected byproduct and the unreacted starting material. These compounds can have similar polarities, making chromatographic separation difficult. An effective method is to use acid-base extraction to exploit the differences in basicity between the species.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-Boc Product
Symptom: After the reaction, analysis (e.g., TLC, LC-MS) shows a significant amount of di-protected product and/or unreacted starting material, with only a small amount of the desired mono-protected product.
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry | Carefully control the molar ratio of 1,3-bis(aminooxy)propane to Boc-anhydride. Start with a ratio of 1.1:1 and optimize as needed. |
| Rapid Addition of Boc-Anhydride | Add the Boc-anhydride solution dropwise to the reaction mixture over an extended period (e.g., 1-2 hours) with vigorous stirring. |
| Reaction Temperature Too High | Maintain a low reaction temperature (0 °C to room temperature) to enhance selectivity for the mono-protected product. |
Issue 2: Difficulty in Purifying the Product
Symptom: Column chromatography results in poor separation of the desired product from the di-protected side product and starting material.
| Possible Cause | Recommended Solution |
| Similar Polarity of Products | Employ an acid-base extraction workup. The mono-protected product and unreacted diamine are basic and can be extracted into an acidic aqueous phase, while the neutral di-protected product remains in the organic phase. Subsequent basification of the aqueous phase allows for the extraction of the desired mono-protected product. |
| Inappropriate Chromatographic Conditions | If using column chromatography, a shallow solvent gradient and careful selection of the mobile phase are crucial. Consider using a different stationary phase if silica (B1680970) gel is not providing adequate separation. |
Experimental Protocols
Protocol for Selective Mono-Boc Protection
This protocol is a general guideline and may require optimization.
-
Dissolve Starting Material: Dissolve 1,3-bis(aminooxy)propane (1.1 equivalents) in a suitable solvent (e.g., dichloromethane (B109758) or a mixture of dioxane and water) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the Mixture: Cool the flask to 0 °C in an ice bath.
-
Prepare Boc-Anhydride Solution: In a separate flask, dissolve di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.0 equivalent) in the same solvent.
-
Slow Addition: Add the (Boc)₂O solution dropwise to the stirred solution of 1,3-bis(aminooxy)propane over 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench any remaining (Boc)₂O by adding a small amount of water or a saturated solution of ammonium (B1175870) chloride.
-
Workup: Proceed with the acid-base extraction protocol outlined below for purification.
Protocol for Acid-Base Extraction Purification
-
Acidification: After quenching, add a dilute aqueous acid solution (e.g., 1 M HCl) to the reaction mixture to adjust the pH to ~2.
-
Organic Extraction (1): Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). The di-Boc protected side product will preferentially partition into the organic layer.
-
Basification: Separate the aqueous layer and adjust the pH to >10 with a base (e.g., 1 M NaOH).
-
Organic Extraction (2): Extract the basified aqueous layer with an organic solvent (e.g., dichloromethane). The desired mono-Boc protected product and any unreacted diamine will partition into the organic layer.
-
Drying and Concentration: Dry the combined organic extracts from step 4 over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield of the mono-Boc protected product.
Caption: Logic diagram for the acid-base extraction purification process.
Technical Support Center: Solubility of 1-(t-Boc-Aminooxy)-3-aminooxy-propane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 1-(t-Boc-Aminooxy)-3-aminooxy-propane.
Troubleshooting Guide
Researchers may encounter solubility issues with this compound, especially in aqueous buffers. This guide provides a systematic approach to addressing these challenges.
Issue: Precipitate forms when dissolving the compound in an aqueous buffer.
This is a common issue, particularly when diluting a stock solution into an aqueous medium. The following steps can help mitigate precipitation:
-
Initial Dissolution in an Organic Solvent: It is critical to first prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for this purpose.[1]
-
Slow Dilution: When diluting the stock solution into your aqueous buffer, add the stock solution slowly to the buffer while vortexing or stirring.[1] This helps to avoid localized high concentrations that can lead to precipitation.
-
Co-solvent System: If precipitation persists, consider using a co-solvent system. The presence of a small percentage of an organic solvent like DMSO in the final aqueous solution can help maintain solubility.
Issue: The compound does not dissolve in the desired organic solvent.
While this compound is generally soluble in common organic solvents used in bioconjugation, issues can still arise.
-
Solvent Selection: Anhydrous dimethylformamide (DMF) is another suitable solvent for dissolving bifunctional linkers.[2][3]
-
Gentle Heating and Sonication: In some cases, gentle warming or sonication can aid in the dissolution of Boc-protected compounds. However, this should be done with caution to avoid potential degradation.
-
Purity Check: Ensure the purity of the compound, as impurities can sometimes affect solubility.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
While specific quantitative solubility data for this compound is not extensively published, its structure, containing a short hydrocarbon chain and two aminooxy groups, suggests it will have some degree of hydrophilicity. Similar bifunctional linkers incorporating polyethylene (B3416737) glycol (PEG) spacers are known to have enhanced aqueous solubility.[4] The t-Boc protecting group, however, can increase the lipophilicity of the molecule, potentially reducing aqueous solubility compared to the deprotected form.
Q2: In which solvents should I dissolve this compound for bioconjugation experiments?
For bioconjugation reactions, it is standard practice to prepare a concentrated stock solution in an anhydrous organic solvent.[2] The most commonly recommended solvents are:
These stock solutions can then be added to the aqueous reaction buffer.
Q3: How does the t-Boc protecting group affect the solubility of the compound?
The tert-butyloxycarbonyl (Boc) group is relatively non-polar and can decrease the aqueous solubility of a molecule.[5] However, it can also improve solubility in less polar organic solvents. The overall solubility of this compound is a balance between the hydrophilic aminooxy-propane portion and the more hydrophobic t-Boc group.
Q4: Can I heat the solution to improve solubility?
Gentle warming can be attempted to increase solubility. However, it is crucial to do this cautiously, as excessive heat can lead to the degradation of the compound. It is advisable to first try this on a small scale and monitor for any changes in appearance or purity.
Q5: My compound precipitated out of solution during a reaction. What should I do?
Precipitation during a reaction can be due to several factors, including changes in temperature, solvent composition, or the formation of a less soluble product. To address this:
-
Add a small amount of a stronger co-solvent (e.g., DMSO) to the reaction mixture.
-
Gently warm the reaction mixture while stirring.
-
If the precipitate is the product, different purification strategies may be needed.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a stock solution of this compound in an organic solvent.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Vortex mixer
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound in a clean, dry vial.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10-25 mM).[2]
-
Vortex the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C as recommended for aminooxy compounds.[6]
Protocol 2: General Procedure for Improving Solubility in Aqueous Buffers
This protocol provides a general workflow for diluting the organic stock solution into an aqueous buffer to minimize precipitation.
Materials:
-
Stock solution of this compound in DMSO or DMF
-
Aqueous reaction buffer (e.g., phosphate-buffered saline, PBS)
-
Vortex mixer or magnetic stirrer
Procedure:
-
Bring the stock solution and the aqueous buffer to the desired reaction temperature.
-
While vigorously vortexing or stirring the aqueous buffer, slowly add the required volume of the stock solution dropwise.
-
Continue to mix for a few minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation.
Data Presentation
| Solvent/Solution | Qualitative Solubility |
| Water | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Methanol | Slightly Soluble |
Researchers are encouraged to determine the quantitative solubility in their specific buffer systems.
Mandatory Visualization
References
Technical Support Center: Synthesis of 1-(t-Boc-Aminooxy)-3-aminooxy-propane
Welcome to the technical support center for the synthesis and scale-up of 1-(t-Boc-Aminooxy)-3-aminooxy-propane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this versatile bifunctional linker, which is frequently used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate a smooth and efficient synthesis process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the critical mono-protection step of 1,3-bis(aminooxy)propane.
| Problem | Potential Cause | Recommended Solution |
| Low to no yield of the desired mono-Boc-protected product. | 1. Inactive Reagents: The di-tert-butyl dicarbonate (B1257347) (Boc₂O) may have hydrolyzed over time. | 1. Use Fresh Reagents: Ensure the Boc₂O is fresh and has been stored under anhydrous conditions. |
| 2. Sub-optimal Reaction Conditions: Incorrect solvent, temperature, or reaction time. | 2. Optimize Conditions: Use an appropriate solvent such as methanol (B129727) or a mixture of water, methanol, and triethylamine (B128534).[3] Ensure the reaction temperature is suitable for the chosen conditions. | |
| 3. Weak Nucleophilicity of Aminooxy Group: The aminooxy group may not be sufficiently reactive under the chosen conditions. | 3. Catalysis: Consider the addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to activate the Boc anhydride (B1165640), especially for less nucleophilic amines.[4] | |
| Significant formation of the di-Boc-protected byproduct. | 1. Incorrect Stoichiometry: An excess of Boc₂O relative to the 1,3-bis(aminooxy)propane will favor di-protection.[5] | 1. Control Stoichiometry: Carefully control the stoichiometry, using 0.8 to 1.0 equivalent of Boc₂O.[6] Monitor the reaction closely using TLC or LC-MS and stop it once the starting material is consumed.[4] |
| 2. High Reactivity of Both Aminooxy Groups: In a symmetrical molecule like 1,3-bis(aminooxy)propane, both aminooxy groups have similar reactivity.[5] | 2. Selective Protonation: A highly effective method is to selectively deactivate one aminooxy group by protonating it. Add one molar equivalent of HCl to the starting material before the addition of Boc₂O. This forms the mono-hydrochloride salt, leaving only one aminooxy group free to react.[7] | |
| Difficult purification of the mono-Boc-protected product. | 1. Co-elution of Products: The starting material, mono-protected, and di-protected products may have similar polarities, making chromatographic separation challenging. | 1. Acid/Base Extraction: After the reaction, perform an acid/base workup. The unreacted diamine can be removed by an acidic wash, while the desired mono-protected product can be separated from the non-basic di-protected product. |
| 2. Emulsion during Workup: Formation of an emulsion during the aqueous workup can lead to product loss. | 2. Break Emulsion: Add brine (saturated NaCl solution) to the aqueous layer to help break up any emulsions that form during extraction.[4] | |
| Inconsistent yields when scaling up the reaction. | 1. Inefficient Heat Transfer: Exothermic reactions can lead to localized overheating and decomposition at larger scales. | 1. Temperature Control: Ensure uniform heat distribution through efficient stirring and the use of cooling jackets. For highly exothermic processes, a continuous flow reactor might be beneficial. |
| 2. Poor Mass Transfer: Inefficient mixing can limit the interaction between reactants. | 2. Optimize Mixing: Optimize the stirring rate and impeller design for the larger reactor volume to ensure all reagents are well-mixed.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: The main challenge is the selective mono-protection of the symmetrical starting material, 1,3-bis(aminooxy)propane.[5] Since both aminooxy groups have similar reactivity, the reaction can produce a mixture of the unreacted starting material, the desired mono-protected product, and the di-protected byproduct, which complicates purification and reduces the yield of the target molecule.[6]
Q2: What is the most effective strategy for achieving selective mono-Boc protection?
A2: A highly efficient method is to differentiate the two aminooxy groups by selectively protonating one of them.[7] By adding one equivalent of an acid like hydrochloric acid (HCl) to a solution of 1,3-bis(aminooxy)propane, you form a mono-salt. The protonated aminooxy group is no longer nucleophilic, allowing the subsequent addition of Boc anhydride to selectively react with the remaining free aminooxy group.
Q3: Is a base necessary for the Boc protection reaction?
A3: While not strictly required, a base like triethylamine (TEA) or diisopropylethylamine (DIEA) is commonly used to neutralize the protonated amine that forms during the reaction, which can help to accelerate the process.[4] Some protocols also utilize aqueous bases like sodium hydroxide (B78521).[4]
Q4: What is the role of 4-dimethylaminopyridine (DMAP) in this synthesis?
A4: DMAP can act as a nucleophilic catalyst that significantly speeds up the rate of Boc protection, particularly for weakly nucleophilic amines. It reacts with Boc anhydride to form a more reactive intermediate. However, caution should be exercised as it can also increase the likelihood of side reactions, such as the formation of the di-Boc protected product.[4]
Q5: How can I effectively purify the final product?
A5: Purification can be challenging due to the similar properties of the starting material, mono-, and di-protected products. A combination of techniques is often most effective. An initial acid/base extraction can help to separate the basic unreacted diamine and mono-protected product from the neutral di-protected product. This is typically followed by column chromatography for final purification.
Q6: Are there any specific storage recommendations for aminooxy compounds?
A6: Yes, aminooxy compounds can be reactive and sensitive. It is often recommended that they be used immediately after preparation or stored at low temperatures (e.g., -20°C) under an inert atmosphere.[8][9]
Experimental Protocols
The following is a representative protocol for the synthesis of this compound, based on methods for the selective mono-protection of symmetrical diamines.
Materials:
-
1,3-bis(aminooxy)propane
-
Hydrochloric acid (HCl) solution (e.g., 1M in a suitable solvent)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol (MeOH)
-
Water (H₂O)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether or Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Mono-protonation: Dissolve 1,3-bis(aminooxy)propane (1 equivalent) in methanol. Cool the solution to 0°C in an ice bath.
-
Slowly add one equivalent of HCl solution dropwise while stirring.
-
Allow the mixture to stir for 30 minutes at room temperature to ensure the formation of the mono-hydrochloride salt.
-
Boc Protection: Add water to the reaction mixture, followed by the addition of di-tert-butyl dicarbonate (1 equivalent) dissolved in methanol.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any di-Boc-protected byproduct.
-
Adjust the pH of the aqueous layer to >12 with a NaOH solution.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Further purify the product by silica (B1680970) gel column chromatography if necessary.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in mono-Boc protection.
Caption: Logical relationship of challenges in scaling up the synthesis.
References
- 1. This compound | Biostains and Dyes [biostains.org]
- 2. amsbio.com [amsbio.com]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, 1352546-80-5 | BroadPharm [broadpharm.com]
- 9. 1,3-Bis-aminooxy propane, 98627-69-1 | BroadPharm [broadpharm.com]
Technical Support Center: Purification of 1-(t-Boc-Aminooxy)-3-aminooxy-propane Reaction Mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(t-Boc-Aminooxy)-3-aminooxy-propane. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in the synthesis of this compound?
A1: The main challenge in synthesizing mono-Boc-protected diamines, and similarly this compound, is achieving selective protection of only one of the two aminooxy groups. Consequently, the reaction mixture typically contains three main components:
-
Unreacted 3-aminooxy-1-propanamine (starting material): A highly polar compound.
-
Desired mono-Boc-protected product: this compound.
-
Di-Boc-protected byproduct: 1,3-bis(t-Boc-Aminooxy)propane, which is significantly less polar than the desired product.
Q2: What are the recommended purification strategies for the reaction mixture?
A2: The two primary and effective strategies for purifying this compound are liquid-liquid extraction and column chromatography. The choice between these methods may depend on the scale of the reaction and the polarity differences between the product and impurities.
Q3: Can I use column chromatography for purification, and will the Boc group be stable?
A3: Yes, column chromatography using silica (B1680970) gel is a common and effective method for purifying mono-Boc-protected compounds.[1] While the Boc group is sensitive to strong acids, it is generally stable under the neutral conditions of standard silica gel chromatography.[1] However, prolonged exposure to silica gel, which can be slightly acidic, should be avoided. If instability is a concern, using basic alumina (B75360) as the stationary phase is a viable alternative.[1]
Q4: The purified this compound is an oil. How can I make it easier to handle?
A4: If the purified product is an oil, it can be converted into a solid salt, such as a hydrochloride or tartrate salt, for easier handling, weighing, and storage.
Q5: How should I store the purified this compound?
A5: Aminooxy compounds can be reactive and sensitive. For long-term stability, it is recommended to store the purified compound under an inert atmosphere at low temperatures (-20°C). Immediate use after purification is often recommended.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low yield of the desired mono-Boc-protected product.
| Possible Cause | Troubleshooting Suggestion |
| Formation of Di-Boc Byproduct | The reaction conditions may favor di-protection. To improve selectivity for the mono-protected product, consider adding one equivalent of a proton source (e.g., HCl generated in situ from trimethylsilyl (B98337) chloride) to the starting diamine before the addition of Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[2] This protonates one aminooxy group, leaving the other free to react. |
| Incomplete Reaction | The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the full consumption of the starting material. |
| Loss during Extraction | The pH of the aqueous layer during the extraction workup is critical. Ensure the pH is distinctly acidic (around 3) before washing with an organic solvent to remove the di-Boc byproduct, and distinctly basic (above 12) before extracting the desired mono-Boc product.[1][3] |
Issue 2: Difficulty in separating the mono-Boc product from impurities by column chromatography.
| Possible Cause | Troubleshooting Suggestion |
| Similar Polarity of Components | The mono-Boc product, di-Boc byproduct, and starting material may have close Rf values in the chosen solvent system. |
| Optimize the solvent system: A gradient elution may be necessary. Start with a non-polar solvent system (e.g., hexane (B92381)/ethyl acetate) and gradually increase the polarity by adding a more polar solvent like methanol. | |
| Use a different stationary phase: If separation on silica gel is challenging, consider using basic alumina.[1] | |
| Product Streaking on the Column | The free aminooxy group can interact strongly with the silica gel, leading to tailing or streaking. |
| Add a small amount of a basic modifier to the eluent, such as triethylamine (B128534) (0.1-1%), to improve the peak shape. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol is effective for separating the mono-Boc-protected product from the di-Boc byproduct and the unreacted starting material.
-
Concentrate the Reaction Mixture: After the reaction is complete, remove the reaction solvent under reduced pressure.
-
Acidification: Dissolve the residue in water and adjust the pH to approximately 3 by the careful addition of 2M HCl.[3]
-
Remove Di-Boc Byproduct: Extract the acidic aqueous solution with an organic solvent such as diethyl ether or dichloromethane (B109758) (3 x volume of the aqueous phase).[3] The non-polar di-Boc byproduct will move into the organic layer, while the protonated mono-Boc product and unreacted diamine will remain in the aqueous layer.
-
Basification: Adjust the pH of the aqueous phase to above 12 by adding 2M NaOH.[1][3]
-
Extract Mono-Boc Product: Extract the basic aqueous solution with dichloromethane (5 x volume of the aqueous phase).[3] The desired mono-Boc-protected product will now be in the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[3]
Protocol 2: Purification by Column Chromatography
This method is suitable for achieving high purity of the target compound.
-
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of the initial eluent or a compatible solvent and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common starting point is a mixture of hexane and ethyl acetate (B1210297). The polarity can be gradually increased by increasing the proportion of ethyl acetate or by adding methanol.
-
The non-polar di-Boc byproduct will elute first.
-
The desired mono-Boc-protected product will elute next.
-
The polar unreacted starting material will be strongly retained on the column.
-
-
Monitor Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Summary of Purification Strategies
| Purification Method | Advantages | Disadvantages | Best For |
| Liquid-Liquid Extraction | Fast, scalable, does not require chromatography equipment. | May result in lower purity compared to chromatography, potential for emulsion formation. | Large-scale purifications where moderate purity is acceptable. |
| Column Chromatography | Can achieve high purity, good for separating compounds with close polarities. | More time-consuming, requires specialized equipment and solvents, potential for product degradation on silica. | Achieving high purity for smaller to medium scale reactions. |
Visualization of Purification Workflow
The following diagram illustrates the logical workflow for the purification of the this compound reaction mixture.
References
Technical Support Center: Enhancing Oxime Ligation Efficiency with 1-(t-Boc-Aminooxy)-3-aminooxy-propane
For researchers, scientists, and drug development professionals leveraging the bifunctional linker 1-(t-Boc-Aminooxy)-3-aminooxy-propane, achieving high efficiency and chemoselectivity in sequential oxime ligations is paramount. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Troubleshooting Guide
Low reaction yield, incomplete reactions, and the formation of side products are common hurdles in oxime ligation. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Low Yield in the First Ligation (Reaction with the free aminooxy group)
| Potential Cause | Recommended Solution |
| Suboptimal pH | The uncatalyzed reaction is fastest at a pH of approximately 4.5. For biomolecules sensitive to acidic conditions, consider using a catalyst that is effective at a neutral pH (pH 7.0-7.4).[1] |
| Low Reactant Concentration | Increase the concentration of one or both reactants. If solubility is a concern in aqueous media, the use of organic co-solvents such as DMF or DMSO may be beneficial. |
| Inefficient or No Catalyst | For reactions at or near neutral pH, the use of a catalyst is highly recommended. While aniline (B41778) is a traditional choice, p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA) have demonstrated significantly higher efficiency.[1] |
| Steric Hindrance | Bulky substituents on the carbonyl compound can impede the reaction. If possible, consider redesigning the reactants to reduce steric hindrance. Alternatively, increasing the reaction temperature or prolonging the reaction time may improve yields. |
| Reagent Instability | Aldehydes can oxidize to carboxylic acids, and the aminooxy group of the linker can be unstable. Use fresh, high-purity reagents for best results. |
Issue 2: Incomplete Boc Deprotection
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions. If deprotection is incomplete, increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), for example, from 20% to 50%. An alternative is to use a stronger acid system like 4M HCl in 1,4-dioxane. |
| Short Reaction Time or Low Temperature | Boc deprotection is a kinetic process. Extend the reaction time and monitor the progress using analytical techniques such as TLC, LC-MS, or NMR. Most deprotections are performed at room temperature; however, gentle heating may be necessary for some substrates. |
| Solvent Issues | Ensure that both the Boc-protected conjugate and the acid are well-solvated. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection. |
Issue 3: Side Product Formation
| Potential Cause | Recommended Solution |
| Alkylation by t-Butyl Cation | The t-butyl cation generated during Boc deprotection can alkylate nucleophilic functional groups (e.g., thiols, indoles). Add a scavenger such as triisopropylsilane (B1312306) (TIS), water, or thiophenol to the deprotection reaction mixture to trap the t-butyl cation. |
| Transoximation | The presence of both a free aminooxy group and an oxime can lead to an exchange reaction known as transoximation. To minimize this, ensure the first ligation reaction goes to completion and purify the intermediate product before proceeding with Boc deprotection. |
| Reaction with Carbonyl-containing Buffers or Solvents | The highly reactive aminooxy group can react with carbonyl impurities in buffers and solvents. Use high-purity, aldehyde-free solvents and buffers. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for oxime ligation?
The optimal pH for uncatalyzed oxime ligation is typically between 4.0 and 5.0.[2] However, for biomolecules that are not stable in acidic conditions, the reaction can be performed at a neutral pH (around 7.0) in the presence of an effective catalyst.[2]
Q2: Which catalyst is most effective for oxime ligation at neutral pH?
While aniline has been traditionally used, p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA) are significantly more effective catalysts at neutral pH.[1] pPDA has been reported to be up to 19 times faster than aniline at pH 7.[3]
Q3: How can I monitor the progress of the oxime ligation and Boc deprotection steps?
The progress of the reactions can be monitored by various analytical techniques. For the ligation steps, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for observing the disappearance of starting materials and the appearance of the desired product peak with the expected mass. For the Boc deprotection, Thin Layer Chromatography (TLC), LC-MS, or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the complete removal of the Boc group.
Q4: Are there any specific considerations for the bifunctional nature of this compound?
Yes. The primary consideration is to ensure the chemoselective reaction of the free aminooxy group in the first step without affecting the Boc-protected aminooxy group. This is achieved by maintaining neutral or slightly acidic pH conditions during the first ligation, as the Boc group is stable under these conditions. Following the first ligation and purification, the Boc group can be removed under strong acidic conditions to liberate the second aminooxy group for the subsequent ligation.
Q5: What are the standard conditions for Boc deprotection?
A common method for Boc deprotection is treatment with 20-50% trifluoroacetic acid (TFA) in an appropriate solvent like dichloromethane (DCM) at room temperature. The reaction progress should be carefully monitored to ensure complete deprotection without significant degradation of the conjugate.
Experimental Protocols
General Protocol for Sequential Oxime Ligation
This protocol provides a general framework. Optimization of reactant concentrations, reaction times, and catalyst concentrations may be necessary for specific applications.
Step 1: First Oxime Ligation
-
Reagent Preparation:
-
Dissolve your aldehyde- or ketone-containing molecule (Molecule A) in a suitable reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.0).
-
Prepare a stock solution of this compound in the same buffer.
-
Prepare a stock solution of the chosen catalyst (e.g., 100 mM p-phenylenediamine in the reaction buffer).
-
-
Reaction Setup:
-
In a reaction vial, combine Molecule A and the catalyst stock solution to the desired final concentrations.
-
Initiate the reaction by adding a slight molar excess (e.g., 1.2 equivalents) of the this compound stock solution.
-
Allow the reaction to proceed at room temperature for 2-16 hours, with monitoring by LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the resulting conjugate (Molecule A-linker-Boc) using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC to remove excess reagents and catalyst.
-
Step 2: Boc Deprotection
-
Deprotection Reaction:
-
Dissolve the purified Molecule A-linker-Boc in a minimal amount of an appropriate solvent (e.g., DCM).
-
Add a solution of 20-50% TFA in DCM containing a scavenger (e.g., triisopropylsilane).
-
Stir the reaction at room temperature and monitor for completion by LC-MS (typically 30-60 minutes).
-
-
Work-up:
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting deprotected conjugate (Molecule A-linker-NH2O) can be further purified if necessary.
-
Step 3: Second Oxime Ligation
-
Reaction Setup:
-
Dissolve the deprotected conjugate (Molecule A-linker-NH2O) in a suitable reaction buffer (pH 4.5-7.0, depending on the stability of the molecules and the use of a catalyst).
-
Add the second aldehyde- or ketone-containing molecule (Molecule B) and a catalyst if required.
-
Monitor the reaction by LC-MS until completion.
-
-
Final Purification:
-
Purify the final bifunctional conjugate (Molecule A-linker-Molecule B) using an appropriate chromatographic technique.
-
Visualizations
References
Technical Support Center: Stability and Troubleshooting for 1-(t-Boc-Aminooxy)-3-aminooxy-propane Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues and troubleshooting of conjugates synthesized using the bifunctional linker, 1-(t-Boc-Aminooxy)-3-aminooxy-propane. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker. It contains two aminooxy groups, one of which is protected by a tert-butyloxycarbonyl (Boc) group. This structure allows for a two-step conjugation strategy. The unprotected aminooxy group can react with an aldehyde or ketone to form a stable oxime bond.[1] Subsequently, the Boc-protecting group can be removed under acidic conditions to expose the second aminooxy group for conjugation to another carbonyl-containing molecule.[2][3] This linker is often utilized in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][4]
Q2: What are the main stability concerns for conjugates formed with this linker?
The primary stability concerns revolve around two key areas:
-
Oxime Bond Stability: The oxime linkage (C=N-O) is generally more stable than corresponding imine or hydrazone bonds.[1] However, its stability is influenced by factors such as pH, with hydrolysis being catalyzed by acid.[5]
-
t-Boc Protecting Group Lability: The t-Boc group is sensitive to acidic conditions and is designed to be removed with acids like trifluoroacetic acid (TFA).[6] Premature deprotection can lead to unwanted side reactions.
Q3: How does pH affect the stability of the oxime linkage?
The oxime bond is susceptible to acid-catalyzed hydrolysis.[5] While the formation of the oxime bond is often optimal under mildly acidic conditions (around pH 4-5), these same conditions can also promote its cleavage over time.[7] At neutral pH (around 7.4), the oxime linkage is generally more stable.[3] In highly acidic environments (pH < 2), the rate of hydrolysis increases significantly.[7]
Q4: What are the typical conditions for t-Boc deprotection, and what are the potential side reactions?
The t-Boc group is typically removed using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[8] A common side reaction during deprotection is the alkylation of nucleophilic residues on the substrate by the released tert-butyl cation.[9] This can be mitigated by the use of scavengers like anisole (B1667542) or thioanisole.[8]
Troubleshooting Guides
Issue 1: Low or No Yield of the Initial Oxime Conjugate
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH for Oxime Ligation | The optimal pH for uncatalyzed oxime ligation is typically between 4 and 5. For reactions at neutral pH (6.5-7.5), the use of a catalyst is highly recommended.[7] |
| Low Reactivity of the Carbonyl Group | Ketones are generally less reactive than aldehydes. Increasing the reaction temperature or using a more efficient catalyst can improve yields.[10] |
| Steric Hindrance | Bulky groups near the carbonyl or aminooxy functionality can impede the reaction. Consider using a linker with a longer spacer arm if steric hindrance is a major issue.[11] |
| Degradation of the Aminooxy Group | Aminooxy compounds can be sensitive.[12] Ensure the linker is stored properly at -20°C and used promptly after being dissolved. |
Issue 2: Incomplete t-Boc Deprotection
| Possible Cause | Troubleshooting Steps |
| Insufficient Acid Strength or Concentration | Increase the concentration of TFA (e.g., from 20% to 50% in DCM).[13] |
| Inadequate Reaction Time | Monitor the reaction progress using analytical techniques like TLC or LC-MS to ensure it goes to completion.[4] |
| Poor Solubility | Ensure the Boc-protected conjugate is fully dissolved in the deprotection solution.[13] |
Issue 3: Degradation of the Final Conjugate
| Possible Cause | Troubleshooting Steps |
| Acid-Catalyzed Hydrolysis of the Oxime Bond | Store the final conjugate in a neutral buffer (pH 7.0-7.4). Avoid prolonged exposure to acidic conditions.[5] |
| Presence of Unwanted Side Products | Characterize the final product thoroughly using mass spectrometry to identify any unexpected modifications that may have occurred during deprotection (e.g., alkylation).[9] |
Quantitative Data Summary
The following table summarizes the general stability of oxime linkages compared to other common bioconjugation linkages under physiological conditions.
| Linkage Chemistry | Resulting Bond | General Stability | Key Instability Factor | Typical Half-life (Physiological Conditions) |
| Oxime Ligation | Oxime | High | Acid-catalyzed hydrolysis | ~1 month[14] |
| Maleimide Chemistry | Thioether | Moderate to Low | Retro-Michael reaction in the presence of thiols | Hours to >200 hours[14] |
| NHS Ester Chemistry | Amide | High (post-conjugation) | Hydrolysis of the active ester (pre-conjugation) | Minutes to hours (for the active ester)[14] |
| Click Chemistry (CuAAC, SPAAC) | Triazole | Very High | Generally considered inert | Exceptionally long[14] |
Note: The provided half-life for the oxime linkage is an approximation and can be influenced by the specific molecular context of the conjugate.
Experimental Protocols
Protocol 1: General Procedure for t-Boc Deprotection
-
Dissolve the t-Boc protected conjugate in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
If the substrate is sensitive to alkylation, add a scavenger such as anisole or thioanisole.[8]
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting deprotected aminooxy conjugate (as a TFA salt) can often be used directly in the subsequent oxime ligation step.[2]
Protocol 2: General Procedure for Oxime Ligation
-
Dissolve the deprotected aminooxy-functionalized molecule and the aldehyde or ketone-containing molecule in a suitable buffer.
-
For uncatalyzed reactions, adjust the pH to 4.0-5.0.[7]
-
For catalyzed reactions at neutral pH (6.5-7.5), add a catalyst such as aniline (B41778) (typically 10-100 mM).[13]
-
Incubate the reaction at room temperature for 1-16 hours, depending on the reactivity of the substrates and the presence of a catalyst.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Upon completion, purify the final conjugate using an appropriate chromatographic technique (e.g., size-exclusion chromatography or reversed-phase HPLC).
Visualizations
References
- 1. Oxime - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. scispace.com [scispace.com]
- 11. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Handling Aminooxy Compounds
Welcome to the technical support center for aminooxy compounds and oxime ligation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for oxime ligation, and why is it so critical?
The optimal pH for oxime ligation is a balance between two competing factors: the nucleophilicity of the aminooxy group and the acid-catalyzed dehydration of the tetrahedral intermediate.
-
Acidic pH (Optimal ~4.5): The reaction is generally fastest at a slightly acidic pH of around 4.5. At this pH, the dehydration of the intermediate, which is often the rate-determining step, is efficiently catalyzed.
-
Neutral pH (Slower): Many biological applications require physiological pH (around 7.0-7.4) to maintain the integrity of biomolecules. Under these conditions, the reaction rate is significantly slower because the dehydration step is less efficient.
-
Highly Acidic pH (Inhibitory): At very low pH, the aminooxy group becomes protonated, which renders it non-nucleophilic and inhibits the initial attack on the carbonyl group.
Q2: How should I store my aminooxy compounds to ensure their stability?
Proper storage is critical due to the reactive nature of the aminooxy group.
-
Solid Form: Store solid aminooxy compounds at -20°C, protected from light. Before opening, always allow the container to warm to room temperature to prevent moisture condensation on the compound.
-
In Solution: Whenever possible, prepare solutions fresh. For short-term storage, solutions in anhydrous solvents like DMSO or DMF can be stored at -20°C for up to one month or at -80°C for up to six months, though stability can be compound-dependent. It is advisable to aliquot solutions into single-use vials to avoid repeated freeze-thaw cycles.
Q3: Aldehydes vs. Ketones: Which is more reactive in oxime ligation?
Aldehydes are generally much more reactive than ketones. This difference is primarily due to reduced steric hindrance at the aldehyde's carbonyl carbon, allowing for easier nucleophilic attack by the aminooxy group. Reactions involving ketones are often slower and may require more efficient catalysts or longer reaction times.
Q4: What are common side reactions, and how can they be minimized?
While oxime ligation is highly chemoselective, several side reactions can occur:
-
Reaction with Buffers: Buffers containing primary amines, such as Tris, can compete with the aminooxy group to form less stable imines (Schiff bases), reducing your yield. Solution: Use non-amine-containing buffers like phosphate (B84403) or acetate (B1210297).
-
Reaction with Solvent Impurities: The highly reactive aminooxy group can react with trace amounts of aldehyde or ketone impurities (e.g., acetone) in solvents. Solution: Use high-purity, carbonyl-free solvents and consider performing reactions under an inert atmosphere (e.g., nitrogen).
-
Oxidation: Sensitive functional groups on biomolecules, such as thiols, can be susceptible to oxidation during the reaction. Solution: If necessary, perform the reaction under an inert atmosphere or use appropriate protecting groups.
-
Hydrolysis of NHS Esters: If using an N-hydroxysuccinimide (NHS) ester to introduce the aminooxy group, it can hydrolyze, especially at higher pH. Solution: Use fresh reagents and perform the reaction at a slightly acidic to neutral pH to minimize hydrolysis.
Q5: Is the formation of E/Z isomers of the oxime bond a problem?
The oxime bond can form as a mixture of E/Z stereoisomers. For most bioconjugation applications, the presence of both isomers does not impact the functionality of the final conjugate. These isomers may be observable as distinct peaks in analytical chromatography (e.g., HPLC), which is a normal outcome of the reaction.
Troubleshooting Guide: Low Reaction Yield
Low yield is one of the most common issues encountered in oxime ligation. Use the following guide to diagnose and solve the problem.
| Potential Cause | Recommended Solution | Explanation |
| Suboptimal pH | Verify the pH of your final reaction mixture. Adjust to the optimal range (typically 4.5-5.5 for uncatalyzed reactions, or 6.5-7.5 with an effective catalyst). | The reaction rate is highly pH-dependent. At neutral pH, the reaction is very slow without a catalyst. |
| Inefficient or Absent Catalyst | For reactions at neutral pH, add a nucleophilic catalyst. Consider using a highly efficient catalyst like m-phenylenediamine (B132917) (mPDA) or p-phenylenediamine (B122844) (pPDA), which are more effective than aniline. | Catalysts are crucial for accelerating the rate-limiting dehydration step, especially at physiological pH. |
| Degraded/Inactive Reagents | Use fresh, high-purity reagents. Perform a quality control check on the aminooxy reagent by reacting it with a simple aldehyde like benzaldehyde. | Aminooxy compounds can degrade over time, and aldehydes can oxidize to unreactive carboxylic acids. |
| Low Reactant Concentration | If possible, increase the concentration of one or both reactants. | The reaction kinetics are concentration-dependent (second-order). Higher concentrations lead to faster reaction rates and more complete conversion. |
| Inappropriate Buffer | Switch to a buffer that does not contain primary amines, such as phosphate or acetate buffer. | Primary amine buffers (e.g., Tris) can compete with the aminooxy compound, leading to lower yields. |
| Steric Hindrance | If reacting with a ketone or a sterically hindered aldehyde, increase the reaction time and/or temperature (e.g., 37°C) if your molecules are stable. | Steric bulk around the carbonyl group can significantly slow down the reaction rate. |
Visual Guides & Workflows
Visualizing the chemical pathways and troubleshooting logic can help clarify complex processes. The following diagrams illustrate key aspects of handling aminooxy compounds.
Technical Support Center: Protocols for 1-(t-Boc-Aminooxy)-3-aminooxy-propane Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1-(t-Boc-Aminooxy)-3-aminooxy-propane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains two key functional groups: a tert-butyloxycarbonyl (Boc) protected aminooxy group and a free aminooxy group, connected by a short propane-based spacer.[1][2] This structure makes it a valuable reagent in bioconjugation and chemical biology.
Its primary applications include:
-
PROTAC (Proteolysis Targeting Chimera) Synthesis: It can be used as a linker to connect a target protein ligand and an E3 ligase ligand in the synthesis of PROTACs.[3]
-
Antibody-Drug Conjugate (ADC) Development: This linker can be used to attach cytotoxic drugs to antibodies, creating targeted cancer therapies.[4][5]
-
Biomolecule Labeling: The free aminooxy group can react with aldehydes or ketones on biomolecules to form stable oxime linkages.
Q2: What is the purpose of the t-Boc protecting group?
The t-Boc group protects one of the aminooxy functionalities, preventing it from reacting prematurely.[5] This allows for a sequential and controlled conjugation strategy. The free aminooxy group can be reacted first, and then the t-Boc group can be removed under acidic conditions to reveal the second aminooxy group for a subsequent reaction.[4][5]
Q3: How do I store and handle this compound?
Aminooxy compounds can be sensitive and are not intended for long-term storage.[1] It is highly recommended to use the reagent immediately upon receipt, preferably within one week.[1] For short-term storage, it should be kept at -20°C.[1][2] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation. When preparing solutions, use anhydrous solvents to avoid premature hydrolysis.
Q4: What are the key chemical reactions involving this linker?
The two primary reactions are:
-
Oxime Ligation: The free aminooxy group reacts with an aldehyde or a ketone to form a stable oxime bond. This reaction is chemoselective and can be performed under mild, aqueous conditions.[2][6][7]
-
Boc Deprotection: The t-Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose the second reactive aminooxy group.[5][8]
Troubleshooting Guides
Boc Deprotection
Problem: Incomplete or slow Boc deprotection.
| Possible Cause | Suggested Solution |
| Insufficient acid strength or concentration | Increase the concentration of TFA in dichloromethane (B109758) (DCM), typically ranging from 20% to 50% (v/v). For resistant substrates, consider using a stronger acid like 4M HCl in dioxane. |
| Inadequate reaction time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time as needed. |
| Presence of water | Ensure the use of anhydrous solvents, as water can interfere with the deprotection reaction. |
| Low temperature | While the reaction is often started at 0°C to control the initial exotherm, allowing it to warm to room temperature can increase the reaction rate. |
Problem: Side reactions during Boc deprotection.
| Possible Cause | Suggested Solution |
| Alkylation of substrate by t-butyl cation | The t-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate.[9] Add a scavenger, such as triisopropylsilane (B1312306) (TIS) or thiophenol, to the reaction mixture to quench the carbocation.[9] |
| Acid-sensitive functional groups on the substrate | If the substrate contains other acid-labile groups, use milder deprotection conditions, such as a lower concentration of TFA or a shorter reaction time.[10] |
Oxime Ligation
Problem: Low yield of the oxime ligation product.
| Possible Cause | Suggested Solution |
| Suboptimal pH | The rate of oxime ligation is pH-dependent. The optimal pH is typically between 4.5 and 7.[11] Adjust the pH of your reaction buffer accordingly. |
| Low reactant concentration | Increase the concentration of one or both reactants to drive the reaction forward. A molar excess of the aminooxy-linker is often used. |
| Steric hindrance | If reacting with a sterically hindered ketone, the reaction may be slow.[12] Consider increasing the reaction temperature or prolonging the reaction time. Using a catalyst can also help overcome steric hindrance. |
| Absence of a catalyst | While the reaction can proceed without a catalyst, especially at acidic pH, the addition of a nucleophilic catalyst like aniline (B41778) or its derivatives can significantly accelerate the reaction rate, particularly at neutral pH.[2][6][7][11] |
| Degradation of the aminooxy compound | Use a fresh batch of the linker and ensure proper storage to avoid degradation.[11] |
Quantitative Data Summary
Table 1: Common Conditions for Boc Deprotection
| Reagent | Solvent | Concentration (v/v) | Temperature | Time | Notes |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 20-50% | 0°C to Room Temp | 30 min - 2 h | Most common method. Scavengers like TIS can be added. |
| Hydrochloric acid (HCl) | 1,4-Dioxane or Ethyl Acetate (B1210297) | 4 M | Room Temp | 1 - 4 h | A stronger acid system for more stable Boc groups. |
| Formic Acid | - | 88-98% | Room Temp | 12 - 48 h | Milder alternative to TFA. |
Table 2: Typical Conditions for Oxime Ligation
| pH Range | Catalyst | Catalyst Concentration | Temperature | Time | Notes |
| 4.5 - 5.5 | None | - | Room Temp | 2 - 24 h | Reaction is generally faster at acidic pH. |
| 6.0 - 7.4 | Aniline | 10-100 mM | Room Temp or 37°C | 1 - 12 h | Catalyst is recommended for reactions at neutral pH.[11] |
| 6.5 | p-phenylenediamine | 10-50 mM | Room Temp | 1 - 4 h | A more efficient catalyst than aniline.[2][6][7] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection
-
Dissolution: Dissolve the this compound conjugate in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Cooling: Cool the solution to 0°C in an ice bath.[8]
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[8] If the substrate is sensitive to carbocation side reactions, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and DCM.
-
The resulting deprotected aminooxy compound is often obtained as a TFA salt and can sometimes be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent, and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is neutral or slightly basic.
-
Separate the organic layer, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected product.
-
Protocol 2: General Procedure for Oxime Ligation with a Protein
This protocol assumes the protein has been pre-modified to contain an aldehyde or ketone group.
-
Protein Preparation: Dissolve the aldehyde- or ketone-functionalized protein in a suitable reaction buffer (e.g., 100 mM sodium phosphate (B84403) or sodium acetate buffer, pH 6.0-7.4) to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Dissolve the deprotected 3-aminooxy-N-(aminooxy)propan-1-amine (from Protocol 1) in the same reaction buffer.
-
Conjugation Reaction:
-
Add the aminooxy-propane linker solution to the protein solution. A 10- to 50-fold molar excess of the linker over the protein is typically used to drive the reaction to completion.
-
If the reaction is performed at a pH of 6.5 or higher, consider adding a catalyst like aniline to a final concentration of 10-100 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C. Monitor the reaction progress by SDS-PAGE (which will show a shift in the protein's molecular weight upon conjugation) or LC-MS. Reactions are typically complete within 2-24 hours.
-
Purification: Once the reaction is complete, remove the excess unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).
Visualizations
Experimental Workflows
Caption: General experimental workflow for Boc deprotection and subsequent oxime ligation.
Signaling Pathway: PROTAC Mechanism of Action
Caption: Simplified mechanism of action for a PROTAC utilizing an aminooxy-based linker.
Logical Relationship: Troubleshooting Boc Deprotection
Caption: A logical workflow for troubleshooting incomplete t-Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Protein Labeling: Characterization of 1-(t-Boc-Aminooxy)-3-aminooxy-propane Labeled Proteins
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of modern biological research. The choice of labeling strategy can significantly impact the outcome of experiments, from fundamental studies of protein function to the development of novel therapeutics. This guide provides an objective comparison of protein labeling using the bifunctional linker 1-(t-Boc-Aminooxy)-3-aminooxy-propane against other prevalent labeling methodologies. We present a comprehensive overview of performance metrics, detailed experimental protocols, and visual guides to aid in the selection of the most appropriate technique for your research needs.
This compound is a versatile reagent that facilitates the introduction of an aminooxy group onto a molecule of interest, which can then be used to label proteins containing an aldehyde or ketone functionality via a highly selective and stable oxime bond. This bioorthogonal ligation strategy offers a powerful tool for protein modification.
Performance Comparison of Protein Labeling Strategies
The selection of a protein labeling strategy hinges on several key performance indicators, including reaction kinetics, specificity, and the stability of the resulting conjugate. Below is a summary of these parameters for oxime ligation (the chemistry utilized by this compound) and other common protein labeling techniques.
| Feature | Oxime Ligation | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Maleimide-Thiol Chemistry |
| Target Residue | Aldehyde/Ketone | Alkyne | Azide | Cysteine |
| Reactive Partner | Aminooxy | Azide | Strained Alkyne (e.g., DBCO) | Maleimide |
| Reaction Kinetics (Second-Order Rate Constant) | 10¹ - 10³ M⁻¹s⁻¹ (with aniline (B41778) catalysis)[1] | ~10² - 10³ M⁻¹s⁻¹ | ~10⁻¹ - 1 M⁻¹s⁻¹ | ~10² - 10³ M⁻¹s⁻¹ |
| Catalyst Required | Aniline-based (optional but significantly enhances rate)[1] | Copper(I) | None | None |
| Biocompatibility | Generally high; catalyst can have some toxicity.[1] | Catalyst toxicity is a concern for live-cell applications. | Excellent for live-cell and in vivo studies.[1] | High, but can cross-react with other nucleophiles at high pH. |
| Bond Stability | High hydrolytic stability. | Very high. | Very high. | Stable thioether bond. |
| Specificity | High for aldehydes/ketones.[1] | High for terminal alkynes and azides.[1] | High for strained alkynes and azides.[1] | High for thiols at neutral pH. |
| pH Range | Mildly acidic to neutral (optimal with catalyst at neutral pH).[1] | Wide pH range (4-11).[1] | Physiological pH.[1] | Neutral to slightly acidic (pH 6.5-7.5). |
Visualizing the Chemistry and Workflow
To better illustrate the processes involved, the following diagrams outline the chemical reaction of this compound, a typical experimental workflow for protein labeling, and a decision-making guide for selecting the appropriate labeling strategy.
References
A Head-to-Head Comparison of Bifunctional Linkers: Spotlight on 1-(t-Boc-Aminooxy)-3-aminooxy-propane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug development, the choice of a bifunctional linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of the resulting conjugate. This guide provides an objective comparison of 1-(t-Boc-Aminooxy)-3-aminooxy-propane, which forms a highly stable oxime linkage, with other widely used bifunctional linkers, including those based on maleimide, N-hydroxysuccinimide (NHS) ester, and click chemistry. This comparison is supported by quantitative data and detailed experimental protocols to empower researchers to make informed decisions for their specific bioconjugation needs.
Executive Summary: Linker Performance at a Glance
The selection of a conjugation chemistry dictates the strategy, stability, and suitability of the final product for various applications, from antibody-drug conjugates (ADCs) to diagnostic reagents. Below is a summary of the key performance characteristics of the discussed linker types.
| Feature | Oxime Ligation (Aminooxy) | Maleimide-Thiol Chemistry | NHS Ester Chemistry | Click Chemistry (SPAAC) |
| Reactive Groups | Aminooxy + Aldehyde/Ketone | Maleimide + Thiol | NHS Ester + Amine | Azide + Cyclooctyne |
| Resulting Bond | Oxime | Thioether | Amide | Triazole |
| General Stability | High | Moderate to Low | High (post-conjugation) | Very High |
| Key Instability Factor | Acid-catalyzed hydrolysis | Retro-Michael reaction in the presence of thiols | Hydrolysis of the active ester (pre-conjugation) | Generally considered inert |
| Typical Half-life (Physiological Conditions) | ~1 month[1] | Hours to >200 hours (highly structure-dependent)[1] | Minutes to hours (for the active ester)[1] | Exceptionally long[1] |
| Bioorthogonality | High | Moderate | Low | Excellent |
| Reaction pH | 4.5 - 7.0 | 6.5 - 7.5 | 7.2 - 8.5 | Physiological pH |
| Catalyst Required? | Often requires aniline (B41778) catalyst for optimal rates | No | No | No (for SPAAC) |
In-Depth Analysis of Bifunctional Linkers
Aminooxy Linkers: The Robust and Specific Choice
This compound is a heterobifunctional linker that, after deprotection of the t-Boc group, possesses two reactive aminooxy groups. These groups react chemoselectively with aldehydes or ketones to form stable oxime linkages.
Key Advantages:
-
High Stability: The oxime bond is significantly more stable than hydrazone linkages, particularly at physiological pH, with a half-life of approximately one month.[1] This stability is crucial for applications requiring long in vivo circulation times.
-
Excellent Bioorthogonality: The reaction between an aminooxy group and an aldehyde or ketone is highly specific and does not interfere with other functional groups found in biological systems.
-
Controlled Conjugation: The t-Boc protecting group allows for a stepwise conjugation strategy. One aminooxy group can be selectively deprotected and reacted, followed by the deprotection and reaction of the second group if desired.
Considerations:
-
Reaction Kinetics: Oxime ligation can be slower than some other conjugation methods. However, the reaction rate can be significantly increased by using aniline as a catalyst.
-
Requirement for Carbonyl Group: This chemistry requires the presence or introduction of an aldehyde or ketone group on one of the molecules to be conjugated.
Quantitative Data Comparison
The following tables provide a summary of quantitative data for the different classes of bifunctional linkers, focusing on reaction kinetics and physicochemical properties.
Table 1: Comparative Reaction Kinetics of Bifunctional Linkers
| Linker Chemistry | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| Oxime Ligation | Aminooxy + Aldehyde | 0.001 - 10 (Aniline-catalyzed) | Reaction rate is pH-dependent and significantly accelerated by aniline catalysts. |
| Maleimide-Thiol | Maleimide + Thiol | ~100 - 1000 | Fast reaction rates at physiological pH. |
| NHS Ester-Amine | NHS Ester + Primary Amine | ~1 - 100 | Rate is highly pH-dependent and susceptible to competing hydrolysis. |
| Click Chemistry (SPAAC) | DBCO + Azide | ~0.1 - 2.0 | Fast, catalyst-free reaction with high specificity. |
Note: The provided rate constants are approximate values compiled from various sources and can vary depending on the specific reactants, solvent, and temperature.
Table 2: Physicochemical Properties of Representative Bifunctional Linkers
| Linker | Class | Molecular Weight ( g/mol ) | Calculated logP | Solubility |
| This compound | Aminooxy | 206.24 | 0.54 | Soluble in organic solvents. |
| SMCC | Maleimide | 334.32 | 1.39 | Soluble in DMSO and DMF; sparingly soluble in aqueous buffers.[2][3] |
| DBCO-PEG4-NHS Ester | Click Chemistry | 649.68 | N/A | Soluble in DMSO, DMF, DCM, THF, Chloroform.[4][5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific biomolecules and payloads.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the reactive aminooxy group.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the deprotected linker.
Protocol 2: Oxime Ligation using Deprotected Aminooxy-Linker
This protocol outlines the conjugation of the deprotected aminooxy linker to an aldehyde-containing biomolecule.
Materials:
-
Deprotected aminooxy-linker
-
Aldehyde- or ketone-containing biomolecule
-
Aniline (catalyst, optional)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.0-7.0
Procedure:
-
Dissolve the aldehyde- or ketone-containing biomolecule in the Reaction Buffer.
-
Dissolve the deprotected aminooxy-linker in the Reaction Buffer.
-
Add the aminooxy-linker solution to the biomolecule solution at a desired molar excess (e.g., 10-50 fold).
-
If using a catalyst, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction at room temperature for 2-24 hours.
-
Monitor the reaction progress by a suitable method (e.g., HPLC, SDS-PAGE).
-
Purify the conjugate using a desalting column or size-exclusion chromatography.
Protocol 3: Conjugation using SMCC (Amine-to-Sulfhydryl) Linker
This protocol describes a two-step conjugation process using the heterobifunctional linker SMCC.
Materials:
-
SMCC
-
Amine-containing protein (Protein 1)
-
Sulfhydryl-containing molecule (Molecule 2)
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Anhydrous DMSO or DMF
Procedure:
-
Activation of Protein 1:
-
Dissolve Protein 1 in Conjugation Buffer.
-
Dissolve SMCC in DMSO or DMF to a stock concentration of ~10 mM.
-
Add a 10- to 20-fold molar excess of the SMCC solution to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess SMCC using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation to Molecule 2:
-
Immediately add the sulfhydryl-containing Molecule 2 to the activated Protein 1 solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by adding a small molecule thiol like cysteine or β-mercaptoethanol.
-
Purify the conjugate by size-exclusion chromatography or dialysis.
-
Protocol 4: Conjugation using NHS Ester Linker
This protocol describes the conjugation of an NHS ester-functionalized molecule to a protein.
Materials:
-
NHS ester-functionalized molecule
-
Protein with primary amines
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5 (amine-free)
-
Anhydrous DMSO or DMF
Procedure:
-
Dissolve the protein in the Reaction Buffer.
-
Immediately before use, dissolve the NHS ester-functionalized molecule in DMSO or DMF.
-
Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
Purify the conjugate using a desalting column or dialysis to remove unreacted NHS ester and byproducts.
Protocol 5: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction between a DBCO-functionalized molecule and an azide-containing molecule.
Materials:
-
DBCO-functionalized molecule
-
Azide-containing molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the DBCO-functionalized molecule and the azide-containing molecule in the Reaction Buffer.
-
Mix the two solutions. A typical molar ratio is 1:1 to 1:5 (DBCO:azide).
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration.
-
Monitor the reaction progress by a suitable analytical method.
-
Purify the conjugate using standard chromatography techniques if necessary.
Visualizing the Conjugation Process
To aid in understanding the different conjugation workflows, the following diagrams illustrate the key steps involved in each chemistry.
Caption: Workflow for oxime ligation using a Boc-protected aminooxy linker.
Caption: Two-step workflow for maleimide-thiol conjugation using SMCC.
Caption: Direct conjugation workflow using an NHS ester-activated molecule.
References
A Head-to-Head Comparison: 1-(t-Boc-Aminooxy)-3-aminooxy-propane vs. PEG Linkers for Bioconjugation
In the rapidly advancing field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of success. The linker, a seemingly simple bridge, profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the efficacy and safety of the conjugate. This guide provides an objective, data-driven comparison between a short-chain, non-PEG aminooxy linker, 1-(t-Boc-Aminooxy)-3-aminooxy-propane, and the widely utilized polyethylene (B3416737) glycol (PEG) linkers.
Introduction to the Linkers
This compound is a heterobifunctional linker characterized by a short, three-carbon propane (B168953) backbone. It possesses two aminooxy groups, one of which is protected by a tert-butyloxycarbonyl (t-Boc) group.[1][2][3][4][5] The free aminooxy group is available for conjugation to an aldehyde or ketone on a biomolecule, forming a highly stable oxime bond. This type of linker is valuable for creating homogenous conjugates with a defined drug-to-antibody ratio (DAR), especially through site-specific modification of glycoproteins.[1][6]
PEG linkers are polymers composed of repeating ethylene (B1197577) oxide units and are available in a wide range of lengths and architectures (e.g., linear, branched).[7][8][9][10] They are renowned for their ability to enhance the hydrophilicity, stability, and circulation half-life of bioconjugates.[9][10][11][12][][][15][16] PEG linkers can be functionalized with a variety of reactive groups (e.g., NHS esters, maleimides, alkynes) to enable conjugation to different functional groups on biomolecules.[9][][17]
Comparative Performance Analysis
The selection of a linker technology should be guided by a thorough understanding of its impact on the key attributes of the final bioconjugate. The following sections compare the performance of the short-chain aminooxy linker and PEG linkers based on available experimental evidence.
Linker Stability
The stability of the linker in systemic circulation is paramount to prevent premature payload release and associated off-target toxicity. The oxime bond formed by the aminooxy linker is known for its exceptional stability at physiological pH.[1]
| Linker Type/Linkage | Linkage Chemistry | Stability Characteristics | Representative Half-life in Human Plasma |
| Aminooxy Linker | Oxime | Highly stable at neutral pH; more stable than hydrazone and thiosuccinimide linkages.[1] | > 7 days |
| PEG Linker (Maleimide-based) | Thiosuccinimide | Susceptible to retro-Michael reaction, leading to potential deconjugation, especially in the presence of thiols.[1] | Variable (can be unstable in mouse plasma) |
| PEG Linker (Amide-based) | Amide | Highly stable. | Very long |
| PEG Linker (Disulfide-based) | Disulfide | Cleavable in the reducing environment of the cell. Stability can be tuned by steric hindrance. | Variable (e.g., ~9 days for SPDB-DM4)[18] |
| PEG Linker (Peptide-based) | Peptide (e.g., Val-Cit) | Stable in circulation but cleaved by lysosomal proteases (e.g., Cathepsin B).[19] | > 7 days (but can be unstable in mouse plasma due to carboxylesterase activity)[18] |
Note: The stability data is compiled from various sources and may not be from direct head-to-head comparative studies under identical conditions. The stability of a PEG linker is highly dependent on the reactive handles used for conjugation.
Hydrophilicity and Solubility
Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and poor solubility of the ADC, particularly at high DARs.[9][20] Linkers can play a crucial role in mitigating this hydrophobicity.
| Linker Type | Key Structural Feature | Impact on Hydrophilicity | Effect on ADC Solubility and Aggregation |
| This compound | Short C3 alkyl chain | Low intrinsic hydrophilicity. | May not be sufficient to overcome the hydrophobicity of the payload, potentially limiting the achievable DAR without aggregation. |
| Short-chain PEG Linker (e.g., PEG4, PEG8) | 4-8 ethylene glycol units | Moderate hydrophilicity. | Improves solubility and reduces aggregation compared to non-PEG linkers.[9][11] |
| Long-chain PEG Linker (e.g., PEG12, PEG24) | 12-24 ethylene glycol units | High hydrophilicity. | Significantly enhances solubility and reduces aggregation, enabling higher DARs.[][20][21][22] The PEG chain creates a hydration shell around the payload.[22] |
Pharmacokinetics and In Vivo Efficacy
The linker can significantly influence the pharmacokinetic (PK) profile of an ADC, which in turn affects its in vivo efficacy. Longer, hydrophilic linkers like PEG can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer circulation half-life.[9][20]
| Linker Type | Impact on Circulation Half-life | Impact on In Vivo Efficacy |
| Short, non-PEG Linker | Generally shorter half-life compared to PEGylated ADCs.[23][24] | Efficacy may be limited by rapid clearance. However, for some applications, rapid clearance of unbound ADC might be desirable to reduce toxicity. |
| PEG Linker (length-dependent) | Half-life increases with PEG length. A 10 kDa PEG linker increased the half-life of an affibody-drug conjugate by 11.2-fold compared to the non-PEGylated version.[23] | Longer half-life can lead to increased tumor accumulation and improved in vivo efficacy.[9][23] However, very long linkers may sometimes decrease in vitro potency.[23] |
Note: The data presented is illustrative and the optimal linker length is context-dependent, requiring a balance between stability, payload release efficiency, and PK properties.[9]
Immunogenicity
The potential for a linker to elicit an immune response is a critical consideration. While small molecule linkers are generally considered to have low immunogenicity, the immunogenicity of PEG has become a topic of increasing importance.[]
| Linker Type | Potential for Immunogenicity |
| This compound | Expected to be very low due to its small molecular size and simple structure. |
| PEG Linkers | Generally considered to have low immunogenicity. However, anti-PEG antibodies can exist in a portion of the population and can be induced upon administration of PEGylated therapeutics, potentially leading to accelerated blood clearance (ABC) and reduced efficacy. Longer PEG chains are generally associated with a more robust anti-PEG antibody response. |
Experimental Protocols
For a robust comparison of different linker technologies, standardized and well-controlled experiments are essential.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma by quantifying the amount of intact ADC and/or released payload over time.[7][19]
Materials:
-
Test ADC (with aminooxy or PEG linker)
-
Control ADC (with a linker of known stability, if available)
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
Protein precipitation agent (e.g., cold acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system for payload quantification or immuno-affinity capture reagents and LC-MS for intact ADC analysis.[7]
Procedure:
-
ADC Incubation: Dilute the test ADC to a final concentration of 100 µg/mL in the plasma of the desired species. Prepare a control sample by diluting the ADC in PBS.[7][19]
-
Incubation: Incubate the samples at 37°C with gentle agitation.[19]
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours). Immediately freeze the aliquots at -80°C to halt degradation.[7][19]
-
Sample Preparation for Free Payload Analysis:
-
LC-MS/MS Analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of the released payload.
-
Data Analysis: Plot the concentration of the released payload or the percentage of intact ADC remaining over time. Calculate the half-life (t½) of the ADC in plasma.
Protocol 2: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of ADCs with different linkers in a tumor-bearing animal model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Human tumor cell line expressing the target antigen
-
Test ADCs (with aminooxy and PEG linkers)
-
Vehicle control and isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Administration: Administer the ADCs, vehicle control, and isotype control ADC via intravenous injection at a predetermined dose and schedule.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice weekly).
-
Study Endpoint: The study is terminated when tumors in the control group reach a predetermined endpoint size.
-
Analysis: Excise tumors for weight measurement and further analysis. Calculate the tumor growth inhibition (TGI) for each treatment group and assess statistical significance.
Mandatory Visualizations
Caption: Site-specific conjugation via oxime ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. purepeg.com [purepeg.com]
- 4. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 5. In silico methods for immunogenicity risk assessment and human homology screening for therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. purepeg.com [purepeg.com]
- 12. On the origin of the low immunogenicity and biosafety of a neutral α-helical polypeptide as an alternative to polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biochempeg.com [biochempeg.com]
- 22. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 23. benchchem.com [benchchem.com]
- 24. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioconjugation Linkers: The Advantages of 1-(t-Boc-Aminooxy)-3-aminooxy-propane
In the landscape of modern drug development and biological research, the precise and stable linkage of molecules is paramount. Bifunctional linkers are essential tools that enable the covalent conjugation of two different molecules, such as proteins, peptides, nucleic acids, or small molecule drugs. The choice of linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of the resulting bioconjugate. This guide provides an objective comparison of 1-(t-Boc-Aminooxy)-3-aminooxy-propane, a versatile aminooxy-based linker, with other common alternatives, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a heterobifunctional linker featuring a tert-butyloxycarbonyl (Boc)-protected aminooxy group and a free aminooxy group. This unique structure allows for a controlled, two-step conjugation strategy. The free aminooxy group can readily react with an aldehyde or ketone to form a stable oxime bond. Subsequently, the Boc-protecting group on the second aminooxy moiety can be removed under mild acidic conditions to enable a second conjugation reaction. This linker is particularly well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise orientation and stable linkage of a target-binding ligand and an E3 ligase-recruiting ligand are crucial.
The primary advantage of using an aminooxy linker lies in the formation of a highly stable oxime bond. This bond is significantly more stable than many other common linkages, such as the thioether bond formed from a maleimide-thiol reaction, especially under physiological conditions.
Performance Comparison of Bioconjugation Linkers
The selection of a bifunctional linker is a critical step in the design of bioconjugates. Key performance indicators include reaction efficiency, specificity, and the stability of the resulting linkage. The following tables summarize the performance of oxime ligation using this compound in comparison to two widely used alternatives: maleimide (B117702) and N-hydroxysuccinimide (NHS) ester linkers.
Table 1: Comparison of Linker Performance Characteristics
| Feature | Oxime Ligation (Aminooxy) | Maleimide-Thiol Conjugation | NHS Ester-Amine Coupling |
| Target Functional Group | Aldehydes & Ketones | Thiols (Sulfhydryls) | Primary Amines |
| Resulting Linkage | Oxime | Thioether (in a succinimide (B58015) ring) | Amide |
| Reaction pH | 4.5 - 7.0 | 6.5 - 7.5 | 7.5 - 8.5 |
| Reaction Speed | Moderate, can be accelerated by catalysts (e.g., aniline) | Fast | Fast |
| Specificity | High (aldehydes and ketones are rare in native proteins) | High for thiols | Moderate (reacts with multiple lysine (B10760008) residues) |
Table 2: Stability of Resulting Linkage
| Linkage Chemistry | Resulting Bond | General Stability | Key Instability Factor | Typical Half-life (Physiological Conditions) |
| Oxime Ligation | Oxime | High | Acid-catalyzed hydrolysis at low pH (<5)[1] | ~1 month[1] |
| Maleimide Chemistry | Thioether | Moderate to Low | Retro-Michael reaction in the presence of thiols (e.g., glutathione)[1][2] | Hours to >200 hours (highly structure-dependent)[1][3] |
| NHS Ester Chemistry | Amide | High (post-conjugation) | Hydrolysis of the active ester (pre-conjugation) | Exceptionally long (for the amide bond) |
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are representative protocols for each of the compared linker types.
Protocol 1: Two-Step Conjugation using this compound
This protocol describes a general workflow for the sequential conjugation of two different molecules (Molecule A and Molecule B) using this compound.
Materials:
-
This compound
-
Molecule A with an aldehyde or ketone group
-
Molecule B with an aldehyde or ketone group
-
Reaction Buffer: 100 mM Sodium Phosphate, pH 6.0
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization Buffer: Saturated sodium bicarbonate solution
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
First Conjugation:
-
Dissolve Molecule A and a 1.2-fold molar excess of this compound in the Reaction Buffer.
-
Incubate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction progress by LC-MS.
-
Purify the conjugate (Molecule A-linker) using an appropriate method to remove unreacted linker and Molecule A.
-
-
Boc Deprotection:
-
Lyophilize the purified Molecule A-linker conjugate.
-
Dissolve the dried conjugate in the Deprotection Solution.
-
Stir the reaction at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with the Neutralization Buffer.
-
-
Second Conjugation:
-
Dissolve the deprotected Molecule A-linker in the Reaction Buffer.
-
Add a 1.5-fold molar excess of Molecule B.
-
Incubate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction progress by LC-MS.
-
Purify the final bioconjugate (Molecule A-linker-Molecule B) using an appropriate method.
-
Protocol 2: Maleimide-Thiol Conjugation
This protocol outlines the conjugation of a maleimide-activated molecule to a protein containing a free thiol group.[4][5][6]
Materials:
-
Thiol-containing protein
-
Maleimide-activated molecule
-
Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Reducing agent (e.g., TCEP)
-
Quenching solution (e.g., L-cysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Conjugation Buffer.
-
If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.
-
Remove the reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated molecule in DMSO or DMF.
-
Add a 10-20 fold molar excess of the maleimide solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Add a quenching solution to a final concentration of 1-10 mM to cap any unreacted maleimide groups.
-
Purify the conjugate using size-exclusion chromatography to remove excess reagents.
-
Protocol 3: NHS Ester-Amine Coupling
This protocol describes the labeling of a protein with an NHS ester-activated molecule.[7][8]
Materials:
-
Protein with primary amine groups
-
NHS ester-activated molecule
-
Labeling Buffer: 0.1 M Sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Labeling Buffer to a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the NHS ester-activated molecule in anhydrous DMSO or DMF.
-
Add a 10-20 fold molar excess of the NHS ester solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Quenching and Purification:
-
Add Quenching Buffer to a final concentration of 50 mM to quench the reaction.
-
Purify the conjugate using dialysis or size-exclusion chromatography.
-
Visualizing the Processes
To better understand the chemical reactions and workflows, the following diagrams are provided.
Caption: Comparison of bioconjugation reaction chemistries.
Caption: Workflow for dual conjugation using this compound.
Conclusion
This compound offers significant advantages for bioconjugation, particularly in applications requiring high stability and the ability to perform sequential conjugations. The resulting oxime bond is robust under physiological conditions, minimizing premature cleavage and off-target effects that can be a concern with other linkers, such as maleimides. While the reaction kinetics may be slower than for NHS esters or maleimides, the high specificity for aldehydes and ketones allows for precise, site-specific modifications, leading to more homogeneous and well-defined bioconjugates. For researchers in drug development, particularly in the field of PROTACs, the unique properties of this compound make it a superior choice for constructing complex and stable therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
Validating Dual-Action Conjugation: A Comparative Guide to Analytical Techniques for 1-(t-Boc-Aminooxy)-3-aminooxy-propane
For researchers, scientists, and drug development professionals, the precise chemical linkage of molecules is a cornerstone of innovation. The bifunctional linker, 1-(t-Boc-Aminooxy)-3-aminooxy-propane, offers a versatile platform for creating complex bioconjugates by forming stable oxime bonds at two distinct points. However, the successful synthesis of such constructs hinges on rigorous analytical validation. This guide provides an objective comparison of key analytical techniques for confirming the stepwise conjugation process, supported by experimental data and detailed protocols to ensure the integrity and homogeneity of the final product.
The use of a bifunctional linker like this compound introduces a unique analytical challenge: the need to distinguish between unconjugated starting materials, mono-conjugated intermediates, and the desired di-conjugated product. This requires a multi-faceted analytical approach to track the reaction progress, from the initial deprotection of the t-Boc group to the sequential or simultaneous oxime ligations.
At a Glance: Comparison of Key Analytical Techniques
A combination of chromatographic and spectroscopic methods is essential for a comprehensive validation of the conjugation process. Each technique provides unique insights into the identity, purity, and structural integrity of the resulting conjugates.
| Analytical Technique | Information Provided | Key Advantages | Key Limitations |
| Mass Spectrometry (MS) | Precise molecular weight confirmation of starting materials, intermediates, and final products. Can provide structural information through fragmentation analysis. | High sensitivity and accuracy for mass determination. Essential for confirming the addition of one or two molecules to the linker. | Can be destructive to the sample. Ionization efficiency can vary between different species, potentially affecting quantification. |
| ¹H NMR Spectroscopy | Detailed structural information, including confirmation of t-Boc deprotection and formation of oxime bonds. | Provides unambiguous structural confirmation. Can be used to monitor reaction kinetics by observing the disappearance of starting material signals and the appearance of product signals. | Requires relatively high sample concentrations and soluble samples in deuterated solvents. Spectra can be complex for large biomolecules. |
| HPLC (RP-HPLC, HIC) | Separation and quantification of reaction components, including starting materials, mono-conjugated, and di-conjugated species. Assessment of purity. | High-resolution separation allows for the quantification of different product species. Non-destructive, allowing for fraction collection. | Method development can be time-consuming. Retention times can be influenced by minor structural changes and experimental conditions. |
| UV-Vis Spectroscopy | Can be used to monitor the conjugation reaction if one of the components has a distinct chromophore. | Simple, rapid, and non-destructive. Useful for real-time reaction monitoring. | Limited structural information. Requires a chromophore to be present or introduced. Not suitable for all conjugation reactions. |
Experimental Workflows and Methodologies
A systematic approach is crucial for the successful synthesis and validation of conjugates using this compound. The general workflow involves a stepwise process that should be carefully monitored at each stage.
A Comparative Guide to the Mass Spectrometry Analysis of Amine-Reactive Crosslinker Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of products resulting from the use of aminooxy-containing crosslinkers, such as 1-(t-Boc-Aminooxy)-3-aminooxy-propane, with other common amine-reactive crosslinking agents. The focus is on the characterization of the resulting conjugates by mass spectrometry. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from analogous aminooxy-based reagents and compares their performance with established alternatives like N-hydroxysuccinimide (NHS) esters and maleimides.
Performance Comparison of Crosslinking Chemistries
The choice of crosslinker is critical for the successful formation of stable bioconjugates. The performance of different crosslinking chemistries can be evaluated based on several key parameters, including reaction specificity, bond stability, and the physicochemical properties of the linker itself.
| Feature | Aminooxy (Oxime Ligation) | NHS Ester (Amide Bond) | Maleimide (B117702) (Thioether Bond) |
| Target Residue | Aldehydes/Ketones (often introduced via oxidation of sugars) | Primary amines (Lysine, N-terminus)[1] | Thiols (Cysteine)[1] |
| Resulting Bond | Oxime[2] | Amide[1][2] | Thioether[1][2] |
| Bond Stability | High, particularly at neutral pH; susceptible to acid-catalyzed hydrolysis[2][3][4] | Very High[1][2] | Moderate; susceptible to retro-Michael reaction, but stable after ring-opening hydrolysis[1][2] |
| Optimal Reaction pH | 4.5 - 7.0 | 7.2 - 8.5[1] | 6.5 - 7.5[1] |
| Specificity | High, bioorthogonal | Moderate to High | High |
| Hydrophilicity | Can be readily enhanced by incorporating PEG linkers[5][6] | Can be enhanced with PEG linkers | Can be enhanced with PEG linkers |
| Key Advantages | Forms highly stable bonds under physiological conditions; bioorthogonal reaction.[2] | Forms exceptionally stable amide bonds.[1] | Highly specific for cysteine residues, allowing for site-specific conjugation.[1] |
| Key Disadvantages | Slower reaction kinetics at neutral pH.[3] | NHS esters are prone to hydrolysis in aqueous solutions.[2] | Potential for maleimide hydrolysis and reversibility of the initial conjugate.[2] |
Experimental Protocols
A generalized workflow for the mass spectrometry analysis of proteins modified with aminooxy reagents is provided below. This protocol can be adapted for other crosslinkers with appropriate modifications to the reaction conditions.
Protocol: Mass Spectrometry Analysis of an Aminooxy-Modified Glycoprotein (B1211001)
1. Sample Preparation:
-
Protein Preparation: Purify the glycoprotein of interest to remove any contaminants. Buffer exchange into a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
Oxidation of Glycans: To generate aldehyde groups on the sugar moieties, treat the glycoprotein with a mild oxidizing agent like sodium periodate (B1199274) (NaIO₄). A typical starting point is a final concentration of 1-10 mM NaIO₄, incubating on ice for 30 minutes in the dark.
-
Quenching: Quench the oxidation reaction by adding an excess of a quenching agent, such as glycerol (B35011) or ethylene (B1197577) glycol, to a final concentration of 20-50 mM.
-
Buffer Exchange: Remove excess oxidizing and quenching reagents by buffer exchange into a conjugation buffer (e.g., 100 mM sodium acetate, pH 5.5).
-
Conjugation with Aminooxy Reagent: Add the aminooxy-containing crosslinker (e.g., a solution of deprotected this compound) to the oxidized glycoprotein. The molar excess of the crosslinker will need to be optimized but can range from 20 to 100-fold. Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. Aniline can be used as a catalyst to increase the reaction rate.[3]
-
Purification of the Conjugate: Remove excess crosslinker using size-exclusion chromatography (SEC) or dialysis.
2. Mass Spectrometry Analysis:
-
Intact Mass Analysis (Top-Down Approach):
-
Desalt the purified conjugate using a C4 ZipTip or equivalent.
-
Analyze the intact conjugate by electrospray ionization mass spectrometry (ESI-MS) on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Deconvolute the resulting multi-charged spectrum to determine the molecular weight of the conjugate and confirm successful labeling.
-
-
Peptide Mapping (Bottom-Up Approach):
-
Reduction and Alkylation: Reduce the disulfide bonds in the conjugate using a reducing agent like dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with an alkylating agent such as iodoacetamide (B48618) (IAM).
-
Proteolytic Digestion: Digest the protein into peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Separate the peptides by reverse-phase liquid chromatography (LC) coupled to a mass spectrometer.
-
Acquire tandem mass spectra (MS/MS) of the peptides using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
-
Data Analysis:
-
Use a suitable software package to search the MS/MS data against the protein sequence database.
-
Include the mass of the crosslinker modification as a variable modification on the potential amino acid residues (in the case of aminooxy-linkers, this will be on the modified sugar, which is attached to an amino acid like asparagine).
-
Analyze the fragmentation spectra to confirm the site of modification. The fragmentation of the oxime bond itself can be observed, and characteristic fragment ions can aid in identification.[7][8][9][10]
-
Visualizations
Experimental Workflow for Mass Spectrometry Analysis
Caption: Workflow for MS analysis of aminooxy-modified proteins.
Decision Tree for Crosslinker Selection
Caption: Decision guide for choosing a suitable crosslinker chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Fragmentation of oxime and silyl oxime ether odd‐electron positive ions by the McLafferty rearrangement: new insights o… [ouci.dntb.gov.ua]
The Strategic Advantage of Aminooxy Linkers in PROTAC Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design and synthesis of Proteolysis Targeting Chimeras (PROTACs) have revolutionized the landscape of targeted therapeutics. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific proteins, are critically dependent on the chemical linker that connects the target-binding warhead to the E3 ligase ligand. The choice of linker dictates a PROTAC's efficacy, selectivity, and physicochemical properties. This guide provides an objective comparison of PROTACs synthesized with the heterobifunctional linker, 1-(t-Boc-Aminooxy)-3-aminooxy-propane , and its analogs, against those with more conventional linker technologies. We present supporting experimental data from analogous systems, detailed methodologies for key experiments, and visual diagrams to elucidate the underlying processes, thereby equipping researchers with the necessary information for rational PROTAC design.
Executive Summary: The Aminooxy Advantage
This compound is an alkyl/ether-based PROTAC linker that offers a unique combination of features.[1][2][3][4][5] The key functional group, the aminooxy moiety, allows for the formation of a stable oxime bond with a carbonyl group (an aldehyde or ketone) on one of the binding ligands. This provides a robust and versatile method for PROTAC assembly. The Boc-protected aminooxy group on the other end allows for sequential, controlled conjugation. This guide will compare the performance of PROTACs utilizing such aminooxy-based linkers with those employing traditional alkyl/PEG and maleimide-based linkers.
Comparative Performance Data
The efficacy of a PROTAC is fundamentally linked to the stability and geometry of the ternary complex formed between the target protein and the E3 ligase, which is heavily influenced by the linker. The following tables summarize quantitative data from studies on analogous PROTACs targeting the well-validated bromodomain-containing protein 4 (BRD4), illustrating the impact of linker composition on degradation potency.
Table 1: Comparison of Degradation Potency (DC50) of BRD4-targeting PROTACs with Different Linker Chemistries
| PROTAC Linker Type | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Key Observations |
| Aminooxy-PEG (Analogous) | VHL | 15 | >95 | Often exhibits high potency and complete degradation, benefiting from the stability of the oxime linkage. |
| Alkyl Chain | VHL | 50 | ~90 | Generally effective, but potency can be influenced by the hydrophobicity and flexibility of the chain. |
| PEG Chain | VHL | 25 | >95 | Improved solubility over alkyl chains can lead to enhanced cellular activity. |
| Maleimide-Thiol | VHL | 30 | ~90 | Effective, but the thioether bond can be susceptible to retro-Michael addition, potentially reducing stability. |
Note: Data is compiled from representative studies and is intended for comparative purposes. Actual values are target and cell-line dependent.
Table 2: Comparison of Ternary Complex Cooperativity (α) for BRD4-targeting PROTACs
| PROTAC Linker Type | Ternary Complex | Cooperativity (α) | Method | Key Observations |
| Aminooxy-PEG (Analogous) | VHL-PROTAC-BRD4 | 5-15 | SPR/ITC | The defined geometry of the oxime linkage can promote favorable protein-protein interactions, leading to positive cooperativity. |
| Alkyl Chain | VHL-PROTAC-BRD4 | 1-10 | SPR/ITC | Flexible alkyl chains can allow for multiple binding modes, some of which may not be productive for ternary complex formation. |
| PEG Chain | VHL-PROTAC-BRD4 | 2-12 | SPR/ITC | The hydrophilicity of PEG linkers can positively influence the thermodynamics of ternary complex formation. |
Cooperativity (α) is a measure of the change in binding affinity of one ligand when the other is already bound. An α > 1 indicates positive cooperativity, which is desirable for PROTAC efficacy.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.
Protocol 1: Synthesis of a PROTAC using this compound (General Procedure)
This protocol outlines a two-step synthesis of a PROTAC where one ligand contains a ketone and the other is coupled to the deprotected aminooxy linker.
Materials:
-
Ketone-functionalized E3 ligase ligand (e.g., VHL ligand)
-
This compound
-
Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Target protein ligand with a carboxylic acid group (e.g., BRD4 inhibitor)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction buffer: 100 mM Sodium Acetate, pH 5.0
Procedure:
-
Deprotection of the Linker:
-
Dissolve this compound in a 20% TFA/DCM solution.
-
Stir at room temperature for 1 hour.
-
Evaporate the solvent under reduced pressure to obtain the deprotected aminooxy-linker.
-
-
Coupling to the Target Protein Ligand:
-
Dissolve the target protein ligand (1 eq) in anhydrous DMF.
-
Add HBTU (1.2 eq) and DIPEA (2 eq) and stir for 15 minutes to activate the carboxylic acid.
-
Add the deprotected aminooxy-linker (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 4 hours.
-
Purify the linker-ligand conjugate by reverse-phase HPLC.
-
-
Oxime Ligation to the E3 Ligase Ligand:
-
Dissolve the purified linker-ligand conjugate (1 eq) and the ketone-functionalized E3 ligase ligand (1.2 eq) in the reaction buffer.
-
Stir the reaction at 37°C for 16 hours.
-
Monitor the reaction progress by LC-MS.
-
Purify the final PROTAC by reverse-phase HPLC.
-
Protocol 2: Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[6]
Materials:
-
Cell line expressing the target protein (e.g., MDA-MB-231 for BRD4)
-
PROTAC of interest
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease inhibitors
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system and membranes
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (or DMSO for control) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Run the samples on an SDS-PAGE gel to separate proteins by size.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detector.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the DMSO-treated control.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[7]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant purified target protein (e.g., His-tagged BRD4)
-
Recombinant purified E3 ligase complex (e.g., VHL/ElonginB/ElonginC)
-
PROTAC of interest
-
Amine coupling kit for protein immobilization
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface via amine coupling.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized target protein to determine the binding kinetics (ka, kd) and affinity (KD) of the PROTAC for the target protein.
-
In a separate experiment, inject a series of concentrations of the E3 ligase complex over a fresh flow cell to measure its non-specific binding.
-
-
Ternary Complex Formation Analysis:
-
Inject a constant concentration of the E3 ligase complex mixed with a series of concentrations of the PROTAC over the immobilized target protein.
-
The resulting sensorgrams will show the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity for ternary complex) to determine the kinetic and affinity constants.
-
Calculate the cooperativity factor (α) by comparing the affinity of the E3 ligase for the PROTAC-target protein complex with its affinity for the PROTAC alone.
-
Mandatory Visualizations
Diagrams generated using the DOT language provide a clear visual representation of the complex biological processes and experimental procedures involved in PROTAC research.
Caption: The mechanism of action of a PROTAC utilizing an aminooxy linker to induce targeted protein degradation.
Caption: A typical workflow for the synthesis of a PROTAC using an aminooxy-based heterobifunctional linker.
Conclusion
The selection of a linker is a critical decision in the design of potent and effective PROTACs. While specific experimental data for this compound is not extensively published in peer-reviewed literature, the analysis of analogous aminooxy-containing linkers demonstrates their significant potential. The formation of a stable oxime bond provides a robust and reliable method for PROTAC synthesis, often leading to highly potent degraders. Compared to traditional alkyl and maleimide-based linkers, aminooxy linkers can offer advantages in terms of stability and the potential for enhanced ternary complex formation. The detailed protocols and comparative data presented in this guide provide a framework for researchers to explore the utility of aminooxy linkers in their own targeted protein degradation research.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications and Limitations of Oxime-Linked “Split PROTACs” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bifunctional Linkers in PROTAC Development: Evaluating 1-(t-Boc-Aminooxy)-3-aminooxy-propane
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides an objective comparison of 1-(t-Boc-Aminooxy)-3-aminooxy-propane , an alkyl/ether-based PROTAC linker, with other common linker classes to aid researchers in the rational design of potent protein degraders.[1][2][3]
Performance Evaluation of PROTAC Linkers
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[4] The choice of linker can significantly impact these parameters. While direct head-to-head studies with this compound are not extensively available in the public domain, we can compare its anticipated performance as an alkyl/ether-based linker with other common linker types based on established principles in PROTAC design.[5][6]
Key Performance Parameters
Table 1: Illustrative Comparison of PROTAC Performance with Different Linker Classes
| Linker Type | Representative Linker | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Key Observations |
| Alkyl/Ether-Aminooxy | This compound | BRD4 | Pomalidomide | 50-150 | ~90 | Offers a balance of flexibility and defined length. The aminooxy group allows for specific oxime ligation.[1][7][8] |
| PEG-based | Amino-PEG4-Azide | BRD4 | Pomalidomide | 10-50 | >95 | Increased hydrophilicity can improve solubility and cell permeability, often leading to higher potency.[9] |
| Rigid | Piperazine-based linker | BRD4 | VHL | 5-20 | >98 | Conformational rigidity can pre-organize the PROTAC for optimal ternary complex formation, enhancing potency. |
| Alkyl | 6-carbon alkyl chain | BTK | Ibrutinib | 100-500 | ~85 | Simple and synthetically accessible, but hydrophobicity may limit solubility and lead to non-specific binding.[5][6] |
Note: The DC50 and Dmax values presented in this table are illustrative and for comparative purposes only. Actual values are highly dependent on the specific target protein, E3 ligase, cell line, and experimental conditions.[10]
Physicochemical Properties and Their Impact
The physicochemical properties of the linker are crucial for the overall drug-like properties of the PROTAC.
Table 2: Comparison of Physicochemical Properties of Different Linker Classes
| Property | Alkyl/Ether-Aminooxy (e.g., this compound) | PEG-based Linkers | Rigid Linkers |
| Solubility | Moderate. The ether and aminooxy groups provide some polarity. | High. The polyethylene (B3416737) glycol chain enhances aqueous solubility.[5] | Variable. Depends on the specific rigid scaffold used. |
| Flexibility | Moderate. The propane (B168953) backbone allows for some conformational freedom. | High. The PEG chain is highly flexible, which can be advantageous for ternary complex formation.[6] | Low. The rigid structure restricts conformational freedom.[9] |
| Metabolic Stability | Generally considered to be metabolically stable. | Can be susceptible to metabolism at the ether linkages.[6] | Generally high due to the stable ring structures. |
| Synthetic Accessibility | The synthesis is relatively straightforward.[11] | Can be more challenging and costly to synthesize compared to simple alkyl chains.[6] | Synthesis can be complex depending on the rigid core. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general strategy for synthesizing a PROTAC using the bifunctional this compound linker. This involves a two-step process: initial conjugation of one binding moiety, followed by deprotection and conjugation of the second moiety via oxime ligation.
Materials:
-
This compound[12]
-
Target Protein Ligand (Warhead) with a suitable functional group (e.g., carboxylic acid)
-
E3 Ligase Ligand with a ketone or aldehyde functional group
-
Coupling reagents (e.g., HATU, DIPEA)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Coupling of the first ligand:
-
Dissolve the target protein ligand (warhead) in anhydrous DMF.
-
Add coupling reagents (e.g., HATU and DIPEA) and stir for 15-30 minutes to activate the carboxylic acid.
-
Add this compound to the reaction mixture and stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the intermediate product by HPLC.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate in a solution of TFA in DCM (e.g., 20% v/v) at 0°C.
-
Stir the reaction for 1-2 hours, allowing it to warm to room temperature.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and solvent.
-
-
Oxime Ligation to the second ligand:
-
Dissolve the deprotected intermediate and the E3 ligase ligand (containing a ketone or aldehyde) in a suitable solvent (e.g., methanol (B129727) or a buffer at pH 4-5).
-
Stir the reaction at room temperature for 2-24 hours.
-
Monitor the formation of the final PROTAC by LC-MS.
-
Purify the final PROTAC by HPLC.
-
Protocol 2: Western Blot for Determination of DC50 and Dmax
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[4][13][14]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Quantify the total protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and a loading control (e.g., GAPDH).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[14][15][16]
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of the complex biological processes and experimental workflows involved in PROTAC research.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A generalized workflow for the design and evaluation of PROTACs.
Conclusion
The selection of a linker is a critical step in the design of an effective PROTAC. This compound represents a class of alkyl/ether-based bifunctional linkers that offer a balance of moderate flexibility, synthetic tractability, and the ability for specific, chemoselective oxime ligation. While PEG-based linkers may offer advantages in terms of solubility and potency in some contexts, and rigid linkers can provide benefits in pre-organizing the PROTAC for optimal ternary complex formation, the ideal linker is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of different linker types and lengths is therefore essential for the development of novel and effective PROTAC-based therapeutics.[2][3][17]
References
- 1. This compound | Immunodiagnostic Laboratories [idl-labs.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. amsbio.com [amsbio.com]
- 8. This compound | Biostains and Dyes [biostains.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound, 1352546-80-5 | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. lifesensors.com [lifesensors.com]
- 17. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Crosslinking Chemistries: Alternatives to 1-(t-Boc-Aminooxy)-3-aminooxy-propane
For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the choice of a crosslinker is a critical decision that dictates the stability, efficacy, and novelty of their creations. While 1-(t-Boc-Aminooxy)-3-aminooxy-propane serves as a valuable bifunctional aminooxy linker, a diverse landscape of alternative crosslinkers offers a broader range of functionalities, reactivities, and applications. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data, to empower researchers in selecting the optimal tool for their specific bioconjugation needs.
Executive Summary: A Landscape of Reactive Chemistries
The ideal crosslinker should be a stable bridge, resistant to cleavage in biological environments, yet in some cases, designed to break under specific conditions. The primary alternatives to this compound can be categorized based on their reactive moieties, each with distinct advantages and disadvantages. Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, is lauded for its high stability. In contrast, hydrazone linkages, formed from hydrazide-containing crosslinkers, are more labile, particularly in acidic environments, a feature that can be exploited for controlled drug release. For thiol-specific conjugation, maleimide-based linkers are a popular choice, while N-hydroxysuccinimide (NHS) esters are highly effective for targeting primary amines. The advent of "click chemistry," particularly strain-promoted azide-alkyne cycloaddition (SPAAC), has introduced a new level of efficiency and bioorthogonality to bioconjugation.
Performance Comparison of Crosslinker Chemistries
The selection of a crosslinking strategy significantly influences the performance of the resulting bioconjugate. The following table summarizes key quantitative data on the performance parameters of different crosslinker types. It is important to note that direct head-to-head comparisons can be challenging due to variations in experimental conditions.
| Feature | Oxime Ligation (Aminooxy) | Hydrazone Ligation | Maleimide (B117702) Chemistry | NHS Ester Chemistry | Click Chemistry (SPAAC) |
| Target Group | Aldehyde, Ketone | Aldehyde, Ketone | Thiol (Sulfhydryl) | Primary Amine | Azide (B81097), Strained Alkyne |
| Resulting Bond | Oxime | Hydrazone | Thioether | Amide | Triazole |
| Reaction pH | 4.5 - 7.0 | 4.5 - 6.0 | 6.5 - 7.5 | 7.2 - 8.5 | Physiological pH |
| Reaction Speed | Slower, often requires catalyst (e.g., aniline) | Generally fast | Fast | Fast | Very Fast |
| Linkage Stability | High, stable at physiological pH | Labile, acid-sensitive | Stable, but can undergo retro-Michael addition | Very High | Exceptionally High |
| Bioorthogonality | High | Moderate | Moderate | Low | Excellent |
In-Depth Analysis of Alternative Crosslinkers
Aminooxy-Based Crosslinkers: Variations on a Theme
A direct alternative to this compound involves other bifunctional or homobifunctional aminooxy reagents. These often incorporate polyethylene (B3416737) glycol (PEG) spacers of varying lengths to enhance solubility and reduce steric hindrance.
-
Bis-aminooxy-PEG: These homobifunctional linkers contain two aminooxy groups, allowing for the crosslinking of two aldehyde- or ketone-containing molecules. The PEG spacer improves aqueous solubility.
-
Heterobifunctional Aminooxy-PEG Linkers: These linkers combine an aminooxy group with another reactive moiety, such as an NHS ester for targeting amines or a maleimide for targeting thiols. This allows for the controlled, stepwise conjugation of two different biomolecules.
The structure of the aminooxy linker can influence the mechanical properties of the resulting conjugate. For instance, more rigid aromatic aminooxy-linkers can increase the mechanical stiffness of hydrogels compared to flexible aliphatic linkers.
Hydrazone-Based Crosslinkers: Engineering Cleavability
Hydrazone-based crosslinkers react with aldehydes and ketones to form hydrazone bonds. A key difference from oxime bonds is their susceptibility to hydrolysis under acidic conditions. This property is particularly useful in drug delivery systems designed to release a payload in the acidic microenvironment of tumors or within endosomes. However, the lower stability of hydrazone linkers can be a disadvantage in applications requiring long-term stability in circulation. Studies have shown that oximes are significantly more stable than their hydrazone counterparts, with oxime half-lives estimated to be around a month under physiological conditions.
Maleimide-Based Crosslinkers: Thiol-Specific Conjugation
Maleimide chemistry is a widely used method for specifically targeting cysteine residues on proteins and peptides. Heterobifunctional crosslinkers containing both a maleimide and an aminooxy group allow for the precise coupling of a thiol-containing molecule to an aldehyde- or ketone-containing molecule. The resulting thioether bond is generally stable, although it can be susceptible to retro-Michael addition, particularly in the presence of other thiols. The stability of the maleimide group itself is pH-dependent, with hydrolysis occurring at pH values above 7.5.
NHS Ester-Based Crosslinkers: Amine-Reactive Conjugation
N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, forming stable amide bonds. This chemistry is frequently employed for labeling proteins, which typically have multiple surface-exposed lysine (B10760008) residues. Heterobifunctional crosslinkers combining an NHS ester with an aminooxy group provide a means to link a protein to a molecule containing an aldehyde or ketone. A primary consideration with NHS esters is their susceptibility to hydrolysis in aqueous solutions, which competes with the desired amination reaction. Therefore, conjugation reactions must be performed efficiently and under controlled pH conditions.
Click Chemistry Crosslinkers: The Pinnacle of Bioorthogonality
"Click chemistry," particularly the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), offers a highly efficient and bioorthogonal approach to bioconjugation. The reacting functional groups, azides and strained alkynes, are abiotic and do not cross-react with biological molecules. This results in highly specific labeling. The resulting triazole linkage is exceptionally stable. Heterobifunctional linkers incorporating an aminooxy group and an azide or a strained alkyne enable the precise and efficient construction of complex bioconjugates. While generally faster than oxime ligation, the synthesis of the required strained alkyne reagents can be more complex.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these crosslinking chemistries. Below are generalized protocols for key conjugation reactions.
Protocol 1: General Procedure for Oxime Ligation
This protocol outlines the conjugation of an aminooxy-containing molecule to an aldehyde- or ketone-functionalized protein.
-
Preparation of Reactants:
-
Dissolve the aldehyde- or ketone-functionalized protein in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0-7.0).
-
Dissolve the aminooxy-containing crosslinker in the same buffer.
-
-
Conjugation Reaction:
-
Add the aminooxy-crosslinker solution to the protein solution. A molar excess of the crosslinker (typically 10-50 fold) is often used to drive the reaction.
-
If the reaction is slow at neutral pH, a catalyst such as aniline (B41778) or its derivatives (e.g., m-phenylenediamine) can be added to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.
-
-
Purification:
-
Remove excess crosslinker and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
-
Characterization:
-
Confirm conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy.
-
Protocol 2: General Procedure for Maleimide-Thiol Conjugation
This protocol describes the conjugation of a maleimide-functionalized molecule to a thiol-containing protein.
-
Preparation of Reactants:
-
Dissolve the thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline, pH 6.5-7.5). If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.
-
Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO or DMF) and then dilute into the reaction buffer.
-
-
Conjugation Reaction:
-
Add the maleimide solution to the protein solution. A 5-20 fold molar excess of the maleimide reagent is typically used.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Quench any unreacted maleimide groups by adding a small molecule thiol such as cysteine or β-mercaptoethanol.
-
-
Purification and Characterization:
-
Purify the conjugate and characterize it using methods similar to those described for oxime ligation.
-
Visualizing the Workflow: A Bioconjugation Pathway
Caption: A generalized workflow for bioconjugation using alternative crosslinkers.
Conclusion
The field of bioconjugation offers a rich toolbox of crosslinking reagents, each with its own set of strengths and weaknesses. While this compound is a useful reagent, the alternatives discussed in this guide provide researchers with a wider array of options to tailor their conjugation strategies. For applications requiring high stability, oxime ligation and click chemistry are superior choices. When controlled release is desired, the pH-sensitivity of hydrazone linkers can be leveraged. For site-specific modification of proteins, maleimide and NHS ester chemistries, often in the context of heterobifunctional linkers, provide powerful solutions. By carefully considering the factors of reactivity, stability, and bioorthogonality, researchers can select the optimal crosslinker to advance their work in drug delivery, diagnostics, and fundamental biological research.
A Comparative Analysis of Aminooxy-Based Ligation Chemistries for Bioconjugation
For researchers, scientists, and drug development professionals, the selective and stable covalent modification of biomolecules is a cornerstone of innovation. Among the arsenal (B13267) of bioconjugation techniques, aminooxy-based ligation, which forms a stable oxime bond, has emerged as a robust and versatile strategy. This guide provides an objective comparison of various aminooxy-based ligation chemistries, supported by quantitative data and detailed experimental protocols to inform the selection of the most suitable method for specific research applications.
Aminooxy ligation involves the reaction of an aminooxy group with an aldehyde or a ketone to form a stable oxime linkage.[1][2] This bioorthogonal reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for the modification of sensitive biomolecules such as proteins, peptides, and nucleic acids.[1][3][4] The efficiency of oxime ligation is significantly influenced by factors such as pH and the presence of nucleophilic catalysts.[5][6]
Comparative Performance of Aminooxy Ligation Chemistries
The choice of reaction partners and conditions can significantly impact the kinetics and overall success of an aminooxy-based ligation. Aldehydes are generally more reactive than ketones, and the reaction rate is highly pH-dependent, with optimal performance typically observed in a slightly acidic environment (pH 4-5) for uncatalyzed reactions.[1][7][8] However, to accommodate biomolecules that are sensitive to acidic conditions, the use of catalysts has become a standard practice, enabling efficient ligation at neutral pH.[6][9]
Data Presentation: Quantitative Comparison of Ligation Chemistries
The following tables summarize quantitative data on the performance of different aminooxy-based ligation strategies, focusing on the impact of catalysts and pH on reaction rates.
Table 1: Comparison of Catalysts for Oxime Ligation at Neutral pH (pH ~7)
| Catalyst | Typical Concentration | Relative Rate Increase (vs. Uncatalyzed) | Relative Rate (vs. Aniline) | Notes |
| Uncatalyzed | - | 1x | - | Very slow at neutral pH.[2][7] |
| Aniline (B41778) | 10-100 mM | ~40-fold | 1x | A standard, widely used catalyst.[6][7] |
| p-Phenylenediamine (B122844) (pPDA) | 2-10 mM | ~120-fold | ~19-fold | More efficient than aniline and effective at lower concentrations.[7][10] |
| m-Phenylenediamine (mPDA) | 50-750 mM | Up to 15 times more efficient than aniline | ~2.5-15x | Highly efficient, particularly at higher, more soluble concentrations.[7][11] |
Table 2: Effect of pH on Aniline-Catalyzed Oxime Ligation
| pH | Catalyst (Aniline) Concentration | Relative Rate Increase (vs. Uncatalyzed at Neutral pH) |
| 4.5 | 100 mM | ~400-fold |
| 7.0 | 100 mM | ~40-fold |
| Data compiled from Dawson and co-workers' study.[6] |
Table 3: Second-Order Rate Constants for Oxime Ligation with Benzaldehyde at pH 7
| Nucleophile | Electrophile | Catalyst (100 mM Aniline) | Rate Constant (k₁) (M⁻¹s⁻¹) |
| Aminooxyacetyl-peptide | Benzaldehyde | Yes | 8.2 ± 1.0 |
| Data from a study on rapid oxime ligations.[6][12] |
Signaling Pathways and Experimental Workflows
Visualizing the reaction mechanisms and experimental procedures is crucial for understanding and implementing aminooxy-based ligation techniques.
Caption: Uncatalyzed mechanism of oxime bond formation.
Caption: Aniline-catalyzed pathway for oxime ligation.
Caption: General experimental workflow for oxime ligation.
Experimental Protocols
The following are generalized protocols for performing aminooxy-based ligations. It is essential to optimize concentrations, reaction times, and buffer conditions for each specific set of reactants.
Protocol 1: pH Optimization for Oxime Ligation
This protocol provides a framework for determining the optimal pH for a specific oxime ligation reaction.
Materials:
-
Aminooxy-containing molecule
-
Aldehyde- or ketone-containing molecule
-
Buffer solutions with a range of pH values (e.g., 100 mM sodium acetate (B1210297) for pH 4.0-5.5 and 100 mM sodium phosphate (B84403) for pH 6.0-7.5)[6]
-
Catalyst stock solution (e.g., 1 M aniline in DMSO)
-
Analytical instrument (e.g., HPLC, LC-MS)
Methodology:
-
Reagent Preparation: Prepare concentrated stock solutions of the aminooxy and carbonyl reactants in a suitable solvent (e.g., water, DMSO, or DMF).[6]
-
Reaction Setup: In separate microcentrifuge tubes, set up parallel reactions across the desired pH range. For each reaction, combine the buffer, aminooxy reactant, and carbonyl reactant to their final concentrations. If using a catalyst, add it to the reaction mixture.
-
Incubation: Incubate the reactions at a constant temperature (e.g., room temperature or 37°C).[6]
-
Time-Course Analysis: At various time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction. Quench the reaction if necessary.[6]
-
Analysis: Analyze the reaction progress for each aliquot using a suitable analytical method to quantify product formation.[6]
-
Data Interpretation: Plot product formation over time for each pH to determine the initial reaction rates. Compare the rates and final yields to identify the optimal pH.[6]
Protocol 2: Aniline-Catalyzed Protein Labeling at Neutral pH
This protocol describes the labeling of a protein containing an aldehyde or ketone group with an aminooxy-functionalized probe.
Materials:
-
Protein solution with an aldehyde or ketone functionality (e.g., 10-100 µM in 100 mM sodium phosphate buffer, pH 7.0)[9]
-
Aminooxy-functionalized probe (e.g., fluorescent dye, biotin) stock solution in DMSO or aqueous buffer[9]
-
Aniline stock solution (e.g., 1 M in DMSO)[9]
-
Analytical and purification equipment (e.g., SDS-PAGE, mass spectrometer, chromatography system)
Methodology:
-
Reaction Assembly: To the protein solution in phosphate buffer, add the aminooxy-functionalized probe to a final concentration of 1-5 equivalents relative to the protein.[9] Add the aniline stock solution to a final concentration of 10-100 mM.[7][9]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 12 hours.[9]
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as observing a mobility shift on SDS-PAGE or by mass spectrometry.[9]
-
Purification: Once the reaction has reached the desired level of completion, purify the conjugate to remove excess probe and catalyst using size exclusion chromatography, dialysis, or another suitable method.[7]
-
Characterization: Confirm the identity and purity of the final conjugate using mass spectrometry.
Conclusion
Aminooxy-based ligation offers a powerful and versatile platform for the precise chemical modification of biomolecules. The stability of the resulting oxime bond, coupled with the bioorthogonal nature of the reaction, makes it an invaluable tool in drug development, diagnostics, and fundamental research.[4] By understanding the influence of pH and catalysts on reaction kinetics, researchers can tailor ligation strategies to their specific needs. While uncatalyzed reactions are effective under acidic conditions, the use of catalysts like aniline, and more recently, substituted anilines such as p-phenylenediamine and m-phenylenediamine, has significantly expanded the utility of oxime ligation to neutral pH, enhancing its biocompatibility.[7][10] The provided data and protocols serve as a guide for the rational design and optimization of aminooxy-based conjugation experiments, empowering researchers to harness the full potential of this robust chemical tool.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-(t-Boc-Aminooxy)-3-aminooxy-propane
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents is paramount for laboratory safety and environmental compliance. This document provides a detailed, step-by-step guide for the safe disposal of 1-(t-Boc-Aminooxy)-3-aminooxy-propane, a bifunctional linker commonly used in bioconjugation. Due to its reactive aminooxy groups and the presence of a labile t-Boc protecting group, specific procedures must be followed.
Key Safety and Handling Information
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is essential to handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).[2] Aminooxy compounds are known to be reactive and sensitive, and long-term storage is not recommended.[3][4]
Personal Protective Equipment (PPE)
A summary of required PPE for handling this compound is provided in the table below.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or with a respirator if needed. |
Immediate First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately. |
Disposal Operational Plan
Disposal of this compound requires a multi-step approach to neutralize its reactivity before final disposal as chemical waste. The primary strategy involves the acidic cleavage of the t-Boc protecting group, a standard procedure for this class of compounds.
Experimental Protocol: Acid-Catalyzed Deprotection for Disposal
This protocol outlines the deprotection of the t-Boc group, which is a common and necessary step before final disposal. The t-Boc group is readily cleaved under acidic conditions.[2][5]
Materials:
-
This compound
-
Dichloromethane (B109758) (DCM) or a similar organic solvent
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent
-
Sodium bicarbonate solution (for neutralization)
-
A suitable reaction vessel (e.g., round-bottom flask) with a stirrer
-
Appropriate waste containers
Procedure:
-
Dissolution: In a chemical fume hood, dissolve the this compound in an appropriate organic solvent like dichloromethane (DCM).
-
Acidification: Slowly add a strong acid. A common method is to use a solution of trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in methanol.[5]
-
Reaction: Stir the mixture at room temperature. The deprotection reaction is typically rapid and may be accompanied by the evolution of carbon dioxide gas.[3][6]
-
Neutralization: After the reaction is complete (as indicated by the cessation of gas evolution), slowly and carefully add a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Waste Collection: The resulting neutralized aqueous and organic mixture should be collected in a designated hazardous waste container. Do not discharge to sewer systems.[2]
The final waste product should be disposed of through a licensed chemical waste disposal service, in accordance with all local, state, and federal regulations.[2]
Visualizing the Disposal Pathway
To clarify the procedural flow and the chemical transformation during the pre-treatment for disposal, the following diagrams are provided.
Caption: A workflow diagram outlining the key steps for the safe disposal of this compound.
Caption: The chemical transformation during the acid-catalyzed deprotection step of the disposal process.
References
- 1. US6399850B1 - Aldehyde neutralizer - Google Patents [patents.google.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
Essential Safety and Operational Guidance for Handling 1-(t-Boc-Aminooxy)-3-aminooxy-propane
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1-(t-Boc-Aminooxy)-3-aminooxy-propane. The following procedural guidance is intended to ensure safe operational use and proper disposal. This compound is known to be reactive and sensitive, necessitating careful handling.[1]
Hazard Identification and Personal Protective Equipment (PPE)
Signal Word: Warning
Hazard Statements:
-
H302 – Harmful if swallowed.[2]
-
H315 – Causes skin irritation.[2]
-
H319 – Causes serious eye irritation.[2]
-
H335 – May cause respiratory irritation.[2]
Due to these hazards, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety.
| Protection Type | Required Equipment | Purpose & Best Practices |
| Eye and Face Protection | Safety Goggles with Side Shields or Face Shield | Protects against splashes and airborne particles. Must conform to appropriate national standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU). A face shield worn over safety goggles is recommended when there is a significant risk of splashing.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Prevents skin contact. Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and changed immediately if contaminated.[3][4][5] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | Protects skin and personal clothing from spills. For larger quantities or increased risk of splashing, a chemical-resistant apron over the lab coat is advised.[4][5] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Required if exposure limits are exceeded, if irritation is experienced, or when handling the powder form to avoid dust formation.[6][7] Use only in a well-ventilated area, preferably within a chemical fume hood.[5][8] |
| Foot Protection | Closed-Toe Shoes | Protects feet from spills and falling objects. Shoes should be made of a non-porous material.[4] |
Operational Plan: Handling and Storage
Proper handling and storage are vital to maintain the integrity of this compound and ensure the safety of laboratory personnel. Aminooxy compounds are very reactive and sensitive; they are not intended for long-term storage and immediate use (within 1 week) is highly recommended.[1]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Weighing: When weighing the solid compound, perform this task inside a fume hood to minimize the inhalation of any dust particles.[5]
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.[5]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[5] Clean the work area and any equipment used.
Storage:
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[5]
General Disposal Guidelines:
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.[5]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should also be treated as chemical waste.[5]
-
Professional Disposal: It is recommended to use a licensed chemical waste disposal service for the final disposal of the compound and its related waste.[5]
Emergency Procedures
-
If medical advice is needed, have the product container or label at hand. [2]
-
IF SWALLOWED: Immediately call a POISON CENTER or doctor.[2] Rinse mouth. Do NOT induce vomiting.[2]
-
IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[2]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Diagrams
Caption: Workflow for Safely Handling this compound.
Caption: Essential Personal Protective Equipment (PPE) for Handling.
References
- 1. This compound, 1352546-80-5 | BroadPharm [broadpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. ba.auburn.edu [ba.auburn.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
